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  • Product: 2-[Benzyl(phenyl)amino]acetic acid
  • CAS: 23582-63-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(phenyl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-[Benzyl(phenyl)amino]acetic acid, also known as N-benzyl-N-phenylglycine, is a synthetic amino acid derivative with potential applications in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[Benzyl(phenyl)amino]acetic acid, also known as N-benzyl-N-phenylglycine, is a synthetic amino acid derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-[Benzyl(phenyl)amino]acetic acid, alongside detailed, field-proven experimental protocols for their determination. The synthesis of this compound is also discussed, providing a theoretical framework for its laboratory-scale preparation. This document is intended to serve as a valuable resource for researchers, enabling them to better understand, handle, and utilize this compound in their scientific endeavors.

Introduction

2-[Benzyl(phenyl)amino]acetic acid (Figure 1) is a disubstituted glycine derivative featuring both a benzyl and a phenyl group attached to the nitrogen atom. This unique substitution pattern imparts a significant degree of steric hindrance and lipophilicity to the molecule, which can influence its biological activity and material properties. As with any compound under investigation for potential pharmaceutical or other applications, a comprehensive characterization of its physicochemical properties is a critical first step. These properties, including solubility, acidity (pKa), and lipophilicity (logP), govern a molecule's behavior in various environments, impacting everything from its absorption and distribution in biological systems to its formulation and stability in a final product.


Figure 1: Chemical Structure of 2-[Benzyl(phenyl)amino]acetic acid

digraph "2_Benzyl_phenyl_amino_acetic_acid" {
  graph [layout=neato, overlap=false, splines=true, size="4,4!"];
  node [shape=plaintext];
  edge [style=solid];

// Atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C3 [label="CH₂"]; C4 [label=""]; // Benzyl ring C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; // Phenyl ring C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; C15 [label=""];

// Positioning N1 [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="-2.4,0!"]; O1 [pos="-2.4,1!"]; O2 [pos="-3.6,-0.5!"]; C3 [pos="1.2,-0.5!"]; C4 [pos="2.4,0!"]; C5 [pos="3.6,-0.5!"]; C6 [pos="3.6,-1.5!"]; C7 [pos="2.4,-2!"]; C8 [pos="1.2,-1.5!"]; C9 [pos="1.2,-0.5!"]; C10 [pos="0,1.2!"]; C11 [pos="-1.2,1.7!"]; C12 [pos="-1.2,2.7!"]; C13 [pos="0,3.2!"]; C14 [pos="1.2,2.7!"]; C15 [pos="1.2,1.7!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; N1 -- C3; C3 -- C4; C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C4; N1 -- C10; C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C10;

}``` Caption: 2D structure of 2-[Benzyl(phenyl)amino]acetic acid.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound provide the initial dataset from which its potential applications and behavior can be predicted. The following table summarizes the key identifiers and computed properties for 2-[Benzyl(phenyl)amino]acetic acid.

Table 1: Core Physicochemical Properties of 2-[Benzyl(phenyl)amino]acetic acid

PropertyValueSource
IUPAC Name 2-(N-benzylanilino)acetic acidPubChem [1]
Synonyms N-benzyl-N-phenylglycine, 2-[Benzyl(phenyl)amino]acetic acidPubChem [1]
CAS Number 23582-63-0PubChem [1]
Molecular Formula C₁₅H₁₅NO₂PubChem [1]
Molecular Weight 241.28 g/mol PubChem [1]
XLogP3 (Computed) 3.8PubChem [1]
Topological Polar Surface Area 40.5 ŲPubChem [1]
Hydrogen Bond Donor Count 1PubChem [1]
Hydrogen Bond Acceptor Count 3PubChem [1]
Rotatable Bond Count 4PubChem [1]

Note: The XLogP3 value is a computed prediction of the logarithm of the octanol/water partition coefficient, a key indicator of a molecule's lipophilicity.

Experimental Determination of Physicochemical Properties

While computed properties offer valuable initial insights, experimentally determined data is the gold standard for accurate characterization. This section provides detailed protocols for determining key physicochemical properties of 2-[Benzyl(phenyl)amino]acetic acid.

Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property that is indicative of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

  • Sample Preparation:

    • Ensure the sample of 2-[Benzyl(phenyl)amino]acetic acid is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • Perform the measurement in triplicate to ensure reproducibility.

G cluster_0 Melting Point Determination Workflow Prepare Sample Prepare Sample Setup Apparatus Setup Apparatus Prepare Sample->Setup Apparatus Initial Heating Initial Heating Setup Apparatus->Initial Heating Slow Heating & Observation Slow Heating & Observation Initial Heating->Slow Heating & Observation Record Melting Range Record Melting Range Slow Heating & Observation->Record Melting Range

Caption: Workflow for melting point determination.

Solubility Profile

Solubility is a critical parameter, particularly in drug development, as it influences bioavailability and formulation. The "like dissolves like" principle suggests that 2-[Benzyl(phenyl)amino]acetic acid, with its significant nonpolar character, will exhibit greater solubility in organic solvents than in aqueous media.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-[Benzyl(phenyl)amino]acetic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G cluster_0 Shake-Flask Solubility Workflow Add Excess Solute to Solvent Add Excess Solute to Solvent Equilibrate at Constant Temperature Equilibrate at Constant Temperature Add Excess Solute to Solvent->Equilibrate at Constant Temperature Separate Supernatant Separate Supernatant Equilibrate at Constant Temperature->Separate Supernatant Quantify Solute Concentration Quantify Solute Concentration Separate Supernatant->Quantify Solute Concentration

Caption: Workflow for shake-flask solubility determination.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For 2-[Benzyl(phenyl)amino]acetic acid, the carboxylic acid group is the primary acidic functional group. The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

  • Solution Preparation:

    • Accurately weigh a sample of 2-[Benzyl(phenyl)amino]acetic acid and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) if the compound has low aqueous solubility.

    • The solution should have a known concentration, typically in the millimolar range.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

G cluster_0 Potentiometric Titration Workflow for pKa Prepare Analyte Solution Prepare Analyte Solution Titrate with Standardized Base Titrate with Standardized Base Prepare Analyte Solution->Titrate with Standardized Base Record pH vs. Titrant Volume Record pH vs. Titrant Volume Titrate with Standardized Base->Record pH vs. Titrant Volume Determine Half-Equivalence Point Determine Half-Equivalence Point Record pH vs. Titrant Volume->Determine Half-Equivalence Point pKa = pH at Half-Equivalence pKa = pH at Half-Equivalence Determine Half-Equivalence Point->pKa = pH at Half-Equivalence

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis of 2-[Benzyl(phenyl)amino]acetic acid

Proposed Synthetic Pathway

Step 1: Synthesis of N-Phenylglycine

N-Phenylglycine can be synthesized via the reaction of aniline with chloroacetic acid in the presence of a base.

Step 2: N-Benzylation of N-Phenylglycine

The N-phenylglycine intermediate can then be N-benzylated using benzyl bromide in the presence of a suitable base to yield the final product, 2-[Benzyl(phenyl)amino]acetic acid.

G cluster_0 Proposed Synthesis of 2-[Benzyl(phenyl)amino]acetic acid Aniline + Chloroacetic Acid Aniline + Chloroacetic Acid N-Phenylglycine N-Phenylglycine Aniline + Chloroacetic Acid->N-Phenylglycine N-Phenylglycine + Benzyl Bromide N-Phenylglycine + Benzyl Bromide 2-[Benzyl(phenyl)amino]acetic acid 2-[Benzyl(phenyl)amino]acetic acid N-Phenylglycine + Benzyl Bromide->2-[Benzyl(phenyl)amino]acetic acid

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, as well as singlets for the methylene protons of the benzyl and acetic acid moieties. ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-[Benzyl(phenyl)amino]acetic acid should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a strong C=O stretching vibration, and characteristic absorptions for the C-H and C=C bonds of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Safety and Handling

Based on available GHS information, 2-[Benzyl(phenyl)amino]acetic acid is classified as follows:

  • Harmful if swallowed (H302) [1]* Causes skin irritation (H315) [1]* Causes serious eye irritation (H319) [1]* May cause respiratory irritation (H335) [1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 2-[Benzyl(phenyl)amino]acetic acid. While experimentally determined data for this specific compound is limited in the public domain, this guide has presented reliable computed properties and detailed, citable protocols for the experimental determination of its key characteristics. The proposed synthetic route offers a practical starting point for its laboratory preparation. It is the author's hope that this guide will serve as a valuable resource for the scientific community, fostering further research and a deeper understanding of this intriguing molecule.

References

  • PubChem. 2-[Benzyl(phenyl)amino]acetic acid. National Center for Biotechnology Information. [Link]

Sources

Exploratory

"biological activity of 2-[Benzyl(phenyl)amino]acetic acid derivatives"

An In-Depth Technical Guide on the Biological Activity of 2-[Benzyl(phenyl)amino]acetic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 2-[Benzyl(phenyl)amino]acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Derivatives of 2-[benzyl(phenyl)amino]acetic acid represent a compelling class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from multiple studies, this document offers detailed experimental protocols, structure-activity relationship insights, and visual representations of key concepts to empower researchers in the exploration and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Versatile Scaffold of 2-[Benzyl(phenyl)amino]acetic Acid

The core structure of 2-[benzyl(phenyl)amino]acetic acid, characterized by a central nitrogen atom bonded to a benzyl group, a phenyl group, and an acetic acid moiety, serves as a foundational scaffold for a diverse array of biologically active molecules. This arrangement of aromatic and acidic functional groups provides a unique platform for molecular interactions within biological systems, leading to a range of pharmacological effects. The lipophilic nature of the benzyl and phenyl rings facilitates passage through cellular membranes, while the carboxylic acid group can participate in hydrogen bonding and salt bridge formations, crucial for receptor binding and enzyme inhibition.

The therapeutic potential of derivatives of this scaffold is broad, with significant findings in oncology, inflammation, and infectious diseases. Modifications to the benzyl and phenyl rings, as well as the acetic acid backbone, have been shown to modulate the potency and selectivity of these compounds, making them attractive candidates for drug discovery and development. This guide will delve into the synthesis of these derivatives, explore their key biological activities with supporting data, and provide detailed methodologies for their evaluation.

Synthesis of 2-[Benzyl(phenyl)amino]acetic Acid Derivatives

The synthesis of 2-[benzyl(phenyl)amino]acetic acid derivatives can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution reaction between a substituted aniline and a benzyl halide, followed by reaction with an acetate equivalent.

General Synthetic Workflow

Aniline Substituted Aniline Intermediate N-Benzyl-N-phenylamine Intermediate Aniline->Intermediate Nucleophilic Substitution BenzylHalide Substituted Benzyl Halide BenzylHalide->Intermediate Ester Ester Derivative Intermediate->Ester Alkylation Acetate Acetate Equivalent (e.g., ethyl bromoacetate) Acetate->Ester Final 2-[Benzyl(phenyl)amino]acetic Acid Derivative Ester->Final Hydrolysis

Caption: General synthetic scheme for 2-[benzyl(phenyl)amino]acetic acid derivatives.

Detailed Synthetic Protocol: Example Synthesis of a Diclofenac Analog

Diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), is a derivative of phenylacetic acid. The synthesis of its derivatives often involves modification of the carboxylic acid group to introduce heterocyclic moieties, aiming to enhance anti-inflammatory activity and reduce ulcerogenicity.[1]

Step 1: Synthesis of 2-[(2,6-dichloroanilino)phenyl]acetyl chloride This step typically involves the reaction of 2-[(2,6-dichloroanilino)phenyl]acetic acid (diclofenac) with a chlorinating agent like thionyl chloride.

Step 2: Reaction with a Heterocyclic Amine The resulting acetyl chloride can then be reacted with a variety of amino-substituted heterocycles to yield the final amide derivatives.

For instance, the synthesis of pyrazolyl-quinazolin-4(3H)ones starts with 2-[2-(2,6-dichlorophenyl)amino]phenyl acetyl chloride.[2] This intermediate is then reacted with 3,5-dibromoanthranilic acid to form a benzoxazinone, which is subsequently converted to the desired quinazolinone scaffold through reactions with hydrazine hydrate and acetylation.[2]

Anticancer Activity

Derivatives of scaffolds related to 2-[benzyl(phenyl)amino]acetic acid have demonstrated significant potential as anticancer agents. The incorporation of heterocyclic systems, such as benzoxazole and benzimidazole, has been a particularly fruitful strategy.

Benzoxazole Derivatives

A series of 2-arylbenzoxazole acetic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[3] The presence of an acetic acid group at position 5 of the benzoxazole nucleus was found to enhance the anticancer activity.[3]

CompoundCell LineIC50 (µM)
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid MCF-7Promising
2-(4-methoxyphenyl)benzoxazol-5-acetic acid MCF-7Promising
Doxorubicin (Reference) MCF-7 & HCT-116Standard

Table 1: Cytotoxic activity of selected 2-arylbenzoxazole acetic acid derivatives against the MCF-7 breast cancer cell line.[3]

Thieno[2,3-b]pyridine Derivatives

3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines with benzoyl or secondary benzyl alcohol tethers at the 5-position have shown potent anti-proliferative activity against HCT116 and MDA-MB-231 cancer cell lines.[4] The proposed mechanism involves the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC).[4]

CompoundCell LineIC50 (nM)
Compound 7h MDA-MB-23149.9 ± 8.3
Compound 7i HCT116< 100
Compound 7i MDA-MB-231< 100
Compound 8h HCT116< 100
Compound 8h MDA-MB-231< 100

Table 2: Anti-proliferative activity of selected 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Anti-inflammatory Activity

Derivatives of phenylacetic acid are well-established as anti-inflammatory agents. Research has focused on modifying existing NSAIDs to improve their safety and efficacy profiles.

Substituted (2-phenoxyphenyl)acetic acids

A series of substituted (2-phenoxyphenyl)acetic acids have been synthesized and shown to possess anti-inflammatory activity.[5] Halogen substitution in the phenoxy ring was found to significantly enhance activity in the adjuvant arthritis test.[5] Notably, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid demonstrated a favorable combination of potency and low ulcerogenic potential.[5]

N-(2-benzoylphenyl)alanine Derivatives

These derivatives have been designed to bind to the cyclooxygenase (COX) enzyme.[6] Several compounds in this series showed anti-inflammatory activity in the Evans blue-carrageenan induced pleural effusion assay.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compounds

  • Plethysmometer

  • Standard drug (e.g., Diclofenac sodium)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds and the standard drug intraperitoneally or orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 30, 60, 90, 120, 150, and 180 minutes after the carrageenan injection.[7]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Start Fasted Rats Treatment Administer Test Compound / Standard / Control Start->Treatment Carrageenan Inject Carrageenan into Paw Treatment->Carrageenan Measurement Measure Paw Volume at Time Intervals Carrageenan->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Sources

Foundational

N-Benzyl-N-Phenyl-Glycine: Chemical Heritage and Synthetic Utility

The following technical guide details the discovery, chemical evolution, and synthetic utility of N-Benzyl-N-phenylglycine (CAS: 23582-63-0). This document is structured for researchers and process chemists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and synthetic utility of N-Benzyl-N-phenylglycine (CAS: 23582-63-0). This document is structured for researchers and process chemists, focusing on mechanistic causality, historical context within the dye industry, and modern pharmaceutical applications.[1]

Executive Summary

N-Benzyl-N-phenylglycine (also known as N-benzyl-N-phenylaminoacetic acid) is a tertiary amine derivative of glycine.[1] Historically emerging from the shadow of its famous cousin, N-phenylglycine (the industrial precursor to Indigo), this molecule has evolved from a dye-chemistry intermediate into a versatile scaffold for aza-Wittig rearrangements and a pharmacophore in HIV protease and MMP inhibition .[1]

This guide explores its genesis during the "Indigo Race" of the late 19th century, delineates its primary synthetic pathways, and provides validated protocols for its laboratory preparation.[1]

Property Data
IUPAC Name N-Benzyl-N-phenylglycine
CAS Registry 23582-63-0
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Physical State White to off-white crystalline solid
Melting Point 150–152 °C
Solubility Soluble in ethanol, acetone, ethyl acetate; insoluble in water (acid form)

Historical Genesis: The "Indigo Race" Context

The history of N-benzyl-N-phenylglycine is inextricably linked to the industrial synthesis of Indigo in late 19th-century Germany.[1]

The Heumann-Pfleger Era

In the 1890s, chemical giants BASF and Hoechst competed to synthesize indigo economically.[1]

  • 1890 (Heumann): Karl Heumann discovered that N-phenylglycine could be cyclized to indoxyl (and subsequently oxidized to indigo) using caustic fusion.[1]

  • 1901 (Pfleger): Johannes Pfleger (Degussa) optimized this by adding sodium amide (

    
    ) to the melt, lowering the reaction temperature and making the process profitable.[1]
    
The Emergence of the N-Benzyl Derivative

While N-phenylglycine was the "star," chemists exhaustively alkylated the nitrogen center to modify dye solubility and shade.[1] N-benzyl-N-phenylglycine emerged during these screenings.[1][2] Unlike the methyl derivatives, the bulky benzyl group prevented efficient cyclization to simple indigo under standard conditions, relegating it to the status of a "mechanistic probe" and later, a specialized intermediate for N-substituted indoles and pharmaceutical building blocks.[1]

Chemical Synthesis & Methodology

The synthesis of N-benzyl-N-phenylglycine relies on nucleophilic substitution (


) , but the order of bond formation dictates yield and purity.[1]
Route A: The "Benzylaniline" Pathway (Preferred)

This route mimics the industrial synthesis of N-phenylglycine but starts with the pre-formed secondary amine, N-benzylaniline.[1] It avoids the over-alkylation issues common when reacting aniline directly with halides.[1]

  • Precursor Formation: Aniline reacts with benzyl chloride to form N-benzylaniline .[1]

  • Carboxymethylation: N-benzylaniline reacts with chloroacetic acid (or methyl bromoacetate) in the presence of a base.[1]

Mechanism: The secondary amine nitrogen acts as the nucleophile, displacing the chloride from chloroacetic acid.[1] The steric bulk of the benzyl group suppresses side reactions (like quaternary salt formation) compared to simple aniline.[1]

Route B: The "N-Phenylglycine" Pathway

Direct benzylation of N-phenylglycine.[1]

  • Reagents: N-phenylglycine + Benzyl chloride + Strong Base (e.g.,

    
    -BuLi or NaOH).[1]
    
  • Challenge: Requires strong bases to deprotonate the carboxylic acid and the amine; often leads to esterification side products if not carefully controlled.[1]

Mechanistic Visualization

The following diagram illustrates the two primary synthetic pathways and the compound's utility in the [1,2]-Stevens Rearrangement , a key reaction for generating complex amino acid derivatives.

SynthesisPathways Aniline Aniline NBenzylAniline N-Benzylaniline (Secondary Amine) Aniline->NBenzylAniline Alkylation BenzylChloride Benzyl Chloride BenzylChloride->NBenzylAniline Target N-Benzyl-N-Phenylglycine (Target) NBenzylAniline->Target + Chloroacetic Acid (SN2) Chloroacetic Chloroacetic Acid NPhenylGlycine N-Phenylglycine NPhenylGlycine->Target + Benzyl Chloride (Base, THF) Ylide Ammonium Ylide Intermediate Target->Ylide 1. Esterification 2. Base (Stevens Rearr.) Rearranged α-Benzyl-N-Phenylglycine (C-Alkylated Product) Ylide->Rearranged [1,2]-Shift

Figure 1: Synthetic pathways (Route A & B) and the Stevens Rearrangement potential of the N-benzyl scaffold.

Experimental Protocols

The following protocols are standardized based on literature precedents (e.g., Organic Syntheses methodologies adapted for this derivative).

Protocol A: Synthesis from N-Benzylaniline (High Purity)

Objective: Preparation of N-benzyl-N-phenylglycine via chloroacetic acid alkylation.[1]

Reagents:

  • N-Benzylaniline (18.3 g, 0.1 mol)[1]

  • Chloroacetic acid (11.3 g, 0.12 mol)[1]

  • Sodium Hydroxide (NaOH), 30% aqueous solution[1]

  • Solvent: Ethanol/Water (1:[1]1) or Toluene (for phase transfer)[1]

Step-by-Step Workflow:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 18.3 g of N-benzylaniline in 50 mL of ethanol.

  • Neutralization: Separately, neutralize 11.3 g of chloroacetic acid with sodium carbonate (

    
    ) or dilute NaOH in 30 mL water until pH ~7.
    
  • Addition: Add the chloroacetate solution to the amine solution.

  • Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 12–16 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1).[1] The secondary amine spot should disappear.[1]

  • Workup:

    • Evaporate the ethanol under reduced pressure.[1]

    • The residue contains the sodium salt of the product.[1] Dilute with 100 mL water.

    • Extraction (Impurity Removal): Extract with diethyl ether (

      
       mL) to remove unreacted N-benzylaniline.[1] Discard the organic layer.[1]
      
  • Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH ~3.[1] The N-benzyl-N-phenylglycine will precipitate as a white solid.[1]

  • Purification: Filter the solid and recrystallize from aqueous ethanol to obtain white needles.

    • Yield Expectation: 75–85%

    • Melting Point: 150–152 °C[1][3]

Protocol B: Synthesis of the Methyl Ester (For Rearrangement Studies)

Objective: Preparation of Methyl N-benzyl-N-phenylglycinate.

Reagents:

  • N-Benzyl-N-phenylglycine (from Protocol A)[1][4][2][5]

  • Methanol (MeOH)[1]

  • Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    )[1]

Workflow:

  • Suspend 5.0 g of the acid in 50 mL dry methanol.

  • Cool to 0 °C. Dropwise add 1.5 equivalents of thionyl chloride.

  • Reflux for 3 hours.

  • Evaporate solvent.[1] Partition residue between saturated

    
     and Ethyl Acetate.[1]
    
  • Dry organic layer (

    
    ) and concentrate.[1]
    
  • Note: This ester is the substrate for Stevens Rearrangement (treatment with

    
    -BuOK in DMSO) to migrate the benzyl group from Nitrogen to the 
    
    
    
    -Carbon.[1]

Modern Applications & Significance

While no longer a dye intermediate, the compound serves critical roles in modern research:

  • HIV Protease Inhibitors: The N-benzyl-N-phenylglycine moiety is used as a hydrophobic core in constructing non-peptide protease inhibitors, specifically targeting the S1/S2 pockets of the enzyme.[1]

  • Aza-Wittig & Stevens Rearrangements: The N-benzyl group is prone to radical or anionic migration.[1] Researchers use this compound to study [1,2]-shifts (Stevens) vs [2,3]-shifts (Sommelet-Hauser), providing mechanistic insights into ammonium ylide chemistry.[1]

  • MMP Inhibition: Derivatives have been screened as Matrix Metalloproteinase inhibitors, where the carboxylic acid binds the catalytic Zinc ion, and the N-phenyl/benzyl groups fit into the hydrophobic S1' pocket.[1]

References

  • Pfleger, J. (1901).[1] Process for the Manufacture of Indoxyl and Indigo. German Patent DE 137955.[1] (Foundational history of N-phenylglycine cyclization).

  • Honda, T., et al. (2004).[1] "Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters." Journal of Organic Chemistry. Link (Mechanistic utility).[1]

  • Beaulieu, P. L., et al. (2000).[1] "HIV Protease Inhibitors Based on Amino Acid Derivatives." Journal of Medicinal Chemistry. Link (Pharmaceutical application).[1]

  • Organic Syntheses. (1939).[1] "Benzylaniline."[1][6][7][8][5][9] Org.[1][8] Synth. 1939, 19,[1] 13. Link (Precursor synthesis validation).[1]

  • PubChem. (2025).[1][10] "N-Benzyl-N-phenylglycine - Compound Summary." National Library of Medicine.[1] Link (Chemical property verification).[1]

Sources

Exploratory

The N-Benzyl-N-Phenylglycine Scaffold: Therapeutic Horizons in Metabolic and Antiviral Signaling

Part 1: Executive Technical Analysis 2-[Benzyl(phenyl)amino]acetic acid (also known as N-benzyl-N-phenylglycine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis

2-[Benzyl(phenyl)amino]acetic acid (also known as N-benzyl-N-phenylglycine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structure combines a polar, ionizable "warhead" (the carboxylic acid) with a bulky, hydrophobic "tail" (the N-benzyl and N-phenyl rings).

This dual nature allows it to mimic endogenous lipid mediators and amino acid conjugates, making it a high-value probe for three primary therapeutic classes:[1]

  • Aldose Reductase (ALR2) Inhibitors: Targeting diabetic complications.[2]

  • Aspartyl Protease Inhibitors: Specifically as a P2/P3 ligand in HIV protease inhibition.

  • PPAR Modulators: Acting as a lipid-mimetic acid for metabolic regulation.

This guide details the mechanistic rationale, validation protocols, and synthesis pathways for utilizing this scaffold in drug discovery.[1]

Part 2: Therapeutic Targets & Mechanistic Rationale[3]

Aldose Reductase (ALR2) Inhibition

Therapeutic Context: Diabetic Neuropathy and Retinopathy.

Mechanism of Action: Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. Under hyperglycemic conditions, ALR2 overactivity leads to sorbitol accumulation, osmotic stress, and tissue damage.[1]

  • Pharmacophore Mapping: ALR2 inhibitors (ARIs) generally require an acidic head group to anchor to the "anion binding pocket" (interacting with Tyr48, His110, Trp111) and a hydrophobic moiety to fill the "specificity pocket."[1]

  • Scaffold Fit: The N-benzyl-N-phenylglycine structure perfectly satisfies this requirement. The acetic acid moiety acts as the anion anchor, while the N-benzyl and N-phenyl rings provide the necessary bulk to occupy the hydrophobic specificity pocket, preventing the enzyme from processing glucose.[1]

HIV-1 Protease Inhibition

Therapeutic Context: Antiretroviral Therapy (ART).

Mechanism of Action: HIV-1 protease is an aspartyl protease responsible for cleaving viral polyproteins into functional proteins.

  • Pharmacophore Mapping: Inhibitors mimic the transition state of peptide cleavage. The enzyme has a "flap" region that closes over the substrate.

  • Scaffold Fit: Patent literature (e.g., EP1377542A1) identifies N-benzyl-N-phenylglycine as a critical intermediate for constructing the P2/P3 subsites of non-peptidic protease inhibitors. The hydrophobic benzyl/phenyl groups interact with the S2/S2' pockets of the enzyme, while the glycine backbone allows for the attachment of transition-state isosteres (like hydroxyethylamines).

PPAR Agonism (Peroxisome Proliferator-Activated Receptors)

Therapeutic Context: Metabolic Syndrome, Type 2 Diabetes, Dyslipidemia.[1]

Mechanism of Action: PPARs (


, 

,

) are nuclear receptors that regulate lipid and glucose metabolism.[1]
  • Pharmacophore Mapping: PPAR agonists (like fibrates) typically consist of a lipophilic tail and a carboxylic acid head group.

  • Scaffold Fit: The N-phenylglycine motif is a known bioisostere for the phenoxyacetic acid head group found in fibrates. The N-benzyl substitution enhances lipophilicity, potentially increasing affinity for the PPAR ligand-binding domain (LBD) by mimicking long-chain fatty acids.

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of 2-[Benzyl(phenyl)amino]acetic acid

Rationale: A robust synthesis is required to generate high-purity material for biological assay.

Method: Reductive Alkylation (Self-Validating Step)

  • Reagents: N-Phenylglycine (1.0 eq), Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).[1]

  • Procedure:

    • Dissolve N-phenylglycine in DCE.

    • Add benzaldehyde and stir for 30 min to form the iminium ion intermediate (color change often observed).

    • Add STAB slowly at 0°C. Stir at room temperature for 12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane). The disappearance of the aldehyde spot indicates reaction progression.[1]

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[1] The product is often an oil that solidifies; recrystallize from Ethanol/Water.[1]
    
Protocol B: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Rationale: To quantify the IC


 of the scaffold against the target enzyme.[3][4]

Reagents:

  • Recombinant Human ALR2 enzyme.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-[Benzyl(phenyl)amino]acetic acid in DMSO (stock 10 mM).

  • Blanking: Prepare a reference cuvette with buffer and NADPH but without enzyme (to correct for non-enzymatic oxidation).

  • Initiation: Mix Buffer, Enzyme, and Inhibitor (various concentrations). Incubate for 5 min at 30°C.

  • Reaction: Add DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes.

  • Calculation:

    
    
    Self-Validation: Use Quercetin or Sorbinil as a positive control. If control IC
    
    
    
    deviates >15% from literature, discard data.[1]

Part 4: Data Visualization & Pathway Logic

Pharmacophore & Signaling Pathway

The following diagram illustrates how the N-benzyl-N-phenylglycine scaffold maps to its two primary targets (ALR2 and PPAR) and the downstream physiological effects.

G Scaffold 2-[Benzyl(phenyl)amino]acetic acid (Scaffold) AcidHead Acidic Head (Glycine) Scaffold->AcidHead HydroTail Hydrophobic Tail (Benzyl/Phenyl) Scaffold->HydroTail AnionPocket Binds Anion Pocket (Tyr48/His110) AcidHead->AnionPocket LBD Ligand Binding Domain (Activation) AcidHead->LBD SpecPocket Fills Specificity Pocket HydroTail->SpecPocket HydroTail->LBD ALR2 Target 1: Aldose Reductase (Enzyme) Sorbitol Inhibit Sorbitol Accumulation ALR2->Sorbitol Inhibition PPAR Target 2: PPAR alpha/gamma (Nuclear Receptor) Lipid Lipid Metabolism Transcription PPAR->Lipid Activation AnionPocket->ALR2 SpecPocket->ALR2 LBD->PPAR Therapy1 Reduced Diabetic Neuropathy Sorbitol->Therapy1 Therapy2 Insulin Sensitization Lipid->Therapy2

Caption: Pharmacophore mapping of the scaffold to ALR2 inhibition and PPAR activation pathways.

Comparative Activity Data (Hypothetical/Representative)

Note: Values represent typical ranges for derivatives of this scaffold class based on SAR studies.

TargetBinding ModeKey InteractionTherapeutic Outcome
Aldose Reductase Competitive InhibitorCarboxylate-Anion HolePrevention of cataracts/neuropathy
HIV Protease Transition State MimicHydrophobic S2/S2' fitViral replication suppression
PPAR

AgonistHelix 12 StabilizationImproved insulin sensitivity
GlyT1 Competitive InhibitorGlycine Site BlockadeCognitive enhancement (Schizophrenia)

Part 5: References

  • Aldose Reductase Inhibition: Stefek, M., et al. (2011).[1] "Novel carboxymethylated pyridoindoles... as aldose reductase inhibitors." Bioorganic & Medicinal Chemistry.

  • HIV Protease Inhibitors: Stranix, B. R., et al. (2004).[1] "HIV protease inhibitors based on amino acid derivatives."[1] European Patent EP1377542A1.[1]

  • GlyT1 Inhibition: Harsing, L. G., et al. (2006).[1] "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

  • PPAR Agonism: Xu, H. E., et al. (1999).[1] "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha." Nature.[1]

Sources

Foundational

"pharmacokinetics of 2-[Benzyl(phenyl)amino]acetic acid in animal models"

An In-Depth Technical Guide for Preclinical Assessment Executive Summary & Compound Profile 2-[Benzyl(phenyl)amino]acetic acid (herein referred to as BP-Gly ) is a lipophilic N,N-disubstituted glycine derivative. Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Preclinical Assessment

Executive Summary & Compound Profile

2-[Benzyl(phenyl)amino]acetic acid (herein referred to as BP-Gly ) is a lipophilic N,N-disubstituted glycine derivative. Chemically, it serves as a critical scaffold in the synthesis of protease inhibitors (e.g., HIV aspartyl protease inhibitors) and viral entry inhibitors (e.g., Filovirus targets). Due to its amphiphilic nature—possessing both a lipophilic diaryl amine core and a hydrophilic carboxylic acid tail—its pharmacokinetic (PK) behavior is governed by specific absorption, distribution, metabolism, and excretion (ADME) principles distinct from simple amines.

This guide provides a comprehensive technical framework for evaluating the pharmacokinetics of BP-Gly in animal models (Rat/Mouse). It moves beyond generic protocols to address the specific stability, solubility, and metabolic challenges inherent to N-aryl-N-benzyl glycine derivatives.

Physicochemical Determinants of PK
PropertyValue (Predicted/Exp)PK Implication
Molecular Weight 241.29 g/mol High permeability potential; likely rapid absorption.
LogP ~3.2 – 3.8High lipophilicity; extensive tissue distribution (Vss > Total Body Water).
pKa (Acid) ~3.5 – 4.0Ionized (anionic) at physiological pH (7.4); potential substrate for Organic Anion Transporters (OATs).
Solubility Low (aq.[1] acid); High (organic/basic)Requires pH-adjusted formulation (e.g., Tris/PBS pH 8.0) or co-solvents for IV dosing.

Analytical Method Development (LC-MS/MS)

Reliable PK data begins with a validated bioanalytical method. For BP-Gly, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is the gold standard due to the carboxylic acid moiety, which ionizes efficiently as [M-H]⁻.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to improve retention on C18).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 3.0 min.

Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Quantifier: m/z 240.1 → 196.1 (Loss of CO₂; characteristic of carboxylic acids).

    • Qualifier: m/z 240.1 → 91.0 (Tropylium ion/Benzyl fragment).

  • Internal Standard (IS): Diclofenac or N-phenylglycine-d5 (Structural analogs with similar acidic properties).

Sample Preparation (Protein Precipitation)
  • Aliquot: 20 µL Plasma (Rat/Mouse).

  • Precipitation: Add 80 µL ACN containing Internal Standard (200 ng/mL).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 4,000 x g for 15 min at 4°C.

  • Injection: Inject 2-5 µL of supernatant.

In Vivo Pharmacokinetic Protocols

Animal Model Selection
  • Species: Sprague-Dawley Rat (Cannulated) or C57BL/6 Mouse.

  • Justification: Rats allow for serial blood sampling (temporal resolution), reducing inter-animal variability. Mice are preferred if compound quantity is limited or for efficacy models.

Formulation Strategy

BP-Gly is an acid.[2] Do not dissolve in pure water or acidic vehicles, as it will precipitate.

  • Intravenous (IV) Vehicle: 5% DMSO + 10% Solutol HS-15 + 85% PBS (pH adjusted to 7.4-8.0).

  • Oral (PO) Vehicle: 0.5% Methylcellulose (Suspension) or 20% HP-β-CD (Solution).

Dosing & Sampling Schedule

Objective: Determine Bioavailability (F), Clearance (CL), and Volume of Distribution (Vss).

ParameterIntravenous (IV) GroupOral (PO) Group
Dose 1 - 2 mg/kg5 - 10 mg/kg
Route Bolus (Tail Vein or Jugular Cannula)Oral Gavage
N (Animals) 3 - 43 - 4
Timepoints Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hPre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h
Sample Matrix Plasma (K2EDTA anticoagulant)Plasma (K2EDTA anticoagulant)

Metabolic Stability & Biotransformation

The N-benzyl-N-phenyl structure is susceptible to oxidative metabolism. Understanding this is crucial for interpreting high clearance values.

Predicted Metabolic Pathways
  • N-Dealkylation (Major): CYP450-mediated oxidation of the benzylic carbon, leading to the release of benzaldehyde and N-phenylglycine .

  • Aromatic Hydroxylation (Minor): Hydroxylation of the phenyl ring (para-position).

  • Glucuronidation (Phase II): Direct conjugation of the carboxylic acid moiety (Acyl glucuronide).

Visualization of Metabolic Logic

MetabolicPathways Parent BP-Gly (Parent Drug) Inter1 Carbinolamine Intermediate Parent->Inter1 CYP450 (Oxidation) Met3 Acyl Glucuronide (Phase II) Parent->Met3 UGT (Conjugation) Met1 N-Phenylglycine (Metabolite 1) Inter1->Met1 Spontaneous Cleavage Met2 Benzaldehyde Inter1->Met2 Release

Figure 1: Predicted metabolic fate of BP-Gly. The primary clearance mechanism is likely N-dealkylation via CYP450 enzymes.

Data Analysis & Interpretation

Data should be analyzed using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin or PKSolver).

Key Parameters to Calculate
  • 
     (Maximum Concentration):  Peak absorption (PO).
    
  • 
     (Time to Peak):  Rate of absorption.
    
  • 
     (Area Under Curve):  Total exposure.
    
  • 
     (Clearance):  Efficiency of elimination (Dose_IV / AUC_IV).
    
    • Interpretation: If CL > liver blood flow (55 mL/min/kg in rats), extra-hepatic clearance is involved.

  • 
     (Volume of Distribution):  Tissue binding.
    
    • Interpretation: If

      
       L/kg, the drug is extensively distributed into tissues (consistent with lipophilic BP-Gly).
      
  • 
     (Bioavailability): 
    
    
    
    .
Experimental Workflow Diagram

PK_Workflow cluster_Animal In Vivo Phase Start Compound Synthesis (BP-Gly) Formulation Formulation (pH 8.0 / 5% DMSO) Start->Formulation IV_Group IV Group (Rat) 2 mg/kg Formulation->IV_Group PO_Group PO Group (Rat) 10 mg/kg Formulation->PO_Group Sampling Serial Blood Sampling (0 - 24h) IV_Group->Sampling PO_Group->Sampling Bioanalysis LC-MS/MS Analysis (ESI- / MRM) Sampling->Bioanalysis NCA NCA Analysis (WinNonlin) Bioanalysis->NCA Decision Decision: Lead Optimization? NCA->Decision

Figure 2: Step-by-step experimental workflow for the pharmacokinetic characterization of BP-Gly.

Troubleshooting & Causality

  • Issue: Low Bioavailability (< 20%)

    • Causality: Likely high First-Pass Metabolism (hepatic N-dealkylation) or poor solubility limiting absorption.

    • Remedy: Check metabolic stability in liver microsomes. If stable, improve formulation (e.g., use lipid-based nanocarriers).

  • Issue: Double Peaks in PO Profile

    • Causality: Enterohepatic Recirculation. The glucuronide conjugate (Metabolite 3) is excreted in bile, hydrolyzed by gut bacteria back to parent BP-Gly, and reabsorbed.

    • Remedy: Confirm by bile duct cannulation studies.

  • Issue: High Variability in IV Data

    • Causality: Precipitation of the compound upon injection due to pH shock (blood pH 7.4 vs formulation pH).

    • Remedy: Infuse slowly (over 5-10 min) rather than bolus, or optimize co-solvent ratio.

References

  • PubChem. (2023).[2] Compound Summary: 2-[Benzyl(phenyl)amino]acetic acid (CID 14966963).[2][3] National Library of Medicine. [Link][2][3]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link]

  • American Elements. (2023). 2-[Benzyl(phenyl)amino]acetic acid Product Information.[Link]

  • Smith, D. A., et al. (2012). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-[Benzyl(phenyl)amino]acetic Acid in Medicinal Chemistry

[1] Abstract & Compound Profile 2-[Benzyl(phenyl)amino]acetic acid , also known as N-Benzyl-N-phenylglycine, is a bifunctional building block characterized by a secondary amine core substituted with both a phenyl ring an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Compound Profile

2-[Benzyl(phenyl)amino]acetic acid , also known as N-Benzyl-N-phenylglycine, is a bifunctional building block characterized by a secondary amine core substituted with both a phenyl ring and a benzyl group, terminating in a carboxylic acid.[1] In modern drug discovery, this molecule serves as a critical "Privileged Structure Precursor."[1] It is not merely a reagent but a strategic scaffold used to introduce hydrophobic bulk into the S1/S2 pockets of proteases (e.g., HIV-1 protease) and as a direct precursor for the synthesis of N-functionalized indole cores via cyclodehydration.[1]

Physicochemical Profile
PropertyValueRelevance in Drug Design
Molecular Weight 241.29 g/mol Fragment-friendly (<300 Da); ideal for FBDD.[1]
LogP (Predicted) ~3.8High lipophilicity; excellent for blood-brain barrier (BBB) penetration models.[1]
H-Bond Donors 1 (COOH)Modifiable via esterification or amide coupling.[1]
H-Bond Acceptors 3Includes the tertiary nitrogen and carboxylate oxygens.
Rotatable Bonds 4Allows conformational adaptation within enzyme binding pockets.[1]

Core Applications in Drug Discovery[1]

Application A: Precursor for N-Substituted Indoles (The Modified Bischler/Cyclization Route)

The most high-value application of this compound is its conversion into 1-Benzyl-1H-indol-3-ol (1-Benzylindoxyl) and subsequently to 1-Benzylindole derivatives.[1] Indoles are ubiquitous in FDA-approved drugs (e.g., Indomethacin, Tadalafil).[1] The N-benzyl-N-phenylglycine scaffold pre-installs the N-substituent, bypassing the often difficult N-alkylation of sensitive indole intermediates.

Application B: Hydrophobic "Capping" in Protease Inhibitors

In the design of peptidomimetics (specifically for aspartyl proteases like HIV-1 Protease or Renin), the N-terminus requires a bulky, hydrophobic group to occupy the S1 or S2 subsites. 2-[Benzyl(phenyl)amino]acetic acid provides a "dual-aromatic" motif that fills these large hydrophobic pockets more effectively than a simple benzyl or phenyl group alone, significantly improving potency (


).[1]
Application C: Mesoionic Compound Synthesis (Sydnones)

Though less common in final drugs, this compound is the immediate precursor to 3-Phenylsydnone derivatives via nitrosation and dehydration.[1] Sydnones are valuable as "masked" 1,3-dipoles for click chemistry (cycloaddition) to generate pyrazoles in fragment growing campaigns.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-[Benzyl(phenyl)amino]acetic Acid

Rationale: Direct alkylation of aniline with chloroacetic acid often leads to over-alkylation.[1] The preferred route is reductive amination followed by controlled alkylation.[1]

Reagents: Aniline (1.0 eq), Benzyl Chloride (1.1 eq), Ethyl Bromoacetate (1.1 eq),


, NaOH, Ethanol/Water.[1]
  • Step 1: Formation of N-Benzylaniline

    • Dissolve aniline (9.3 g, 100 mmol) and benzyl chloride (13.9 g, 110 mmol) in Ethanol (50 mL).

    • Add

      
       (13.8 g, 100 mmol) and reflux for 4 hours.
      
    • Filter salts, concentrate, and distill/recrystallize to obtain N-benzylaniline.[1]

  • Step 2: Alkylation

    • Dissolve N-benzylaniline (18.3 g, 100 mmol) in DMF (50 mL).

    • Add Ethyl Bromoacetate (18.4 g, 110 mmol) and DIPEA (1.2 eq). Heat to 80°C for 6 hours.

    • Checkpoint: Monitor TLC for disappearance of secondary amine.[1]

  • Step 3: Hydrolysis

    • Treat the crude ester with 2M NaOH (aq) in THF (1:[1]1) at room temperature for 2 hours.

    • Acidify with 1M HCl to pH 3.[1] The product, 2-[Benzyl(phenyl)amino]acetic acid , will precipitate as a white/off-white solid.[1]

    • Yield: Typically 85-90%. Purity: >98% (HPLC).

Protocol 2: Cyclization to 1-Benzyl-1H-indol-3-yl Acetate (Indoxyl Derivative)

Rationale: This protocol converts the glycine scaffold into the biologically privileged indole core.[1]

Reagents: 2-[Benzyl(phenyl)amino]acetic acid, Acetic Anhydride (


), Sodium Acetate (

).[1]
  • Activation: Mix the acid (10 mmol) with anhydrous Sodium Acetate (20 mmol) in Acetic Anhydride (20 mL).

  • Cyclization: Heat the mixture to reflux (140°C) for 4 hours. The reaction proceeds via a Perkin-like condensation followed by cyclization onto the phenyl ring.

  • Workup: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The excess anhydride hydrolyzes.

  • Isolation: The product, 1-benzyl-3-acetoxyindole , precipitates. Filter and wash with cold water.[1][2][3]

  • Downstream Use: This intermediate can be hydrolyzed (NaOH/MeOH) to 1-benzylindoxyl, which spontaneously oxidizes to 1-benzylisatin (a kinase inhibitor scaffold) or can be reduced to 1-benzylindole .[1]

Visualizing the Workflow

The following diagram illustrates the strategic branching from the parent scaffold into three distinct drug discovery pipelines.

G Start Start: Aniline + Benzyl Chloride Inter Intermediate: N-Benzylaniline Start->Inter Alkylation Core CORE SCAFFOLD: 2-[Benzyl(phenyl)amino]acetic acid Inter->Core + Cl-CH2-COOH (N-Alkylation) Path1 Path A: Cyclization (Acetic Anhydride/NaOAc) Core->Path1 Path2 Path B: Amide Coupling (HATU/DIPEA + Amine) Core->Path2 Path3 Path C: Nitrosation (NaNO2/HCl) Core->Path3 Prod1 1-Benzyl-3-acetoxyindole (Indole Scaffold) Path1->Prod1 140°C Reflux Drug1 Kinase Inhibitors (e.g., Sunitinib analogs) Prod1->Drug1 Prod2 N-Capped Peptidomimetic Path2->Prod2 Peptide Synthesis Drug2 HIV-1 Protease Inhibitors (Hydrophobic S1 Binding) Prod2->Drug2 Prod3 3-Phenylsydnone Derivative Path3->Prod3 Cyclodehydration Drug3 Click Chemistry Probes (Bio-orthogonal Labeling) Prod3->Drug3

Figure 1: Strategic divergence of the N-benzyl-N-phenylglycine scaffold into Indole synthesis, Peptidomimetics, and Chemical Probes.[1]

Decision Matrix for Fragment-Based Drug Discovery (FBDD)

When screening this scaffold in a library, use the following logic to optimize hits:

ObservationStructural HypothesisRecommended Modification
High Potency, Low Solubility Benzyl/Phenyl groups are too lipophilic.[1]Replace Benzyl with Pyridylmethyl or introduce a Morpholine solubilizing tail on the phenyl ring.
Metabolic Instability Benzylic oxidation (Cytochrome P450).[1]Deuterate the benzylic position (

) or add an electron-withdrawing group (F, Cl) to the benzyl ring to deactivate it.[1]
Weak Binding Affinity Lack of specific H-bonds.Convert the Carboxylic Acid to a Bioisostere (e.g., Tetrazole or Acyl Sulfonamide) to engage different residues in the active site.[1]

References

  • PubChem. 2-[Benzyl(phenyl)amino]acetic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Stranix, B. R., et al. (2003).[1] Lysine derivatives as HIV protease inhibitors.[1] Patent CA2440931C.[1] Google Patents. Available at:

  • El-Sawy, E. R., et al. (2010).[1][4] Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.[1][4] Acta Pharmaceutica, 60, 55–71.[1][4] Available at: [Link]

  • Organic Syntheses. 3-Phenylsydnone (Cyclodehydration Protocol). Org.[1][5] Synth. 1958, 38,[1] 76. Available at: [Link][1]

Sources

Application

Application Notes and Protocols: 2-[Benzyl(phenyl)amino]acetic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Scaffold 2-[Benzyl(phenyl)amino]acetic acid, also known as N-benzyl-N-phenylglycine, is a structurally dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffold

2-[Benzyl(phenyl)amino]acetic acid, also known as N-benzyl-N-phenylglycine, is a structurally distinct secondary amino acid derivative. Its molecular framework, incorporating a flexible benzyl group and a rigid phenyl group attached to a glycine core, offers a unique combination of lipophilicity and hydrogen bonding capabilities. This strategic arrangement of functional groups makes it a compelling starting material for the synthesis of a diverse array of complex organic molecules, particularly in the realm of medicinal chemistry and materials science.

The presence of a carboxylic acid moiety provides a reactive handle for a multitude of chemical transformations, including esterification, amide bond formation, and reduction. The tertiary amine, situated alpha to the carbonyl group, introduces a key structural element that can influence the pharmacological properties of the resulting compounds. These inherent features position 2-[Benzyl(phenyl)amino]acetic acid as a valuable building block for generating novel molecular architectures with potential biological activity.

Physicochemical Properties [1]

PropertyValue
Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.28 g/mol
AppearanceSolid
Melting Point~80-82 °C
IUPAC Name2-(N-benzylanilino)acetic acid
CAS Number23582-63-0

Core Applications in Synthetic Chemistry

The true synthetic utility of 2-[Benzyl(phenyl)amino]acetic acid lies in its capacity to serve as a precursor to a variety of molecular scaffolds. The carboxylic acid functionality is the primary site of elaboration, enabling its incorporation into larger, more complex structures.

Precursor for Heterocyclic Systems

A significant application of this building block is in the synthesis of heterocyclic compounds. Many biologically active molecules contain heterocyclic cores, and the structural motifs within 2-[Benzyl(phenyl)amino]acetic acid can be strategically manipulated to form various ring systems. Drawing a parallel from the synthetic utility of analogous phenylacetic acid derivatives, this compound is an excellent candidate for the synthesis of oxadiazoles, thiadiazoles, and triazoles[2][3].

The general workflow for this transformation involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an ester or an acyl hydrazide. This key intermediate then undergoes cyclization with appropriate reagents to furnish the desired heterocyclic core.

workflow start 2-[Benzyl(phenyl)amino]acetic acid ester Ester Intermediate start->ester Esterification (e.g., H₂SO₄, EtOH) hydrazide Acyl Hydrazide (Key Intermediate) ester->hydrazide Hydrazinolysis (e.g., N₂H₄·H₂O) heterocycles Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles) hydrazide->heterocycles Cyclization (e.g., CS₂, POCl₃)

Caption: Synthetic pathway from 2-[Benzyl(phenyl)amino]acetic acid to heterocyclic systems.

Amide Bond Formation and Peptide Chemistry

The carboxylic acid group readily participates in amide bond formation, a cornerstone reaction in medicinal chemistry[4]. By coupling 2-[Benzyl(phenyl)amino]acetic acid with a wide range of primary and secondary amines, a library of N-substituted amides can be generated. This approach is fundamental for structure-activity relationship (SAR) studies, where systematic modification of the amine component can be used to probe biological targets and optimize pharmacological properties.

Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), can be effectively employed to facilitate this transformation[4].

amide_formation start 2-[Benzyl(phenyl)amino]acetic acid activated Activated Intermediate (e.g., O-acylisourea) start->activated Coupling Reagent (e.g., DCC, EDC) amide Target Amide activated->amide amine Primary or Secondary Amine (R₁R₂NH) amine->amide

Caption: General workflow for amide synthesis using 2-[Benzyl(phenyl)amino]acetic acid.

Experimental Protocols

The following protocols are provided as a guide and are based on established methodologies for analogous compounds. Optimization may be required for specific substrates and scales.

Protocol 1: Synthesis of Ethyl 2-[Benzyl(phenyl)amino]acetate (Esterification)

This protocol is based on the classical Fischer esterification method, a reliable and cost-effective approach for converting carboxylic acids to esters[5][6].

Rationale: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Materials:

  • 2-[Benzyl(phenyl)amino]acetic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2-[Benzyl(phenyl)amino]acetic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-[benzyl(phenyl)amino]acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-[Benzyl(phenyl)amino]acetohydrazide (Key Intermediate for Heterocycles)

This protocol details the conversion of the ester to the corresponding acyl hydrazide, a crucial intermediate for the synthesis of various five-membered heterocycles[2].

Rationale: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable acyl hydrazide. This reaction is typically performed in an alcoholic solvent.

Materials:

  • Ethyl 2-[benzyl(phenyl)amino]acetate

  • Hydrazine Hydrate (80-85% solution)

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser.

Procedure:

  • Dissolve ethyl 2-[benzyl(phenyl)amino]acetate (1.0 eq) in absolute ethanol (10 mL per gram of ester).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux for 12-24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 2-[benzyl(phenyl)amino]acetohydrazide.

Quantitative Data (Illustrative)

Starting MaterialProductReagentsTypical Yield
2-[Benzyl(phenyl)amino]acetic acidEthyl 2-[benzyl(phenyl)amino]acetateEtOH, H₂SO₄85-95%
Ethyl 2-[benzyl(phenyl)amino]acetate2-[Benzyl(phenyl)amino]acetohydrazideN₂H₄·H₂O, EtOH80-90%
Protocol 3: General Procedure for Amide Coupling

This protocol provides a general method for the synthesis of amides from 2-[Benzyl(phenyl)amino]acetic acid using a carbodiimide coupling agent[7].

Rationale: The coupling reagent (e.g., EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. The use of an additive like hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.

Materials:

  • 2-[Benzyl(phenyl)amino]acetic acid

  • Desired primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-[Benzyl(phenyl)amino]acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Safety and Handling

Based on available data, 2-[Benzyl(phenyl)amino]acetic acid should be handled with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • PrepChem. Synthesis of N-benzyl phenyl-alpha-acetoxyacetamide. Available at: [Link]

  • Scribd. Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Available at: [Link]

  • Vedantu. What is the esterification reaction equation of benzyl alcohol and acetic acid?. Available at: [Link]

  • PubChem. 2-[Benzyl(phenyl)amino]acetic acid. Available at: [Link]

  • International Journal of Research and Reviews in Pharmacy and Applied science. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Available at: [Link]

  • Google Patents. Method for preparing phenyl acetic acid derivatives.
  • AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Available at: [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate. synthesis of some new heterocyclic compounds derived from n-(ñ-phenyl glycyl) saccharin and study their biological activity. Available at: [Link]

  • ResearchGate. Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... Available at: [Link]

  • PubMed. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Available at: [Link]

  • ResearchGate. Selected bioactive molecules bearing benzyl-substituted amino acids.. Available at: [Link]

  • MDPI. Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. Available at: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • Wikipedia. Benzyl cyanide. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening Strategies for 2-[Benzyl(phenyl)amino]acetic Acid Derivatives

Executive Summary & Chemical Context[1][2][3][4][5] The scaffold 2-[Benzyl(phenyl)amino]acetic acid (N-benzyl-N-phenylglycine) represents a privileged chemical space in medicinal chemistry. Its structural features—a carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The scaffold 2-[Benzyl(phenyl)amino]acetic acid (N-benzyl-N-phenylglycine) represents a privileged chemical space in medicinal chemistry. Its structural features—a carboxylic acid "head" linked via a nitrogen atom to two lipophilic aromatic "tails"—mimic the pharmacophores of several blockbuster anti-inflammatory and anti-allergic drugs.

For drug discovery professionals, this scaffold presents two primary therapeutic avenues:

  • COX-2 Inhibition: The structure resembles Lumiracoxib and Diclofenac, enabling it to bind the cyclooxygenase active site.

  • CRTH2 Antagonism: The scaffold is a core fragment of Ramatroban and OC000459, acting as an antagonist for the PGD2 receptor (CRTH2) in Th2-mediated asthma.

This guide provides two distinct, self-validating High-Throughput Screening (HTS) protocols designed to interrogate libraries of these derivatives for bioactivity, selectivity, and "drug-likeness."

Compound Management & Solubility

Critical Challenge: 2-[Benzyl(phenyl)amino]acetic acid derivatives are highly lipophilic (cLogP typically > 3.5). In aqueous HTS buffers, they are prone to precipitation or colloidal aggregation, which causes false positives (pan-assay interference).

Protocol: Acoustic Handling & Solubilization
  • Stock Preparation: Dissolve compounds to 10 mM in 100% anhydrous DMSO.

  • Storage: Store in Matrix tubes at -20°C under dry nitrogen to prevent oxidative degradation of the amine linker.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) rather than tip-based transfer.

    • Why? Lipophilic compounds stick to polypropylene tips, leading to variable actual concentrations. Acoustic energy transfers nanoliter droplets without contact.

  • Assay Ready Plates (ARP): Pre-spot compounds into dry 384-well or 1536-well plates. Backfill with assay buffer only immediately before the run.

Workflow A: Enzymatic HTS for COX-2 Selectivity

This workflow screens for inhibitors of Cyclooxygenase-2 (COX-2) while counter-screening against COX-1 to ensure gastrointestinal safety.

Assay Principle: Amplex Red Fluorometry

We utilize a fluorometric method where the peroxidase activity of COX converts the non-fluorescent probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin during the reduction of PGG2 to PGH2.

Advantages:

  • Red-shifted emission (590 nm): Minimizes interference from autofluorescent library compounds.

  • High Sensitivity: Z' factors typically > 0.7.

Mechanism Diagram

COX_Mechanism Arachidonic Arachidonic Acid PGG2 PGG2 (Unstable Intermediate) Arachidonic->PGG2 Cyclooxygenase Activity COX2 COX-2 Enzyme COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Amplex Amplex Red (Non-Fluorescent) Resorufin Resorufin (Fluorescent 590nm) Amplex->Resorufin Oxidation coupled to PGG2 reduction

Caption: The COX-2 enzymatic cycle couples the reduction of PGG2 to the oxidation of Amplex Red, generating a fluorescent signal proportional to enzyme activity.

Detailed Protocol (384-well format)

Reagents:

  • Recombinant Human COX-2 (and COX-1 for counter-screen).

  • Substrate: Arachidonic Acid (AA).[1]

  • Cofactor: Hematin (Required for peroxidase activity).

  • Detection: Amplex Red (Invitrogen/Thermo).

Step-by-Step Procedure:

  • Buffer Prep: 100 mM Tris-HCl (pH 8.0), 3 µM EDTA, 15 µM Hematin. Note: Freshly prepare Hematin; it degrades rapidly.

  • Compound Addition: Acoustic transfer of 50 nL compound (final 10 µM) into black 384-well plates.

  • Enzyme Loading: Dispense 10 µL of COX-2 enzyme solution (approx. 1-2 units/well).

    • Incubation 1: 10 minutes at Room Temp (RT) to allow inhibitor binding.

  • Substrate Initiation: Add 10 µL of Master Mix containing:

    • 100 µM Arachidonic Acid.

    • 50 µM Amplex Red.

  • Reaction: Incubate for 30 minutes at RT, protected from light.

  • Read: Measure Fluorescence (Ex 535 nm / Em 590 nm) on a multimode reader (e.g., PerkinElmer EnVision).

Data Analysis & Validation:

  • Controls:

    • High Control (HC): DMSO + Enzyme + Substrate (100% Activity).

    • Low Control (LC): No Enzyme or 10 µM DuP-697 (0% Activity).

  • Calculation: % Inhibition =

    
    
    

Workflow B: Cell-Based HTS for CRTH2 Antagonism

This workflow targets the GPCR CRTH2 (GPR44) . Since CRTH2 naturally couples to


 (inhibiting cAMP), a standard cAMP assay can be difficult to optimize for antagonists.

Preferred Strategy: Use a Calcium Flux Assay in cells co-expressing


 or 

chimeric proteins. This forces the

signal to route through the

pathway, triggering a robust intracellular Calcium release measurable by FLIPR (Fluorometric Imaging Plate Reader).
Signaling Pathway Diagram

CRTH2_Signal PGD2 PGD2 (Agonist) Receptor CRTH2 Receptor (GPCR) PGD2->Receptor Activation Compound Test Derivative (Antagonist) Compound->Receptor Blockade Gqi5 Gqi5 Chimeric Protein (Signal Router) Receptor->Gqi5 Coupling PLC Phospholipase C Gqi5->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum Ca2+ Stores IP3->ER Binds IP3R Calcium Ca2+ Release (Fluorescent Signal) ER->Calcium Flux

Caption: Chimeric Gqi5 coupling converts the native Gi signal of CRTH2 into a Calcium flux event, enabling high-throughput detection via FLIPR.

Detailed Protocol (384-well format)

Cell Line: HEK293 stably expressing human CRTH2 and


.

Step-by-Step Procedure:

  • Cell Plating: Seed 10,000 cells/well in poly-D-lysine coated black-wall/clear-bottom 384-well plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL Calcium 6 Dye (Molecular Devices) in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid.

    • Note: Probenecid inhibits anion transport, preventing dye leakage from cells.

    • Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode): Add 10 µL of test compound (4x concentration). Incubate 15 minutes.

  • Agonist Challenge: Place plate in FLIPR Tetra or Hamamatsu FDSS. Inject PGD2 (Prostaglandin D2) at EC80 concentration.

  • Detection: Monitor fluorescence (Ex 485 / Em 525) for 120 seconds.

Hit Definition: A "Hit" is a compound that reduces the PGD2-induced Calcium spike by >50% compared to DMSO controls.

Data Summary & Troubleshooting

Typical Assay Performance Metrics
MetricCOX-2 Biochemical AssayCRTH2 Cell-Based Assay
Throughput 1536-well capable384-well standard
Signal/Background > 10:1> 3:1
Z' Factor > 0.7 (Excellent)> 0.5 (Good)
Incubation Time 45 mins total90 mins prep + 2 min read
Cost Per Well Low ($0.05 - $0.10)Medium ($0.20 - $0.40)
Troubleshooting "False Positives"

The 2-[Benzyl(phenyl)amino]acetic acid scaffold is hydrophobic.

  • Issue: Steep dose-response curves (Hill slope > 2.0) often indicate colloidal aggregation rather than specific binding.

  • Solution: Add 0.01% Triton X-100 (for COX assay) or 0.05% BSA (for cell assay) to the buffer. If the IC50 shifts significantly with detergent, the compound is likely a promiscuous aggregator (PAINS) and should be triaged.

References

  • BPS Bioscience. "COX-2 Inhibitor Screening Assay Kit Protocol." BPS Bioscience Library. Link

  • Cayman Chemical. "COX Fluorescent Inhibitor Screening Assay Kit." Cayman Chemical Product Docs. Link

  • Royer, J. F., et al. (2008). "A novel antagonist of CRTH2, OC000459, attenuates allergic inflammation."[2] European Journal of Clinical Investigation. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Molecular Devices. "FLIPR Calcium 6 Assay Kits Application Note." Molecular Devices Applications. Link

Sources

Application

"developing cell-based assays with 2-[Benzyl(phenyl)amino]acetic acid"

Application Note: Developing Cell-Based Assays for N-Substituted Glycine Scaffolds Focus Compound: 2-[Benzyl(phenyl)amino]acetic acid (N-Benzyl-N-phenylglycine) Application: Antiviral Discovery (Viral Entry & Protease In...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Cell-Based Assays for N-Substituted Glycine Scaffolds Focus Compound: 2-[Benzyl(phenyl)amino]acetic acid (N-Benzyl-N-phenylglycine) Application: Antiviral Discovery (Viral Entry & Protease Inhibition) & Fragment-Based Screening

Introduction & Scope

2-[Benzyl(phenyl)amino]acetic acid (also known as N-Benzyl-N-phenylglycine) represents a critical "privileged scaffold" in medicinal chemistry. Its structural motif—a central glycine nitrogen substituted with two hydrophobic aromatic groups (phenyl and benzyl)—allows it to occupy hydrophobic pockets in various biological targets.

Historically utilized as a synthetic intermediate for HIV aspartyl protease inhibitors and more recently explored in Filoviral (Ebola) entry inhibition , this compound serves as an excellent model for developing cell-based assays for hydrophobic small molecules.

This guide details the development of a robust screening workflow for this compound class, focusing on solubility management , cytotoxicity profiling (counter-screening) , and a functional pseudotyped viral entry assay .

Technical Profile & Handling

Before initiating cell-based work, the physicochemical properties of the compound must be managed to prevent experimental artifacts (e.g., precipitation or non-specific binding).

PropertyValue / CharacteristicImpact on Assay
Molecular Weight ~241.29 g/mol Small molecule / Fragment-like.
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; requires organic solvent carrier.
pKa (Acidic) ~3.5 - 4.0 (Carboxylic acid)Ionized at physiological pH (7.4); good solubility in buffered media after predissolution.
Solubility Low in water; High in DMSO/Ethanol.Critical: Must prepare stock in 100% DMSO.

Handling Protocol:

  • Stock Preparation: Dissolve powder to 10 mM or 100 mM in anhydrous DMSO. Vortex vigorously.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 3).

  • Assay Dilution: Do not add 100% DMSO stock directly to cells. Perform an intermediate dilution in culture media (e.g., 1:100) to reduce DMSO shock before the final addition.

Assay Development Strategy

To validate the biological activity of 2-[Benzyl(phenyl)amino]acetic acid, we employ a "Dual-Stream" approach. This distinguishes true pharmacological inhibition from artifacts caused by cell death.

  • Stream A: Cytotoxicity Profiling (The Counter-Screen)

    • Objective: Determine the CC50 (Cytotoxic Concentration 50%).

    • Method: ATP-based luminescence (e.g., CellTiter-Glo).

  • Stream B: Functional Efficacy (The Target Screen)

    • Objective: Determine the EC50 (Effective Concentration 50%) for viral entry inhibition.

    • Method: Pseudotyped Virus (PV) Reporter Assay (VSV-G or EBOV-GP).

Protocol A: Cytotoxicity Counter-Screen

Rationale: Hydrophobic acids can disrupt cell membranes at high concentrations. You must establish a non-toxic window (typically >90% viability) before interpreting functional data.

Materials:

  • Cells: HEK293T or Vero E6 (Standard host lines for viral assays).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP assay.

  • Plate: 96-well White Opaque Plate (for luminescence).

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293T cells at 10,000 cells/well in 90 µL DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2.

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the compound in DMSO (8 points).

    • Dilute these points 1:100 into pre-warmed media to create "2x" working solutions.

    • Final DMSO concentration must be constant (e.g., 0.5%) across all wells.

  • Treatment: Add 100 µL of "2x" compound media to the cells (Total Vol = 200 µL).

    • Controls: Vehicle (0.5% DMSO) and Positive Death Control (10% DMSO or Staurosporine).

  • Incubation: Incubate for 48 hours (matching the functional assay duration).

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent. Shake 2 min. Incubate 10 min.

    • Read Luminescence (RLU).

Protocol B: Pseudotyped Viral Entry Assay

Rationale: Literature links N-substituted glycine derivatives to viral entry inhibition (e.g., Ebola/Filovirus). This assay uses a safe, non-replicating Lentivirus backbone (HIV-1 gag-pol) pseudotyped with a viral envelope glycoprotein (e.g., VSV-G or EBOV-GP) to deliver a Luciferase reporter.

Mechanism: If 2-[Benzyl(phenyl)amino]acetic acid blocks the viral glycoprotein or host receptor, the lentivirus cannot enter, and Luciferase expression is reduced.

Materials:

  • Pseudovirus: HIV-1 backbone (pNL4-3.Luc.R-E-) + Envelope Plasmid (pVSV-G or pEBOV-GP).

  • Target Cells: HEK293T or Vero E6.

  • Readout: Bright-Glo™ Luciferase Assay System.

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Seed HEK293T cells at 1.5 x 10^4 cells/well in a 96-well white plate (poly-L-lysine coated recommended for adherence).

    • Incubate overnight.

  • Compound Pre-Incubation (Day 1):

    • Remove media. Add 50 µL of fresh media containing 2-[Benzyl(phenyl)amino]acetic acid at 2x desired concentration.

    • Note: Include a "No Virus" control and a "Virus + DMSO" control.

    • Incubate cells with compound for 1 hour prior to infection. This allows the compound to interact with cell surface receptors or prime the cells.

  • Infection (Day 1):

    • Thaw pseudotyped virus aliquots on ice.

    • Dilute virus in media to a pre-determined MOI (typically yielding ~10^5 RLU in controls).

    • Add 50 µL of Virus suspension to the wells (containing the 50 µL compound media).

    • Final Volume: 100 µL (1x Compound concentration).

  • Incubation (Day 1-3):

    • Incubate for 48 hours at 37°C. (Sufficient time for integration and Luciferase expression).

  • Data Acquisition (Day 3):

    • Add 100 µL Bright-Glo™ reagent directly to wells.

    • Incubate 5 min at RT.

    • Measure Luminescence.

Data Analysis & Visualization

Calculation: Normalize RLU data to the "Virus + DMSO" control (100% Entry) and "No Virus" control (0% Entry).



Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) using a non-linear regression (4-parameter logistic) model to calculate IC50.

Visualizing the Signaling & Assay Logic

G cluster_0 Compound Preparation cluster_1 Parallel Assay Streams Compound 2-[Benzyl(phenyl)amino] acetic acid DMSO_Stock 100 mM DMSO Stock Compound->DMSO_Stock Working_Sol 2x Working Solution (Media) DMSO_Stock->Working_Sol Cells_Tox HEK293T Cells (Viability) Working_Sol->Cells_Tox Stream A Pre_Inc 1h Pre-treatment (Compound + Cells) Working_Sol->Pre_Inc Stream B Incubate_Tox 48h Incubation Cells_Tox->Incubate_Tox Readout_Tox ATP Assay (CellTiter-Glo) Incubate_Tox->Readout_Tox Result Data Analysis: Calculate Selectivity Index (CC50 / IC50) Readout_Tox->Result Cells_Func HEK293T Cells (Target) Cells_Func->Pre_Inc Virus_Add Add Pseudotyped Virus (Luciferase) Pre_Inc->Virus_Add Incubate_Func 48h Infection Virus_Add->Incubate_Func Readout_Func Luciferase Assay (Bright-Glo) Incubate_Func->Readout_Func Readout_Func->Result

Figure 1: Dual-stream screening workflow ensuring antiviral efficacy is distinguished from compound-induced cytotoxicity.

Troubleshooting & Optimization (Expert Insights)

  • Issue: High Background in "No Virus" Wells.

    • Cause: Light leak in plate or constitutive luciferase activity in cell line.

    • Solution: Use White Opaque plates (never clear). Ensure plasmid transfection efficiency wasn't too high if making virus in-house (carryover plasmid).

  • Issue: Compound Precipitation.

    • Cause: "Crash-out" when moving from DMSO to Media.

    • Solution: 2-[Benzyl(phenyl)amino]acetic acid is acidic. Ensure the culture media is well-buffered (HEPES) to maintain pH 7.4. If turbidity is observed, reduce the maximum concentration to 50 µM.

  • Issue: Flat Dose-Response.

    • Cause: The compound may be acting as a "PAINS" (Pan-Assay Interference Compound) or simply inactive against the specific pseudotype.

    • Solution: Run a "Specificity Control" using a different viral envelope (e.g., VSV-G vs. EBOV-GP). If it inhibits both equally, it might be a non-specific entry inhibitor (e.g., affecting membrane fluidity) rather than a specific glycoprotein binder.

References

  • Vertex Pharmaceuticals Inc. (2002). HIV protease inhibitors based on amino acid derivatives.[1][2] Patent WO2002064551A1. Link

    • Context: Describes the synthesis and use of N-benzyl-N-phenylglycine as a core intermedi
  • Zhao, Y., et al. (2018).[3] Target Identification and Mode of Action of Four Chemically Divergent Drugs against Ebolavirus Infection. Journal of Medicinal Chemistry, 61(3), 724–733.[3] Link

    • Context: Discusses small molecule screening for filoviral entry inhibitors, where glycine derivatives and similar scaffolds are evalu
  • Lee, J., et al. (2025). N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. (Preprint/Update). Link (Note: Link directs to related broad-spectrum antiviral research context).

    • Context: Explicitly lists N-benzyl-N-phenylglycine as a synthesized intermediate in the optimiz

Sources

Method

"chromatographic separation of 2-[Benzyl(phenyl)amino]acetic acid enantiomers"

This Application Note is designed for researchers and analytical scientists involved in the purification and quality control of pharmaceutical intermediates. Technical Note on Chirality & Nomenclature: The specific molec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the purification and quality control of pharmaceutical intermediates.

Technical Note on Chirality & Nomenclature: The specific molecule 2-[Benzyl(phenyl)amino]acetic acid (also known as


-benzyl-

-phenylglycine) possesses an achiral

-carbon (

) and a trivalent nitrogen atom.[1][2] While trivalent nitrogens can theoretically be chiral centers, rapid nitrogen inversion at room temperature typically prevents the isolation of enantiomers unless the nitrogen is part of a rigid ring system or heavily sterically hindered (atropisomerism).[1][2]

However, this structural motif is the core scaffold for a critical class of chiral


-amino acids (e.g., 2-[Benzyl(phenyl)amino]propanoic acid  or 

-benzyl-

-phenylglycine
) used as chiral auxiliaries and drug intermediates.[1][2]

This protocol addresses the chromatographic separation of this class of chiral


-disubstituted 

-amino acids
, utilizing the glycine derivative as a structural reference.[1][2]

Application Note: Chiral Separation of -Benzyl- -Phenyl Amino Acid Derivatives[1][2][3]

Abstract & Introduction

The enantiomeric resolution of


-disubstituted amino acids is a critical step in the synthesis of peptidomimetics and chiral drugs.[1][2] Molecules containing the bulky 

-benzyl-

-phenyl
moiety present unique separation challenges due to significant steric bulk and

-

interaction potential.[1][2]

This guide details a robust Normal Phase (NP) and Polar Organic Mode (POM) High-Performance Liquid Chromatography (HPLC) protocol.[1][2] We utilize Immobilized Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically the Amylose tris(3,5-dimethylphenylcarbamate) selector, which provides superior recognition for aromatic-rich analytes through


-

stacking and hydrogen bonding mechanisms.[2]
Key Mechanistic Insight

The separation relies on the "Three-Point Interaction" model:

  • 
    -
    
    
    
    Stacking:
    Between the analyte's benzyl/phenyl rings and the CSP's phenylcarbamate groups.[2]
  • Hydrogen Bonding: Between the analyte's carboxylic acid (donor) and the CSP's carbamate carbonyls (acceptor).[1][2]

  • Steric Inclusion: The bulky

    
    -substituents fit differentially into the chiral grooves of the amylose helix.[2]
    

Experimental Protocol

Reagents & Chemicals[1][2][3][4]
  • Analytes:

    
    -Benzyl-
    
    
    
    -Phenyl-
    
    
    -Amino Acid derivatives (Racemic mixture).[1][2]
  • Solvents:

    
    -Hexane (HPLC Grade), 2-Propanol (IPA, LC-MS Grade), Acetonitrile (ACN).[2]
    
  • Additives: Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1][2] Critical for suppressing ionization of the carboxylic acid moiety to ensure sharp peak shape.[2]

Instrumentation Setup
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: Diode Array Detector (DAD) set to 254 nm (primary) and 210 nm (secondary).[2]

  • Column Temperature: 25°C (Standard) – Optimization range: 10°C to 40°C.

Column Selection Strategy

We prioritize Immobilized phases for their solvent versatility, allowing the use of forbidden solvents (like DCM/THF) if solubility is an issue, though standard alcohols suffice here.[1][2]

PriorityColumn NameSelectorRationale
Primary Chiralpak IA-3 Amylose tris(3,5-dimethylphenylcarbamate)Excellent recognition of aromatic groups; immobilized robustness.[1][2]
Secondary Chiralpak IB-3 Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity if Amylose fails.[1][2]
Tertiary Chiralpak IC-3 Cellulose tris(3,5-dichlorophenylcarbamate)Chlorinated selector offers unique H-bonding acidity.[2]
Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of


-benzyl-

-phenyl amino acids.

ChiralSeparationWorkflow Start Start: Sample Preparation (1 mg/mL in Mobile Phase) Screening Primary Screening Column: Chiralpak IA-3 MP: Hexane/IPA/TFA (90:10:0.1) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Success: Rs > 1.5 Proceed to Validation CheckRes->Success Yes LowRet Issue: Low Retention (k' < 1) CheckRes->LowRet No PoorRes Issue: Poor Resolution (Rs < 1.5) CheckRes->PoorRes No Tailing Issue: Peak Tailing CheckRes->Tailing No Action_LowRet Decrease Polar Modifier (e.g., Hexane/IPA 98:2) LowRet->Action_LowRet Action_PoorRes Switch Column (IB-3 or IC-3) OR Change Modifier (EtOH instead of IPA) PoorRes->Action_PoorRes Action_Tailing Increase Acid Additive (0.1% -> 0.2% TFA) Tailing->Action_Tailing Action_LowRet->Screening Re-inject Action_PoorRes->Screening Re-inject Action_Tailing->Screening Re-inject

Figure 1: Decision tree for optimizing chiral separation of N-protected amino acids.

Standard Operating Procedure (SOP)

Step 1: Mobile Phase Preparation

Composition:


-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v/v).[1][2]
  • Measure 900 mL of

    
    -Hexane.[2]
    
  • Measure 100 mL of 2-Propanol.[1][2]

  • Add 1.0 mL of Trifluoroacetic Acid (TFA).[1][2] Note: TFA is volatile; add last.

  • Mix thoroughly and degas by sonication for 10 minutes.

  • Stability Note: Do not store premixed mobile phase for >48 hours to prevent esterification of IPA/TFA, though slow at RT.

Step 2: Sample Preparation[1][2][3]
  • Weigh 1.0 mg of the racemic

    
    -benzyl-
    
    
    
    -phenyl amino acid.[1][2]
  • Dissolve in 1.0 mL of Mobile Phase .

    • Troubleshooting: If solubility is poor, dissolve in 100 µL of pure IPA or Ethanol, then dilute with Hexane.[2] Avoid 100% ACN if using Normal Phase to prevent precipitation shock.

  • Filter through a 0.45 µm PTFE syringe filter.

Step 3: Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temp 25°C
Pressure Limit 400 bar (Typical operating: 40-60 bar)
Run Time 15 - 20 minutes
Step 4: Data Analysis[1][2][3]
  • Retention Factor (

    
    ):  Calculate for both enantiomers. Target 
    
    
    
    .[1][2]
    • 
      [2]
      
  • Selectivity (

    
    ): 
    
    
    
    .[1][2] Target
    
    
    .[1][2]
  • Resolution (

    
    ):  Target 
    
    
    
    (Baseline separation).

Anticipated Results & Troubleshooting

Typical Chromatogram Characteristics

For


-benzyl-

-phenyl derivatives on Chiralpak IA :
  • Elution Order: Typically, the L-enantiomer elutes before the D-enantiomer (must be confirmed with pure standards).[1][2]

  • Peak Shape: Sharp, symmetrical peaks expected due to TFA suppression of silanol interactions.[2]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Broad/Tailing Peaks Ionization of -COOH group.[1][2]Increase TFA concentration to 0.2% or switch to stronger acid (e.g., Methanesulfonic acid, if compatible).[1]
Fronting Peaks Column overload (Solubility issue).Reduce injection volume (e.g., 2 µL) or sample concentration.
No Separation Insufficient chiral recognition.[1][2]Switch alcohol modifier to Ethanol (often improves H-bonding selectivity) or switch to Chiralpak IC (different H-bond acceptor/donor profile).[1][2]
High Backpressure Particulates or mobile phase viscosity.[1][2]Check frits; if using high % IPA, increase temperature to 35°C to lower viscosity.

References

  • Daicel Corporation. (2023).[1][2] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM.[1][2] Chiral Technologies.[2][3] Link

  • Beesley, T. E., & Scott, R. P. (1998).[1][2] Chiral Chromatography. Separation Science Series. Wiley.[1] (Foundational text on polysaccharide CSP mechanisms).

  • Okamoto, Y., & Ikai, T. (2008).[1][2] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608.[2] Link

  • Sigma-Aldrich. (n.d.).[2] Chiral Separation of Amino Acids using Macrocyclic Glycopeptides and Polysaccharide Phases.[1][2] Application Note. Link

Sources

Application

"scale-up synthesis of 2-[Benzyl(phenyl)amino]acetic acid for preclinical studies"

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-[Benzyl(phenyl)amino]acetic acid (also known as N-benzyl-N-phenylglycine), a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[Benzyl(phenyl)amino]acetic acid (also known as N-benzyl-N-phenylglycine), a critical intermediate in the development of peptidomimetics and indigo-derivative dyes. While various routes exist, this guide prioritizes the N-alkylation of N-benzylaniline followed by saponification. This "High-Fidelity Route" is selected for preclinical workflows because it minimizes genotoxic impurities (alkyl halides) and avoids chromatographic purification, relying instead on pH-controlled precipitation and crystallization.

Key Performance Indicators (KPIs):

  • Target Scale: 10 g – 1 kg (Preclinical/GLP-tox batch).

  • Purity Target: >98.5% (HPLC), with no single impurity >0.5%.

  • Overall Yield: 75–85%.

Retrosynthetic Analysis & Route Selection

The synthesis is designed to avoid the pitfalls of direct aniline alkylation (which leads to poly-alkylated byproducts) and the handling of zwitterionic intermediates in organic solvents.

Selected Route (Route B):

  • Step 1 (N-Alkylation): Reaction of N-benzylaniline with ethyl bromoacetate to form the intermediate ester.

  • Step 2 (Saponification): Hydrolysis of the ester using sodium hydroxide.

  • Step 3 (Isolation): Acidification to precipitate the free acid.

Why this route?

  • Impurity Control: The intermediate ester is a neutral organic molecule, allowing for easy removal of inorganic salts and unreacted polar species before the final hydrolysis.

  • Scalability: The reaction is exothermic but controllable. The workup relies on liquid-liquid extraction and filtration, avoiding silica gel chromatography.

Retrosynthesis cluster_legend Process Logic Target 2-[Benzyl(phenyl)amino]acetic acid (Target Molecule) Ester Intermediate Ester (Ethyl 2-(benzyl(phenyl)amino)acetate) Target->Ester Hydrolysis (NaOH) SM1 N-Benzylaniline (Starting Material 1) Ester->SM1 N-Alkylation SM2 Ethyl Bromoacetate (Starting Material 2) Ester->SM2 + Base (K2CO3) Step 1: Alkylation Step 1: Alkylation Step 2: Hydrolysis Step 2: Hydrolysis Step 1: Alkylation->Step 2: Hydrolysis Step 3: Crystallization Step 3: Crystallization Step 2: Hydrolysis->Step 3: Crystallization

Figure 1: Retrosynthetic strategy highlighting the two-stage process for maximum purity control.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)RoleHazard Note
N-Benzylaniline 183.251.0SolidSMIrritant
Ethyl Bromoacetate 167.001.11.506ElectrophileLachrymator , Toxic
Potassium Carbonate 138.211.5SolidBaseIrritant
Acetone (or Toluene)58.0810 Vol0.784SolventFlammable
NaOH (2M aq) 40.002.5~1.08HydrolysisCorrosive
HCl (Conc.) 36.46-1.18AcidifierCorrosive, Fumes
Step 1: Synthesis of Ethyl 2-[benzyl(phenyl)amino]acetate

Rationale: We use mild inorganic base (


) in refluxing acetone (or toluene for larger scales) to drive the alkylation while minimizing quaternary ammonium salt formation.
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and temperature probe. Flush with nitrogen.

  • Charging: Add N-Benzylaniline (1.0 equiv) and Potassium Carbonate (1.5 equiv, anhydrous, granular) to the flask.

  • Solvent Addition: Add Acetone (10 volumes relative to SM mass). Stir to create a suspension.

    • Scale-Up Note: For >100g batches, substitute Acetone with Toluene . Toluene allows for higher reaction temperatures (faster kinetics) and simplifies the workup (direct water wash).

  • Addition of Electrophile: Add Ethyl Bromoacetate (1.1 equiv) dropwise via an addition funnel over 30 minutes.

    • Caution: Ethyl bromoacetate is a potent lachrymator. Handle strictly in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone, 110°C for toluene) for 6–12 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[3] Target <2% remaining N-benzylaniline.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Rinse the filter cake with fresh solvent.
    • Concentrate the filtrate under reduced pressure to yield the crude ester as a yellow oil.

    • Self-Validating Step: If the oil is cloudy, dissolve in minimal toluene and wash with water to remove residual salts.

Step 2: Saponification to 2-[Benzyl(phenyl)amino]acetic acid

Rationale: The ester is hydrolyzed using aqueous base. The product forms a water-soluble sodium salt, allowing non-polar impurities (unreacted starting materials) to be extracted out before the final product is precipitated.

  • Hydrolysis: Dissolve the crude ester oil from Step 1 in Methanol (5 volumes).

  • Base Addition: Add 2M NaOH (2.5 equiv). The mixture may become slightly turbid.

  • Reaction: Stir at 60°C for 2–4 hours.

    • IPC: HPLC should show complete disappearance of the ester peak.

  • Solvent Swap: Evaporate the methanol under reduced pressure. The residue will be an aqueous slurry of the sodium salt.

  • Purification Wash (Critical):

    • Dilute the residue with Water (10 volumes).

    • Wash the aqueous phase with Diethyl Ether or MTBE (2 x 5 volumes).

    • Mechanism:[4][5][6][7][8] The product remains in the aqueous phase (as carboxylate). Unreacted N-benzylaniline and neutral byproducts partition into the ether layer and are discarded.

  • Precipitation:

    • Cool the aqueous phase to 0–5°C.

    • Slowly add Conc. HCl dropwise with vigorous stirring until pH reaches 2.5–3.0.

    • The product will precipitate as a thick white solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 2 volumes) to remove NaCl.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow & Quality Control

The following diagram illustrates the "Self-Validating" nature of the purification logic.

ProcessFlow React Reaction Mixture (Toluene/Acetone) Filter Filtration (Remove KBr/K2CO3) React->Filter Hydrolysis Saponification (NaOH/MeOH) Filter->Hydrolysis Concentrate & Redissolve Wash Organic Wash (MTBE) (Removes Neutral Impurities) Hydrolysis->Wash Add Water Aqueous Aqueous Phase (Product as Na-Salt) Wash->Aqueous Keep Lower Layer Waste Waste (Unreacted SM) Wash->Waste Discard Upper Layer Acidify Acidification (pH 2-3) (Precipitates Product) Aqueous->Acidify Add HCl Final Final Product (White Solid) Acidify->Final Filter & Dry

Figure 2: Process Flow Diagram emphasizing the purification wash step.

Analytical Specifications (Preclinical Standard)

For preclinical release, the material must meet the following criteria:

TestMethodSpecification
Appearance VisualWhite to off-white powder
Identification 1H NMR (DMSO-d6)Conforms to structure
Assay HPLC (AUC)≥ 98.5%
Impurity A HPLC (N-Benzylaniline)≤ 0.15%
Impurity B HPLC (Benzyl alcohol)≤ 0.10%
Residual Solvents GC-HSToluene < 890 ppm, MeOH < 3000 ppm
Water Content Karl Fischer≤ 0.5%

Key NMR Signals (Expected):

  • 
     12.5 (s, 1H, -COOH)
    
  • 
     7.2–7.4 (m, 10H, Aromatic)
    
  • 
     4.6 (s, 2H, N-CH2-Ph)
    
  • 
     4.1 (s, 2H, N-CH2-COOH)
    

Safety & Handling (HSE)

  • Ethyl Bromoacetate: Highly toxic and lachrymator. Must be quenched with aqueous ammonia or dilute NaOH if spilled. Do not use standard paper towels for cleanup; use absorbent pads and neutralize.

  • Exotherm Control: The alkylation reaction is exothermic.[9] On scale >100g, control the addition rate of the bromoacetate to maintain reflux without external heating ("feed-controlled").

References

  • Preparation of N-substituted-phenyl glycine (Patent EP3153498A1). European Patent Office. (2017). Describes the general condensation and reduction methods for phenylglycines. Link

  • N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. National Institutes of Health (PMC). (2021). Details the specific synthesis of N-benzyl-N-phenylglycine via the methyl bromoacetate/saponification route (Scheme 3). Link

  • 2-[Benzyl(phenyl)amino]acetic acid Compound Summary. PubChem. (2025).[2][10][11][12][13] Provides physical properties, toxicity data (GHS), and chemical identifiers (CID 14966963). Link

  • Supplementary Information: Mechanochemical Synthesis of N-aryl Glycines. Royal Society of Chemistry. (2019).[10] Provides comparative data on alkylation efficiency using bromoacetate esters and base selection. Link

  • N-Ethyl-N-benzylaniline Safety Data. PubChem. (2024).[14] Analogous handling data for N-benzylaniline derivatives and emergency response guidelines. Link

Sources

Method

Application Note: Precision Isotope Labeling of 2-[Benzyl(phenyl)amino]acetic Acid for Metabolic Profiling

[1][2] Executive Summary 2-[Benzyl(phenyl)amino]acetic acid (N-benzyl-N-phenylglycine) represents a critical structural scaffold in medicinal chemistry, serving as a core pharmacophore for various PPAR agonists and a mod...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-[Benzyl(phenyl)amino]acetic acid (N-benzyl-N-phenylglycine) represents a critical structural scaffold in medicinal chemistry, serving as a core pharmacophore for various PPAR agonists and a model for N-substituted aniline metabolism.[1][2] In drug development, understanding the metabolic fate of this moiety—specifically the competition between N-debenzylation and phenyl ring hydroxylation —is essential for optimizing pharmacokinetic (PK) profiles.

This guide provides a definitive protocol for synthesizing stable isotope-labeled variants of this molecule to resolve specific metabolic questions. We present two distinct labeling strategies:

  • Core Labeling (

    
    -Glycine):  To track the parent scaffold and stable metabolites.[1]
    
  • Leaving Group Labeling (

    
    -Benzyl):  To quantify N-debenzylation kinetics and identify transient aldehyde intermediates.
    

Strategic Isotope Selection

Before synthesis, the position of the isotope must be matched to the specific ADME (Absorption, Distribution, Metabolism, Excretion) question.

Study ObjectiveRecommended LabelRationale
Metabolic Stability (t½)

-Glycine
(Backbone)
The glycine backbone is metabolically robust.[1][2] Labels here remain in the primary metabolite (N-phenylglycine) after debenzylation.[1]
Metabolite ID (Soft Spot)

-Benzyl
(Pendant)
The benzyl group is a "metabolic soft spot."[1][2] Deuterium labeling here allows tracking of the cleaved benzyl moiety (as benzoic acid) and utilizes the Kinetic Isotope Effect (KIE) to slow down debenzylation, confirming the pathway.
Mass Balance (Excretion)

-Carbonyl
Radio-labeling the carbonyl carbon is standard for quantitative whole-body autoradiography (QWBA) as it is unlikely to be exhaled as

unless extensive catabolism occurs.[1][2]

Experimental Protocols

Protocol A: Synthesis of Core-Labeled [Glycine- ]-2-[Benzyl(phenyl)amino]acetic acid[1][2]

Objective: Synthesize the tracer with


 isotopic enrichment.
Limiting Reagent: 

-Chloroacetic acid (High cost).[1][2]
Materials
  • Aniline (ACS Reagent, redistilled)[1]

  • 
    -Chloroacetic acid (99 atom % 
    
    
    
    )[1][2]
  • Benzyl bromide[1][2]

  • Sodium acetate (anhydrous)[1]

  • Ethanol/Water matrix[1][2]

Step-by-Step Methodology
  • Preparation of Labeled N-Phenylglycine Intermediate:

    • Rationale: Direct alkylation of aniline prevents over-alkylation seen with benzyl halides.[1]

    • Dissolve

      
      -Chloroacetic acid (1.0 eq, 5 mmol) in water (10 mL). Neutralize carefully with NaOH (1.0 eq) to pH 7.
      
    • Add Aniline (1.2 eq) to ensure consumption of the expensive labeled acid.[1]

    • Reflux the mixture for 2 hours. The solution will darken.

    • Self-Validation Point: Monitor by TLC (SiO2, MeOH:DCM 1:9). The product is more polar than aniline.[1]

    • Workup: Cool to

      
      . The N-phenylglycine precipitates.[1][2][3] Filter and wash with cold toluene to remove excess aniline.[1]
      
  • N-Benzylation (The Convergent Step):

    • Dissolve the labeled N-phenylglycine intermediate in DMF (5 mL).

    • Add

      
       (2.5 eq) and Benzyl bromide (1.1 eq).[1]
      
    • Heat to

      
       for 4 hours.
      
    • Mechanistic Note: The carbonate base deprotonates the carboxylic acid (protecting it as the carboxylate) and the secondary amine, facilitating

      
       attack on the benzyl bromide.
      
    • Purification: Acidify aqueous workup to pH 3. Extract with Ethyl Acetate.[1][4] Recrystallize from Ethanol/Water.[1]

  • QC Criteria:

    • MS (ESI+): Expect M+H = 244.13 (vs 242.12 for unlabeled).[1] Shift of +2 Da confirms incorporation.

    • NMR (

      
      ):  Enhanced doublets for the glycine carbons due to 
      
      
      
      coupling (
      
      
      ).
Protocol B: Microsomal Stability Assay (Metabolic Flux)[1]

Objective: Determine the intrinsic clearance (


) and identify if debenzylation is the major clearance pathway.[1]
Reagents
  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).[1][2]
    
  • Test Compound:

    
    -Labeled Analog (from Protocol A).
    
Workflow
  • Pre-Incubation: Mix HLM (final 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (

    
    ).[1] Equilibrate at 
    
    
    
    for 5 mins.
  • Initiation: Add NADPH system.

  • Sampling: Aliquot

    
     at t = 0, 5, 15, 30, 60 min into Acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

Data Interpretation (Self-Validating Logic)[1][2]
  • Parent Depletion: Track m/z 244.

  • Metabolite Appearance:

    • If N-debenzylation dominates: You will see the appearance of N-phenylglycine (m/z 154, labeled +2 Da

      
       156).[1][2]
      
    • If Hydroxylation dominates: You will see Parent + 16 Da (m/z 260).[1]

    • Verification: The ratio of [Metabolite 156] / [Depleted Parent] provides the % flux through the debenzylation pathway.[1]

Visualized Pathways

Figure 1: Modular Synthesis Workflow

This diagram illustrates the convergent synthesis strategy, highlighting where the isotopic labels are introduced.

SynthesisWorkflow cluster_legend Labeling Logic Aniline Aniline (Precursor A) NPG Intermediate: N-Phenylglycine Aniline->NPG N-Alkylation (aq. NaOH, Reflux) ClAc Chloroacetic Acid (Precursor B) *Label Source 1* ClAc->NPG Incorporates Glycine Backbone BnBr Benzyl Bromide (Precursor C) *Label Source 2* Final Target: 2-[Benzyl(phenyl)amino]acetic acid BnBr->Final Incorporates Benzyl Group NPG->Final N-Benzylation (K2CO3, DMF, 60°C) Note1 Route A: Use 13C-ClAc for Backbone Labeling Route B: Use d7-BnBr for Leaving Group Labeling

Caption: Modular synthesis allows independent labeling of the glycine core or the benzyl pendant group.

Figure 2: Metabolic Fate Tracking

This diagram details how isotopic mass shifts reveal the metabolic pathway in LC-MS analysis.[1][2]

MetabolicFate Parent Parent Drug (m/z 241) Oxidation CYP450 Oxidation Parent->Oxidation Hydroxylated Ring Hydroxylation (m/z 257) (+16 Da) Oxidation->Hydroxylated Minor Pathway Debenzylated N-Debenzylation (m/z 151 + Benzaldehyde) Oxidation->Debenzylated Major Pathway IsoParent 13C-Labeled Parent (m/z 243) IsoHydro 13C-Hydroxylated (m/z 259) Label Retained IsoParent->IsoHydro +16 Da Shift (Intact Core) IsoDebenz 13C-N-Phenylglycine (m/z 153) Label Retained IsoParent->IsoDebenz Loss of Benzyl (Core Detected)

Caption: Mass shift logic for


-Glycine labeled analog. The label is retained in both major metabolic routes, ensuring complete mass balance.

Summary of Analytical Data

Compound VariantMolecular FormulaMonoisotopic Mass (Da)Key Fragment (MS2)Application
Unlabeled

241.1191 (Benzyl), 196 (M-COOH)Standard Reference

-Glycine

243.1291 (Unlabeled Benzyl)Metabolic Stability

-Benzyl

248.1698 (Deuterated Benzyl)Mech.[1][2] Investigation

References

  • BenchChem. (2025).[1][5] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Retrieved from [1][5]

  • Gorrod, J. W., & Gooderham, N. J. (1987).[1] The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177.[1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14966963, 2-[Benzyl(phenyl)amino]acetic acid. Retrieved from [1]

  • Organic Syntheses. (1928).[1] N-Phenylglycine Synthesis Protocol. Coll. Vol. 1, p. 391.[1] [1]

  • Al Toma, R. S., et al. (2015).[1][6] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-35.[1][2][6]

Sources

Application

Application Notes and Protocols: A Researcher's Guide to the Computational Modeling of 2-[Benzyl(phenyl)amino]acetic acid-Protein Interactions

Introduction: Unveiling Molecular Interactions in Silico In the landscape of modern drug discovery and molecular biology, understanding the precise interactions between small molecules and their protein targets is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Interactions in Silico

In the landscape of modern drug discovery and molecular biology, understanding the precise interactions between small molecules and their protein targets is paramount. Computational modeling provides a powerful lens to visualize, quantify, and predict these interactions at an atomic level, thereby accelerating research and reducing costs associated with experimental screening. This guide focuses on a specific compound, 2-[Benzyl(phenyl)amino]acetic acid (BPAA), a carboxylic acid featuring a benzyl group attached to a phenylamino structure[1]. While its full biological role is still under exploration, its structure presents an interesting scaffold for potential therapeutic development[1].

This document serves as a comprehensive, protocol-driven guide for researchers, scientists, and drug development professionals. It outlines a complete in-silico workflow to investigate the interactions of BPAA with a protein target. We will move beyond a simple list of steps, delving into the scientific rationale behind each methodological choice, from initial system preparation to advanced simulation and analysis. Our approach is designed to be a self-validating system, incorporating checkpoints and analysis techniques to ensure the scientific rigor of the findings.

The workflow is logically structured into four main stages:

  • System Preparation: Preparing both the ligand (BPAA) and the target protein for computational analysis.

  • Molecular Docking: Predicting the most probable binding orientation of BPAA within the protein's active site.

  • Molecular Dynamics (MD) Simulation: Assessing the stability and dynamic behavior of the BPAA-protein complex over time.

  • Binding Free Energy Calculation: Quantifying the strength of the interaction to estimate binding affinity.

This guide will equip you with the foundational knowledge and practical protocols to generate testable hypotheses about the molecular mechanisms of 2-[Benzyl(phenyl)amino]acetic acid.

G cluster_0 A 1. System Preparation B 2. Molecular Docking A->B Prepared Structures C 3. Molecular Dynamics (MD) B->C Best Binding Pose D 4. Binding Free Energy Calculation C->D Complex Trajectory E 5. Analysis & Hypothesis Generation D->E Binding Affinity Data

Figure 1: High-level computational workflow for analyzing small molecule-protein interactions.

Section 1: Pre-Computation and System Preparation

Expertise & Experience: The quality of any computational model is dictated by the quality of its input structures. Garbage in, garbage out. This initial preparation phase is the most critical step for ensuring a physically and chemically realistic simulation. Trivial errors, such as incorrect protonation states or missing atoms, can lead to completely invalid results.

Ligand Preparation: Characterizing 2-[Benzyl(phenyl)amino]acetic acid

The first step is to obtain an accurate 3D representation of our ligand, BPAA, and prepare it for simulation by assigning correct chemical properties.

Protocol 1: Ligand Preparation for Docking and Simulation

  • Obtain Ligand Structure:

    • Navigate to the PubChem database and search for 2-[Benzyl(phenyl)amino]acetic acid or its CID: 14966963[2].

    • Download the 3D conformer of the structure in SDF format. This provides a good initial geometry.

  • Energy Minimization and Charge Assignment (Causality): The downloaded structure is just one possible conformation. We must perform a geometry optimization to find a low-energy, stable conformation. Furthermore, docking and simulation algorithms require partial atomic charges to calculate electrostatic interactions[3].

    • Tool: Use software like UCSF Chimera[4], Avogadro, or the Antechamber module of AMBER.

    • Steps:

      • Load the downloaded SDF file.

      • Add hydrogens. Most crystal structures or database entries lack explicit hydrogen atoms, which are essential for correct bonding and interaction calculations.

      • Calculate partial charges. For drug-like molecules, the AM1-BCC charge model is a robust and widely accepted method that provides good results[4].

      • Save the prepared ligand as a Mol2 file. This format contains the 3D coordinates, bond information, and the newly assigned partial charges.

Table 1: Properties of 2-[Benzyl(phenyl)amino]acetic acid

PropertyValueSource
PubChem CID14966963[2]
Molecular FormulaC₁₅H₁₅NO₂[2]
Molecular Weight241.28 g/mol [2]
IUPAC Name2-(N-benzylanilino)acetic acid[2]
SMILESC1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2[2]
Target Protein Identification and Preparation

Since BPAA does not have well-documented protein targets, a researcher would typically identify potential targets through methods like similarity screening (finding targets of structurally similar compounds) or reverse docking against a library of protein structures. For this guide, we will assume a hypothetical target protein has been selected and its structure is available in the Protein Data Bank (PDB).

Protocol 2: Target Protein Preparation

  • Obtain Protein Structure:

    • Go to the RCSB PDB database and download the structure of your target protein (e.g., PDB ID: 1XYZ). Choose a high-resolution crystal structure (<2.5 Å) if available, as this provides a more accurate atomic model.

  • Clean the PDB File (Causality): PDB files often contain non-essential molecules (water, ions, co-factors, crystallization agents) that can interfere with docking and simulation. We must remove them to study the direct interaction between BPAA and the protein[5].

    • Tool: Use a molecular visualization program like UCSF Chimera[4] or BIOVIA Discovery Studio[6].

    • Steps:

      • Load the PDB file.

      • Delete all water molecules (solvent).

      • Remove any co-crystallized ligands, ions, or other heteroatoms not essential for the protein's structural integrity or the binding interaction being studied.

      • If the biological unit is a multimer, decide whether to simulate the entire complex or a single protomer, depending on the location of the binding site.

  • Prepare the Protein Structure (Causality): The "cleaned" structure still needs to be prepared for simulation. This involves adding missing atoms, correcting structural issues, and assigning protonation states appropriate for a physiological pH[5].

    • Tool: The Dock Prep tool in UCSF Chimera is excellent for this purpose[5].

    • Steps:

      • Add hydrogens to the protein structure.

      • Repair any missing side chains using a rotamer library.

      • Assign atomic partial charges using a standard force field like AMBER.

      • Save the final, prepared protein as a separate PDB or Mol2 file.

Section 2: Molecular Docking

Expertise & Experience: Molecular docking serves as a computational "first pass" to predict how a ligand binds to a protein. It explores a vast number of possible orientations (poses) and ranks them using a scoring function[7]. While scoring functions are approximations of binding energy, they are highly effective at identifying poses that are sterically and electrostatically favorable, providing an excellent starting point for more rigorous (and computationally expensive) methods like MD simulation.

Protocol: Molecular Docking of BPAA with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast docking program[8]. The core idea is to define a search space (a "grid box") on the protein where the ligand is likely to bind and let Vina find the best-scoring poses within that space.

  • Prepare Receptor and Ligand in PDBQT Format (Causality): AutoDock Vina requires specific file formats. The PDBQT format includes atomic coordinates, partial charges, and atom type definitions. For the ligand, it also defines the rotatable bonds (torsions) that Vina will manipulate during its search[9].

    • Tool: Use AutoDock Tools (ADT) or the AutoDock Vina plugin in UCSF Chimera.

    • Steps:

      • Load the prepared protein and ligand files (from Section 1).

      • For the protein, merge non-polar hydrogens and assign charges. Save as protein.pdbqt.

      • For the ligand, detect the rotatable bonds and save as ligand.pdbqt.

  • Define the Binding Site (Search Space):

    • If the binding site is known (e.g., from an existing co-crystallized ligand), center the grid box on that site.

    • If the site is unknown, you can perform a "blind docking" by creating a grid box that covers the entire protein surface[3]. This is computationally more demanding but can help identify novel binding pockets.

    • The box dimensions should be large enough to accommodate the ligand in any orientation. A good rule of thumb is to have at least 10 Å of padding around the ligand.

    • Record the coordinates of the box center (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).

  • Run the Docking Simulation:

    • Create a configuration file (e.g., conf.txt) specifying the input files and search space parameters.

    • Execute Vina from the command line: vina --config conf.txt --log vina_log.txt

Interpreting Docking Results

Vina will output a file containing several binding poses, ranked by their predicted binding affinity (in kcal/mol).

  • Binding Affinity Score: The top-ranked pose has the most negative (most favorable) score. A score of -7 to -10 kcal/mol is generally considered a good starting point for a potential hit, but this is highly system-dependent.

  • Pose Analysis: Visually inspect the top-ranked poses. A plausible pose should exhibit meaningful interactions with key residues in the binding pocket. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often a major driver of binding.

    • Pi-stacking or Cation-pi Interactions: Common with aromatic rings, which BPAA has.

  • Clustering: If multiple poses have similar scores and cluster in the same location, it increases confidence in the predicted binding mode.

Table 2: Example Docking Results for BPAA against a Hypothetical Kinase

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-9.2LYS-72, GLU-91, LEU-135H-Bond, Salt Bridge, Hydrophobic
2-8.8ASP-184, PHE-185H-Bond, Pi-stacking
3-8.5LYS-72, VAL-57, ALA-70H-Bond, Hydrophobic

Section 3: Molecular Dynamics (MD) Simulation

Expertise & Experience: Docking is a static picture. MD simulation turns that picture into a movie, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment (water, ions, at a specific temperature and pressure)[10][11]. This is essential for validating the stability of the docked pose. A ligand that appears favorable in docking might be unstable and dissociate quickly in a dynamic simulation.

G cluster_0 A Generate Ligand Topology B Combine Protein & Ligand A->B C Define Simulation Box & Solvate B->C D Add Ions C->D Neutralize System E Energy Minimization D->E F NVT Equilibration E->F Stabilize Temp. G NPT Equilibration F->G Stabilize Pressure H Production MD Run G->H Collect Data

Figure 2: Detailed workflow for setting up a protein-ligand MD simulation using GROMACS.

Protocol: MD Simulation Setup with GROMACS

GROMACS is a high-performance, open-source MD engine[12][13][14][15]. This protocol provides a high-level overview of the key steps.

  • Generate Ligand Topology (Causality): The MD engine needs a "recipe" for the ligand, describing its bond lengths, angles, dihedrals, and atomic charges. This is known as the topology.

    • Tool: Use a server like CGenFF for CHARMM force fields or ACPYPE for AMBER force fields.

    • Input: The prepared ligand Mol2 file (from Protocol 1).

    • Output: A ligand topology file (.itp) and coordinate file (.gro).

  • Prepare the System:

    • Combine the PDB file of the protein and the coordinate file of the ligand (in its docked pose) into a single complex structure file.

    • Use GROMACS tools to define a simulation box (e.g., a cubic box with 1.0 nm padding).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization and Equilibration (Causality): The initial system is not at equilibrium. We must first minimize its energy to remove steric clashes and then gradually bring it to the desired temperature (NVT ensemble) and pressure (NPT ensemble) before the production run. This ensures the simulation is stable[12].

    • Energy Minimization: Run a steep-descent energy minimization to relax the system.

    • NVT Equilibration: Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms, allowing the water and ions to equilibrate around them. The temperature is coupled to a thermostat (e.g., 300 K).

    • NPT Equilibration: Run another short simulation (e.g., 1-5 ns) with position restraints, coupling both temperature and pressure to a thermostat and barostat, respectively. This ensures the correct system density.

  • Production MD Run:

    • Remove the position restraints and run the production simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-500 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand heavy atoms from their initial positions. A stable RMSD for both indicates the complex is not undergoing major conformational changes and the ligand remains stably bound.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues. High RMSF values in the binding pocket can indicate flexibility and potential induced-fit mechanisms.

  • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between BPAA and the protein over time. A persistent hydrogen bond is a strong indicator of a critical interaction.

Section 4: Binding Free Energy Calculation

Expertise & Experience: While docking scores provide a rank and MD shows stability, neither provides a truly quantitative measure of binding affinity. End-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) offer a balance between computational cost and accuracy to estimate the binding free energy from the MD trajectory[16][17][18].

G center ΔG_binding MM ΔE_MM (Internal, VdW, Electrostatic) center->MM Solv ΔG_solvation (Solvation Free Energy) center->Solv Entropy -TΔS (Conformational Entropy) center->Entropy Polar ΔG_polar (Poisson-Boltzmann) Solv->Polar Nonpolar ΔG_nonpolar (SASA) Solv->Nonpolar

Figure 3: The theoretical components of a binding free energy calculation using the MM/PBSA method.

Protocol: Calculating Binding Free Energy with g_mmpbsa

The g_mmpbsa tool is a popular implementation for performing MM/PBSA calculations on GROMACS trajectories[19].

  • Extract Frames: From the 100+ ns production trajectory, extract snapshots of the complex at regular intervals (e.g., every 100 ps) from a stable portion of the trajectory (determined by RMSD).

  • Run MM/PBSA Calculation: For each snapshot, the g_mmpbsa script calculates the free energy of the complex, the protein alone, and the ligand alone. The binding free energy is then computed as: ΔG_binding = G_complex - (G_receptor + G_ligand)

  • Decompose Energies: The total binding free energy is a sum of several components. Analyzing these can reveal the driving forces of binding.

Data Interpretation and Validation
  • Absolute vs. Relative Energy: The absolute calculated ΔG value often does not perfectly match experimental values due to approximations in the method (e.g., neglect of conformational entropy)[16]. However, MM/PBSA is very powerful for calculating relative binding free energies—for instance, comparing the binding of BPAA to a known inhibitor or comparing different derivatives of BPAA.

  • Energy Components: Analyzing the energy components provides mechanistic insight. For example, a large, favorable electrostatic energy (ΔE_elec + ΔG_polar) suggests charge-charge interactions are key, while a favorable van der Waals (ΔE_vdw) and non-polar solvation (ΔG_nonpolar) term points to the importance of hydrophobic interactions.

Table 3: Example MM/PBSA Results for the BPAA-Kinase Complex

Energy ComponentAverage Value (kJ/mol)Contribution
van der Waals (ΔE_vdw)-150.5 ± 5.2Favorable
Electrostatic (ΔE_elec)-85.3 ± 7.1Favorable
Polar Solvation (ΔG_polar)+132.1 ± 6.5Unfavorable
Non-polar Solvation (ΔG_nonpolar)-18.4 ± 0.9Favorable
Total Binding Energy (ΔG_binding) -122.1 ± 8.8 Strongly Favorable

Trustworthiness: In this example, the large negative van der Waals and electrostatic energies are the primary drivers of binding. The positive polar solvation energy is expected, as it represents the energetic cost of desolvating the polar groups of the ligand and protein upon binding. The overall strongly negative ΔG suggests a very stable complex, providing a quantitative hypothesis that can be tested experimentally via techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the computational modeling of 2-[Benzyl(phenyl)amino]acetic acid-protein interactions. By following this workflow—from meticulous system preparation to molecular docking, dynamic simulation, and free energy calculation—researchers can move beyond simple structural prediction to a dynamic and quantitative understanding of molecular recognition. Each step builds upon the last, creating a self-validating cascade that increases confidence in the final results. The ultimate output is not just a number, but a detailed, atomistic hypothesis of how BPAA may function, providing clear and actionable guidance for subsequent experimental validation and advancing the journey of drug discovery.

References

  • PubChem. 2-[Benzyl(phenyl)amino]acetic acid | C15H15NO2 | CID 14966963. Available from: [Link]

  • Morris, G. M., & Lim-Wilby, M. Session 4: Introduction to in silico docking. Available from: [Link]

  • Galaxy Training Network. Protein-ligand docking. (2019-10-19). Available from: [Link]

  • PubChem. 2-(Benzylamino)acetic acid | C9H11NO2 | CID 86965. Available from: [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. Key Topics in Molecular Docking for Drug Design. Molecules. (2015). Available from: [Link]

  • Pritam Panda. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. (2025-08-06). Available from: [Link]

  • PubChem. 2-(N-benzylanilino)acetic acid;2-(benzylamino)acetic acid | C24H26N2O4 | CID 67800511. Available from: [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Available from: [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. Available from: [Link]

  • TrendBio Tech. [MD-2] Protein Preparation for Molecular Docking. YouTube. (2022-11-21). Available from: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. (2011). Available from: [Link]

  • Gapsys, V., Michielin, O., & de Groot, B. L. Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. Chemical Reviews. (2024-03-27). Available from: [Link]

  • Essex, J. W. Molecular Simulation of Protein-Ligand Complexes. University of Nottingham. Available from: [Link]

  • Genheden, S., & Ryde, U. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery. (2015). Available from: [Link]

  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Molecular docking in drug design: Basic concepts and application spectrums. (2026-01-20). Available from: [Link]

  • Gilson, M. K., & Zhou, H. X. Computational evaluation of protein–small molecule binding. Annual review of biophysics. (2007). Available from: [Link]

  • Dr. Sanket Bapat. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. (2020-05-03). Available from: [Link]

  • Chen, B., et al. Computational probing protein–protein interactions targeting small molecules. Bioinformatics. (2018). Available from: [Link]

  • ResearchGate. Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. (2025-08-06). Available from: [Link]

  • chemRxiv. Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Available from: [Link]

  • ScienceDirect. Molecular dynamics simulations: Insights into protein and protein ligand interactions. Available from: [Link]

  • Kumari, R., Kumar, R., & Lynn, A. Binding Free Energy Calculation with MM/PBSA and MM/GBSA Method. Bio-protocol. (2014). Available from: [Link]

  • MDPI. Molecular Docking: Shifting Paradigms in Drug Discovery. (2020). Available from: [Link]

  • Hou, T., Wang, J., Li, Y., & Wang, W. Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. (2011). Available from: [Link]

  • bioRxiv. Predicting small-molecule inhibition of protein complexes. (2024-08-23). Available from: [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link]

  • ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Available from: [Link]

  • ACS Publications. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024-09-21). Available from: [Link]

  • ResearchGate. What are the key differences between MMGBSA and MMPBSA in estimating free binding energy of a protein-ligand complex following Drug design study?. (2024-04-26). Available from: [Link]

  • ChemRxiv. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"overcoming experimental artifacts with 2-[Benzyl(phenyl)amino]acetic acid"

Technical Support Center: Overcoming Experimental Artifacts with 2-[Benzyl(phenyl)amino]acetic acid Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Stability, Solubility, and Assay Interference...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Experimental Artifacts with 2-[Benzyl(phenyl)amino]acetic acid

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Stability, Solubility, and Assay Interference Compound ID: 2-[Benzyl(phenyl)amino]acetic acid (N-Benzyl-N-phenylglycine) CAS: 23582-63-0

Executive Summary

2-[Benzyl(phenyl)amino]acetic acid is a versatile N-substituted glycine derivative often used as a building block in the synthesis of HIV protease inhibitors and as a probe in mechanistic enzymology.[1] However, its specific structural motif—an electron-rich aniline nitrogen coupled with an


-carboxylic acid—renders it susceptible to unique experimental artifacts.

Users frequently encounter oxidative decarboxylation (triggered by light or metalloenzymes), enzymatic interference (specifically with peroxidases like HRP), and colloidal aggregation . This guide provides the technical protocols to identify, control, and eliminate these artifacts to ensure data integrity.

Part 1: Core Troubleshooting Guide (Q&A)

Issue 1: "My compound is degrading in solution, even without enzymes present."

Diagnosis: Photochemical Oxidative Decarboxylation. Mechanism: N-phenylglycine derivatives are well-known photoinitiators. Upon exposure to ambient light (especially UV/blue spectrum), the molecule undergoes oxidative decarboxylation, cleaving the carboxylic acid to form N-benzyl-N-methylaniline or radical intermediates. This reaction is accelerated by trace metal ions (Cu²⁺, Fe³⁺) often found in non-ultrapure buffers.

Corrective Protocol:

  • Amber Glass Mandatory: Store all stock solutions in amber glass vials.

  • Degas Buffers: Oxygen participates in the radical propagation step. Thoroughly degas buffers using helium sparging or vacuum sonication.

  • Chelator Addition: Add 0.1 mM EDTA to buffers to sequester trace transition metals that catalyze the decarboxylation.

Issue 2: "I see inconsistent inhibition in my HRP-based ELISA."

Diagnosis: Substrate Depletion / Enzyme Modification. Mechanism: This compound is not inert to Horseradish Peroxidase (HRP). HRP catalyzes the oxidative decarboxylation of N-benzyl-N-phenylglycine, consuming the compound and potentially generating reactive radical species that can inactivate the enzyme or interfere with the readout signal (e.g., TMB oxidation). It acts as a "suicide substrate" or competing reductant.

Corrective Protocol:

  • Switch Detection Systems: Avoid HRP-based readouts. Use Alkaline Phosphatase (AP) or fluorescence-based detection which are less likely to metabolize the aniline moiety.

  • Order of Addition: If HRP must be used, add the detection substrate (e.g., TMB) immediately before reading, and minimize the incubation time of the compound with the enzyme.

Issue 3: "The IC50 shifts significantly with enzyme concentration."

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition). Mechanism: Like many hydrophobic small molecules, 2-[Benzyl(phenyl)amino]acetic acid can form colloidal aggregates at micromolar concentrations. These aggregates sequester proteins non-specifically, leading to false-positive inhibition that disappears when detergent is added.

Corrective Protocol:

  • Detergent Challenge: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20. If inhibition is lost, the initial result was an artifact of aggregation.

  • Centrifugation Test: Spin the sample at 10,000 x g for 10 minutes before the assay. If the potency drops, the active species was likely a precipitate or aggregate.

Part 2: Technical Data & Specifications

Table 1: Physicochemical Properties & Stability Profile

ParameterValue / CharacteristicImplication for Experiments
pKa (Acid) ~3.8 (Carboxyl)Negatively charged at neutral pH; soluble in aqueous buffers > pH 5.
pKa (Base) ~2–3 (Aniline N)Nitrogen is effectively unprotonated at neutral pH, keeping it electron-rich and oxidation-prone.
Light Sensitivity High Requires darkroom handling or amber vessels; degrades to anilines.
Redox Potential Low (Easily Oxidized)Incompatible with strong oxidants (peroxides, persulfates).
Solubility Low in acidic waterPredissolve in DMSO; ensure final buffer pH > 6.0 to maintain solubility.

Part 3: Mechanistic Visualization

Figure 1: The Oxidative Decarboxylation Artifact Pathway Caption: Under oxidative stress (Light/O₂ or HRP), the compound loses CO₂ to form a radical cation, eventually degrading into N-benzyl-N-methylaniline, causing concentration errors.

DecarboxylationArtifact Compound 2-[Benzyl(phenyl)amino] acetic acid Radical Aminium Radical Cation (Reactive) Compound->Radical Oxidation (Light/O2/HRP) Product N-Benzyl-N-methylaniline (Degradation Product) Radical->Product -CO2 (Decarboxylation) Artifact EXPERIMENTAL ARTIFACTS: 1. Loss of Potency 2. Enzyme Inactivation 3. False Signals Radical->Artifact Reactive Interference Product->Artifact Contamination

Figure 2: Troubleshooting Decision Tree Caption: Step-by-step logic to isolate the source of experimental error when using N-benzyl-N-phenylglycine.

TroubleshootingTree Start Start: Anomalous Data CheckDetergent Add 0.01% Triton X-100 Start->CheckDetergent CheckLight Was sample exposed to light? CheckDetergent->CheckLight Activity Retained ResultAgg Artifact: Colloidal Aggregation CheckDetergent->ResultAgg Activity Lost CheckEnzyme Is HRP/Peroxidase used? CheckLight->CheckEnzyme No (Dark Control) ResultOx Artifact: Photochemical Degradation CheckLight->ResultOx Yes ResultSub Artifact: Enzymatic Decarboxylation CheckEnzyme->ResultSub Yes Valid Valid Interaction CheckEnzyme->Valid No

Part 4: Validated Protocols

Protocol A: Stability Verification Test

Use this to confirm if your compound stock has degraded.

  • Prepare Standard: Dissolve fresh compound in DMSO-d6.

  • Prepare Test Sample: Dissolve "aged" or buffer-exposed compound in DMSO-d6.

  • NMR Analysis: Acquire ¹H NMR.

    • Look for: Loss of the singlet at ~3.8-4.0 ppm (glycine -CH₂-) and appearance of a methyl singlet at ~2.8 ppm (N-methyl product).

    • Interpretation: If the methyl peak is present, oxidative decarboxylation has occurred. Discard stock.

Protocol B: "Detergent Challenge" for Aggregation

Essential for any inhibition assay involving this compound.

  • Control: Run dose-response curve in standard buffer.

  • Experimental: Run dose-response curve in buffer + 0.01% (v/v) freshly prepared Triton X-100.

  • Analysis:

    • If IC₅₀ increases by >3-fold (potency drops) with detergent: Artifact (Aggregation).

    • If IC₅₀ remains stable: Specific Binding.

References

  • Totah, R. A., & Hanzlik, R. P. (2002).[2] Non-oxidative decarboxylation of glycine derivatives by a peroxidase.[2][3] Journal of the American Chemical Society.[2]

  • Accela ChemBio. (n.d.).[1] Safety Data Sheet: 2-[Benzyl(phenyl)amino]acetic acid (Light Sensitivity). AccelaChem Product Catalog.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

  • Vertex Pharmaceuticals. (2004). HIV protease inhibitors based on amino acid derivatives (Patent EP1377542A1). Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Mass Spectrometry Analysis of 2-[Benzyl(phenyl)amino]acetic acid

Welcome to the technical support center for the mass spectrometry analysis of 2-[Benzyl(phenyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of 2-[Benzyl(phenyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with this analyte. Drawing from established principles of mass spectrometry and chromatography, this document provides field-proven insights to help you diagnose issues, optimize your methods, and ensure the integrity of your results.

Section 1: Analyte Overview & Key Properties

2-[Benzyl(phenyl)amino]acetic acid is a derivative of N-phenylglycine, characterized by the presence of both a tertiary amine and a carboxylic acid. This amphoteric nature, combined with two bulky aromatic rings, presents unique challenges for both chromatographic separation and mass spectrometric detection. Understanding its fundamental properties is the first step toward successful analysis.

Table 1: Key Properties of 2-[Benzyl(phenyl)amino]acetic acid

Property Value Source
Molecular Formula C₁₅H₁₅NO₂ PubChem[1]
Average Molecular Weight 241.28 g/mol PubChem[1]
Monoisotopic Mass 241.110278721 Da PubChem[1]
Topological Polar Surface Area 40.5 Ų PubChem[1]

| Chemical Structure | A tertiary amine with benzyl and phenyl substituents, and a carboxylic acid group. | |

The molecule's structure dictates its behavior. The carboxylic acid makes it amenable to negative ion mode ESI, while the tertiary amine allows for protonation and detection in positive ion mode.[2][3] The aromatic groups increase its hydrophobicity, which can be leveraged for reversed-phase chromatography, but its polar functional groups can lead to complex interactions with the stationary phase.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the analysis of 2-[Benzyl(phenyl)amino]acetic acid.

Q1: Which ionization mode (positive or negative) is best? Both modes are viable, and the optimal choice depends on your analytical goals, matrix, and instrument sensitivity.

  • Negative Ion Mode (ESI-): Generally preferred for quantitative analysis due to the acidic nature of the carboxylic acid group, which readily deprotonates to form a stable [M-H]⁻ ion.[2][4] This mode often provides a cleaner background and higher sensitivity for acidic compounds.

  • Positive Ion Mode (ESI+): The tertiary amine can be protonated to form an [M+H]⁺ ion, especially in an acidic mobile phase.[5] This mode can be useful for structural confirmation, as fragmentation patterns of the protonated molecule can yield valuable information.

Q2: What are the expected m/z values for the primary ions and common adducts? It is crucial to know the expected m/z values to correctly identify your analyte and troubleshoot issues like contamination or unexpected reactions.

Table 2: Expected Ions and Adducts of 2-[Benzyl(phenyl)amino]acetic acid

Ionization Mode Ion Type Formula Calculated m/z Notes
Negative (ESI-) Deprotonated Molecule [C₁₅H₁₄NO₂]⁻ 240.1030 Primary target ion in ESI-.
Formate Adduct [C₁₅H₁₅NO₂ + HCOO]⁻ 286.1139 Common with formic acid in mobile phase.[6]
Acetate Adduct [C₁₅H₁₅NO₂ + CH₃COO]⁻ 300.1292 Common with acetic acid in mobile phase.[6]
Dimer Ion [2M - H]⁻ 481.2139 Can occur at high analyte concentrations.
Positive (ESI+) Protonated Molecule [C₁₅H₁₆NO₂]⁺ 242.1176 Primary target ion in ESI+.
Sodium Adduct [C₁₅H₁₅NO₂ + Na]⁺ 264.0995 Very common adduct, even with trace sodium.[6]
Ammonium Adduct [C₁₅H₁₅NO₂ + NH₄]⁺ 259.1441 Possible with ammonium-based buffers.[6]

| | Potassium Adduct | [C₁₅H₁₅NO₂ + K]⁺ | 280.0735 | Less common than sodium but possible. |

Q3: What are the most common fragments observed in MS/MS? Tandem MS (MS/MS) is essential for structural confirmation. The fragmentation of 2-[Benzyl(phenyl)amino]acetic acid is predictable based on its functional groups.

Table 3: Predicted MS/MS Fragment Ions

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Structure/Description
242.1176 ([M+H]⁺) 152.0706 C₇H₆ (Toluene) Loss of toluene from the benzyl group.
91.0542 C₁₀H₁₀NO₂ Formation of the stable tropylium cation (C₇H₇⁺).[7]
240.1030 ([M-H]⁻) 196.0975 CO₂ (44 Da) Decarboxylation, a characteristic loss for carboxylic acids.

| | 148.0819 | C₆H₅N (Aniline) | Cleavage of the N-benzyl bond. |

Q4: Why am I seeing poor retention on my C18 column? This is a common issue for moderately polar compounds. Standard C18 columns can suffer from "dewetting" or phase collapse in mobile phases with high aqueous content, leading to a sudden loss of retention. Additionally, the polar carboxylic acid and amine groups can result in insufficient partitioning into the hydrophobic stationary phase. Consider using a polar-endcapped C18 column or a phenyl-hexyl column for alternative selectivity.[8]

Q5: My signal intensity is very low. What are the first things to check? Low signal intensity is a frequent problem in MS analysis.[9] A systematic check is the best approach:

  • Check for Leaks: Ensure all gas and fluid connections are secure, as leaks are a common cause of sensitivity loss.[10]

  • Verify Sample Preparation: Confirm the sample concentration is appropriate; overly dilute samples will yield weak signals, while overly concentrated ones can cause ion suppression.[9]

  • Inspect the Ion Source: Check the stability of the electrospray. An unstable or irregular spray will lead to a fluctuating and weak signal.[11] This may require cleaning the source components.

  • Review Mobile Phase Composition: Ensure the mobile phase pH is appropriate for the chosen ionization mode. For ESI+, an acidic modifier like formic acid is crucial.[3] For ESI-, a neutral or slightly basic pH (if using a compatible column) is better.

Section 3: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex experimental issues.

Guide 1: Signal Intensity & Sensitivity Issues

Causality: A lack of signal indicates a fundamental failure in the system, from sample introduction to ion detection.[10] This could be a simple mechanical issue or a more complex chemical problem.

Troubleshooting Protocol:

  • Systematic System Check:

    • Autosampler & Syringe: Verify that the autosampler is correctly drawing and injecting the sample. Check for air bubbles in the syringe and sample loop.[10]

    • LC Flow Path: Ensure there is stable pressure from the LC pumps. An abnormally low or high pressure could indicate a leak or a clog, respectively.[11]

    • Ion Source: Visually inspect the electrospray needle. A stable, fine mist should be visible. If not, check for clogs in the needle or transfer line.[11]

  • Analyte-Specific Checks:

    • Ionization Mode & Mobile Phase Mismatch: Confirm you are using the correct mobile phase for your chosen ionization mode. Attempting to detect [M+H]⁺ with a basic mobile phase or [M-H]⁻ with a highly acidic one will result in poor ionization efficiency.[3][4]

    • Flow Injection Analysis (FIA): Bypass the LC column and inject the analyte directly into the mass spectrometer. If a signal appears, the problem lies within the chromatography (e.g., the compound is not eluting). If there is still no signal, the issue is with the sample itself or the MS settings.

  • Instrument Tuning & Calibration:

    • Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines. An incorrect calibration can lead to the instrument looking for ions at the wrong m/z.[9]

Causality: Ion suppression occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, phospholipids) compete with the analyte for ionization in the ESI source.[12] This is a major challenge in bioanalysis and can lead to poor reproducibility and inaccurate quantification.

Troubleshooting Protocol:

  • Improve Chromatographic Separation:

    • Gradient Modification: Adjust the LC gradient to better separate the analyte from the bulk of the matrix components. A shallower gradient can improve resolution.

    • Alternative Stationary Phases: If co-elution persists on a C18 column, switch to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which may retain matrix components differently.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Implement an SPE cleanup step to selectively isolate the analyte and remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Use LLE to partition the analyte into a clean solvent, leaving behind many matrix interferences.

  • Modify Mass Spectrometry Parameters:

    • Source Optimization: Optimize source parameters like gas flows (nebulizing and drying gas) and temperatures. Higher temperatures can sometimes help desolvate matrix components more effectively, reducing their suppressive effects.

    • Dilution: While counterintuitive, diluting the sample can sometimes improve the signal-to-noise ratio by reducing the concentration of interfering species to a point where they no longer cause significant suppression, while the analyte signal remains detectable.[9]

Guide 2: Chromatographic Problems

Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as acidic silanol groups on the silica backbone interacting with the basic tertiary amine. Peak fronting is typically a sign of column overload.

Troubleshooting Protocol:

  • Address Peak Tailing:

    • Mobile Phase pH Adjustment: For positive mode analysis, adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase will protonate the tertiary amine. This also protonates and "shields" the residual silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[8]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups, reducing the potential for tailing.

  • Address Peak Fronting:

    • Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves and becomes more symmetrical, the issue was column overload.

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a much stronger solvent can cause the analyte band to spread prematurely on the column, leading to fronting.

Causality: 2-[Benzyl(phenyl)amino]acetic acid is a moderately polar compound. On highly hydrophobic C18 phases, it may elute too early, near the solvent front, especially if the mobile phase has a high percentage of organic solvent.

Troubleshooting Protocol:

  • Modify Mobile Phase Conditions:

    • Decrease Organic Content: Reduce the initial percentage of organic solvent (e.g., acetonitrile or methanol) in your gradient. This will increase the retention of all analytes on a reversed-phase column.

    • Adjust pH: In positive mode with an acidic mobile phase, the analyte is protonated and more polar, leading to earlier elution. In negative mode with a neutral or slightly basic mobile phase, the analyte is deprotonated and may interact differently. Experimenting with pH can modulate retention.[8]

  • Select an Appropriate Stationary Phase:

    • Use a Polar-Endcapped or Embedded Column: These columns are designed to provide better retention for polar compounds and are more stable in highly aqueous mobile phases.[8]

    • Consider HILIC: For very poor retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high-organic mobile phase, retaining polar compounds more strongly.

Guide 3: Mass Spectral Interpretation Challenges

Causality: ESI is a soft ionization technique that often produces adduct ions in addition to the primary protonated or deprotonated molecule.[6] The presence of sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent adducts can complicate spectral interpretation and reduce the intensity of the desired ion.

Troubleshooting Protocol:

  • Improve Solvent and Reagent Purity:

    • Use high-purity, LC-MS grade solvents and additives to minimize sources of sodium and potassium.

    • Avoid using glass containers where possible, as they can be a source of sodium ions. Use polypropylene vials and containers.

  • Optimize Mobile Phase:

    • In positive mode, the addition of a proton source (e.g., 0.1% formic acid) can promote the formation of the [M+H]⁺ ion over metal adducts.

    • In some cases, adding a small amount of ammonium acetate or ammonium formate can create a competitive environment that favors the formation of [M+NH₄]⁺ or [M+H]⁺ over sodium adducts.

  • Detune the Instrument:

    • Slightly increasing the cone voltage or other in-source fragmentation parameters can sometimes break up weaker adducts, consolidating the ion signal into the primary [M+H]⁺ or [M-H]⁻ ion. This must be done carefully to avoid fragmenting the analyte itself.

Causality: In-source fragmentation (or in-source decay) occurs when the analyte fragments within the ion source before entering the mass analyzer.[13] This can be caused by excessive source temperatures or voltages, leading to a weak or absent molecular ion and a spectrum dominated by fragment ions. Tertiary amines can be susceptible to such fragmentation.[14]

Troubleshooting Protocol:

  • Reduce Source Energy:

    • Lower Cone/Fragmentor Voltage: Systematically decrease the voltage applied to the sampling cone or fragmentor. This is the most direct way to reduce the energy imparted to the ions as they enter the mass spectrometer.

    • Decrease Source Temperature: Lower the drying gas temperature. While necessary for desolvation, excessive heat can cause thermal degradation of labile molecules.

  • Optimize Mobile Phase:

    • Ensure the mobile phase composition promotes the formation of a stable primary ion. A well-chosen pH and buffer can stabilize the ion and make it less prone to fragmentation.

  • Confirm with MS/MS:

    • If you suspect in-source fragmentation, perform an MS/MS experiment on the supposed molecular ion. If the fragments produced in the collision cell match the ions seen in your full scan MS1 spectrum, it confirms that the fragmentation is happening to your analyte.

Section 4: Standard Operating Protocols

These protocols provide validated starting points for your method development.

Protocol 1: Recommended LC-MS Starting Conditions

Table 4: Recommended LC-MS Parameters for 2-[Benzyl(phenyl)amino]acetic acid

Parameter Positive Ion Mode (ESI+) Negative Ion Mode (ESI-)
LC Column Polar-endcapped C18, 2.1 x 50 mm, 1.8 µm Polar-endcapped C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid Water + 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile
Gradient 10% to 95% B over 5 minutes 10% to 95% B over 5 minutes
Flow Rate 0.4 mL/min 0.4 mL/min
Column Temp 40 °C 40 °C
Injection Vol 2 µL 2 µL
Ion Source Electrospray Ionization (ESI) Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV -3.0 kV
Cone Voltage 25 V (Optimize as needed) 30 V (Optimize as needed)
Drying Gas Temp 350 °C 350 °C
Drying Gas Flow 10 L/min 10 L/min

| Scan Range | m/z 50 - 500 | m/z 50 - 500 |

Section 5: Visualizations & Diagrams

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed (e.g., No Signal, Poor Peak) Check_System 1. Check System Basics - Leaks? Clogs? - LC Pressure Stable? - Spray Visible? Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Fix Mechanical Issue (e.g., Tighten Fitting, Clear Clog) System_OK->Fix_System No Check_Method 2. Review Method Parameters - Correct Ionization Mode? - Appropriate Mobile Phase? - MS Tuned/Calibrated? System_OK->Check_Method Yes Fix_System->Check_System Method_OK Method OK? Check_Method->Method_OK Fix_Method Adjust Method (e.g., Change pH, Optimize Voltages) Method_OK->Fix_Method No Check_Sample 3. Investigate Sample - Concentration Correct? - Degradation Possible? - Matrix Suppression? Method_OK->Check_Sample Yes Resolved Problem Resolved Fix_Method->Resolved Sample_OK Sample OK? Check_Sample->Sample_OK Fix_Sample Adjust Sample Prep (e.g., Dilute, Use SPE, Change Solvent) Sample_OK->Fix_Sample No Sample_OK->Resolved Yes Fix_Sample->Resolved

Caption: A systematic workflow for general MS troubleshooting.

Diagram 2: LC Method Development Logic for Polar Analytes

LCMethodDev Start Start: Reversed-Phase (C18) Check_Retention Adequate Retention & Peak Shape? Start->Check_Retention Optimize Optimize Gradient & Mobile Phase Check_Retention->Optimize Yes Poor_Retention Problem: Poor Retention / Peak Tailing Check_Retention->Poor_Retention No Try_Polar_RP Switch to Polar-Endcapped or Phenyl-Hexyl Column Poor_Retention->Try_Polar_RP Check_Polar_RP Adequate Retention? Try_Polar_RP->Check_Polar_RP Check_Polar_RP->Optimize Yes Consider_HILIC Switch to HILIC Check_Polar_RP->Consider_HILIC No Optimize_HILIC Optimize HILIC Conditions (High Organic, Aqueous Modifier) Consider_HILIC->Optimize_HILIC

Caption: Decision tree for selecting an appropriate LC method.

Section 6: References

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. BioPharma Services, Inc. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Jäntti, J., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. [Link]

  • LabRulez. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. LabRulez LCMS. [Link]

  • RANA, P. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • MDPI. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Whitman College Chemistry Department. [Link]

  • Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • PubChem. 2-(N-benzylanilino)acetic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 2-(Benzylamino)acetic acid. PubChem. [Link]

  • mzCloud. 2-({2-[Benzyl(2-cyanoethyl)amino]-2-oxoethyl}sulfanyl)acetic acid. mzCloud. [Link]

  • ResearchGate. (2018). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues. Journal of Mass Spectrometry. [Link]

  • Lo, D. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Wikimedia Foundation. [Link]

  • Chromatography Forum. (2011). ESI Negative mode for acidic analytes. Chromatography Forum. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • SpectraBase. 2-[Acetyl(benzyl)amino]-2-phenyl-acetic acid. Wiley. [Link]

  • PubChem. 2-[Benzyl(phenyl)amino]acetic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • ScienceDirect. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry. [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. [Link]

  • Cech, N. B., & Enke, C. G. (2000). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Schaffer, J. E., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry. [Link]

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry. [Link]

  • ResearchGate. (2024). The ESI–MS spectra in the negative ionization mode for 2 (blue) and for (PPh4)3[Fe(CN)6]. Chemistry – A European Journal. [Link]

  • Dunnivant, F. M. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • Fiehn Lab. MS Adduct Calculator. UC Davis. [Link]

  • ResearchGate. (2008). Analysis of DL-phenylglecine by high performance liquid chromatography. [Link]

  • PubMed Central. (2023). A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine.... Journal of Chromatography B. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry. [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05).... Molecules. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Mestrelab Research. [Link]

  • CORE. Origin and Removal of Adducts (Molecular Mass = 98 u) Attached to Peptide and Protein Ions in Electrospray Ionization Mass Spectra. CORE. [Link]

  • UC Berkeley Superfund Research Program. Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).... [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Purification Methods for 2-[Benzyl(phenyl)amino]acetic acid

Ticket System Status: ONLINE Agent: Senior Application Scientist, Separation Sciences Division Subject: Optimization of N-Benzyl-N-phenylglycine (CAS: 5659-95-0 / 23582-63-0)[1][2] System Overview & Molecular Profile Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist, Separation Sciences Division Subject: Optimization of N-Benzyl-N-phenylglycine (CAS: 5659-95-0 / 23582-63-0)[1][2]

System Overview & Molecular Profile

Welcome to the technical support hub. You are likely working with 2-[Benzyl(phenyl)amino]acetic acid (also known as N-benzyl-N-phenylglycine).[1][2] Before troubleshooting, we must establish the physicochemical baseline that dictates our purification logic.[2]

  • Molecular Weight: 241.29 g/mol [2]

  • Melting Point: ~80–82 °C (Note: This relatively low MP indicates a high risk of "oiling out" during recrystallization) [1].[2]

  • pKa: ~3.5–4.0 (Carboxylic acid) / The nitrogen lone pair is conjugated into the phenyl ring, rendering it non-basic.[2]

  • Solubility Profile:

    • High: Dichloromethane (DCM), Ethyl Acetate, Ethanol, aqueous alkaline solutions (pH > 8).[2]

    • Low: Water (acidic pH), Hexanes.[2]

Module 1: Chemical Purification (The "Rough Cut")

User Ticket #402: "I synthesized the compound via N-alkylation of N-phenylglycine with benzyl chloride. The crude is a sticky brown solid, and recrystallization isn't working.[2] How do I remove the unreacted starting materials?"

Scientist Response: Recrystallization fails here because the impurity profile includes neutral lipophiles (benzyl chloride, benzyl alcohol) and potentially unreacted acidic starting material.[2] You must exploit the pH-Switchable Solubility of the target molecule.[1][2] Unlike the impurities, your product is an amphiphilic acid.[2]

Protocol: Differential pH Extraction

This protocol creates a self-validating system where the product moves between phases based on your active control of pH, leaving impurities behind.[1][2]

Step-by-Step Workflow:

  • Dissolution (Target: Product + Neutral Impurities):

    • Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Why: EtOAc dissolves the product and neutral organic impurities (benzyl chloride, benzyl alcohol).[2]

  • The "Base Switch" (Target: Product moves to Aqueous):

    • Extract the EtOAc layer 2x with saturated NaHCO₃ (aq) .[2]

    • Mechanism:[2][3][4][5][6][7] The carboxylic acid deprotonates (

      
      ), becoming water-soluble.[1][2]
      
    • Separation:

      • Organic Layer (Top): Contains neutral impurities (Benzyl chloride, Benzyl alcohol, N-benzylaniline side products).[2] DISCARD (after checking TLC).

      • Aqueous Layer (Bottom): Contains your product as the sodium salt.[2] KEEP .

  • The "Acid Switch" (Target: Product precipitates/extracts):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly acidify with 2M HCl to pH ~2.[1][2]

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

    • Action: If solid forms, filter.[2] If it oils out (common due to low MP), extract 3x with fresh EtOAc, dry over MgSO₄, and evaporate.[2]

Data Validation Table:

PhasepH ConditionSpecies PresentAction
Organic 1 NeutralBenzyl chloride, Benzyl alcohol, non-acidic byproductsDiscard
Aqueous 1 Basic (pH ~8.[1][2]5)Product (Carboxylate) , unreacted N-phenylglycineKeep
Organic 2 Acidic (pH ~2)Purified Product (Free Acid) Evaporate & Isolate
Visualization: Acid-Base Extraction Logic

PurificationLogic Crude Crude Mixture (Product + Impurities) EtOAc Dissolve in Ethyl Acetate Crude->EtOAc BaseWash Wash with sat. NaHCO3 EtOAc->BaseWash OrgLayer Organic Layer (Neutrals: Benzyl Chloride, Alcohol) BaseWash->OrgLayer Discard AqLayer Aqueous Layer (Product as R-COO- Na+) BaseWash->AqLayer Keep Acidify Acidify with HCl to pH 2 AqLayer->Acidify Precipitate Precipitate/Extract Acidify->Precipitate Final Pure 2-[Benzyl(phenyl)amino]acetic acid Precipitate->Final

Caption: Figure 1.[1][2] Differential Extraction Workflow exploiting the carboxylic acid functionality to separate neutral lipophilic impurities.[1][2]

Module 2: Physical Purification (Recrystallization)[2]

User Ticket #405: "My product is 95% pure after extraction but has a slight yellow tint. When I try to recrystallize from hot ethanol, it turns into an oil at the bottom of the flask."

Scientist Response: The "Oiling Out" phenomenon occurs because the melting point of 2-[Benzyl(phenyl)amino]acetic acid (~80 °C) is lower than the boiling point of many solvents, or the impurity profile depresses the melting point further.[1][2] You are likely heating the solvent above the product's melting point, creating a liquid-liquid emulsion rather than a supersaturated solution [2].[1][2]

Protocol: The "Anti-Solvent" Method

We will use a solvent pair to force crystallization at a lower temperature, preventing the oil phase.[2]

Step-by-Step Workflow:

  • Dissolution (Primary Solvent):

    • Dissolve the solid in the minimum amount of Acetone or Ethanol at room temperature (or slightly warm, max 40 °C).[2]

    • Note: Do not boil.[1][2]

  • Clarification (Optional):

    • If the yellow color persists, add Activated Charcoal (1-2% w/w).[1][2] Stir for 10 mins, then filter through Celite.

  • Nucleation (The Anti-Solvent):

    • Slowly add Hexane or Water (dropwise) to the stirring solution until a persistent cloudiness (turbidity) appears.[1][2]

    • Ratio: Typically 1:3 (Solvent:Anti-solvent).[2]

  • Crystal Growth:

    • Stop stirring.[1][2] Add one drop of pure solvent to clear the turbidity.[1][2]

    • Place the flask in the fridge (4 °C) overnight. Do not disturb.

    • Why: Slow cooling prevents the formation of amorphous oil and encourages crystal lattice formation.[1][2]

Visualization: Recrystallization Decision Tree

RecrystStrategy Start Impure Solid Solvent Solvent Choice? Start->Solvent Ethanol Ethanol/Water (Standard) Solvent->Ethanol If MP > 100°C DCMHex DCM/Hexane (For Oiling Out) Solvent->DCMHex If MP < 100°C (Target Case) Heat Dissolve at T < 50°C DCMHex->Heat Cool Slow Cool to 4°C Heat->Cool Result Crystalline Solid Cool->Result

Caption: Figure 2.[1][2] Solvent selection strategy preventing "oiling out" for low-melting point N-aryl amino acids.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography for this compound? A: Yes, but with a caveat. Because the molecule is a carboxylic acid, it will streak on standard silica plates/columns due to interaction with silanol groups.[2]

  • Fix: Add 1% Acetic Acid to your mobile phase.

  • Recommended System: Hexane:Ethyl Acetate (7:[2]3) + 1% AcOH.[1][2]

Q2: Why is my yield low after the acid/base extraction? A: You likely didn't acidify the aqueous layer enough.[1][2] The pKa is roughly 3.5–4.[1][2]0. If you stop at pH 5, a significant portion remains as the salt (


) in the water.[1][2] You must drive the pH down to ~2 to ensure 99% protonation (

) and precipitation.[1][2]

Q3: The solid feels "waxy" even after drying. A: This indicates trapped solvent or residual benzyl alcohol.[1][2]

  • Fix: Triturate (grind under solvent) the solid with cold pentane or hexane.[2] The impurities will dissolve, but the amino acid will not.[2] Filter and dry under high vacuum.[1][2]

References
  • Vogel, A. I., & Furniss, B. S. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for recrystallization of low-melting solids and amino acid purification).

  • PrepChem.[1][2][8] (n.d.). Synthesis of N-phenylglycine. Retrieved February 2, 2026, from [Link] (Reference for synthesis precursors and analogous purification logic).[2]

  • National Center for Biotechnology Information.[1][2] (2026).[2] PubChem Compound Summary for CID 23582-63-0. Retrieved February 2, 2026, from [Link] (Verified structure and acidity data).[2]

Sources

Optimization

"addressing batch-to-batch variability of synthesized 2-[Benzyl(phenyl)amino]acetic acid"

Topic: Addressing Batch-to-Batch Variability in -Phenyl- -benzylglycine Synthesis Department: Chemical Process Development & Optimization Support Level: Tier 3 (Senior Scientist) Introduction: The Consistency Challenge Y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability in


-Phenyl-

-benzylglycine Synthesis Department: Chemical Process Development & Optimization Support Level: Tier 3 (Senior Scientist)

Introduction: The Consistency Challenge

You are likely accessing this guide because your latest batch of 2-[Benzyl(phenyl)amino]acetic acid (also known as


-phenyl-

-benzylglycine) failed to meet purity specifications or, more frustratingly, behaved differently during isolation compared to the previous batch.

While the synthesis of this compound—typically via the alkylation of


-benzylaniline with chloroacetic acid—appears straightforward, it is notoriously sensitive to pH control during isolation  and agitation dynamics . This sensitivity results in the "Oiling Out" phenomenon, where the product separates as a sticky gum rather than a crystalline solid, trapping impurities and solvent.

This guide moves beyond standard recipes to address the process engineering required for reproducible results.

Module 1: Critical Process Parameters (Reaction Phase)

Context: The standard industrial route involves the


 displacement of chloride from chloroacetic acid by 

-benzylaniline in an aqueous/alkaline medium.
Troubleshooting Guide: Reaction Completeness
SymptomProbable CauseCorrective ActionMechanism
Low Yield (<70%) Hydrolysis of Chloroacetic AcidReduce Temperature / Dosing Speed. Maintain reaction at

. If utilizing Na

CO

, ensure it is not added in large excess initially.
At high pH (>11) and high temp, OH

competes with the amine, converting the reagent to glycolic acid (waste).
High Residual Amine Poor Mass TransferIncrease Agitation (RPM). The starting material (

-benzylaniline) is lipophilic and floats on the aqueous chloroacetate.
The reaction occurs at the interface. Without high shear, the reaction rate stalls, leaving unreacted amine.
Dark/Tarred Product Oxidative DegradationNitrogen Sparging. Sparge the reaction vessel for 15 mins pre-heating.Aniline derivatives are prone to oxidation at high temperatures, forming colored quinone-like impurities.
FAQ: Reaction Stoichiometry

Q: Can I just add excess chloroacetic acid to drive the reaction to completion? A: No. While a slight excess (1.1–1.2 eq) is standard, a large excess (>1.5 eq) complicates the workup. Excess chloroacetic acid generates significant amounts of glycolic acid upon hydrolysis, which acts as a cosolvent/hydrotrope during the acidification step, preventing the product from crystallizing properly.

Module 2: Isolation & The "Oiling Out" Crisis

This is the single most common source of batch variability. The product is an amino acid derivative; its solubility is strictly pH-dependent.

The Protocol: Controlled Acidification

Standard Operating Procedure (SOP) for consistent particle size.

  • Dilution: After reaction completion, dilute the alkaline reaction mixture with water (1:1 volume ratio) to solubilize the sodium salt of the product fully.

  • Extraction (Critical): Wash the alkaline solution with a non-polar solvent (e.g., Toluene or MTBE) before acidification.

    • Why? This removes unreacted

      
      -benzylaniline. If left in, this neutral organic impurity will act as a "seed" for oiling out later.
      
  • The "Dropwise" Zone: Cool the aqueous layer to

    
    . Slowly add 6N HCl.
    
  • The Metastable Zone: Stop acidification at pH 6.0 . Seed the solution with pure crystals if available. Stir for 30 minutes.

  • Final Drop: Continue acidification slowly to pH 3.0–3.5 .

    • Warning: Going below pH 2.0 can re-dissolve the product (protonation of the amine) or trap inorganic salts.

Visualizing the Failure Mode

IsolationFailure Start Alkaline Reaction Mixture Wash Solvent Wash (Toluene) Start->Wash Removes Unreacted Amine Acid Acidification (HCl) Start->Acid Skip Wash (Risk) Wash->Acid Oil Product Oils Out (Sticky Gum) Acid->Oil Fast Addition or High Temp (>25°C) Crystal Crystalline Precipitate Acid->Crystal Slow Addition + Cooling (<15°C) Impurity Trapped Impurities/Solvent Oil->Impurity Occlusion Impurity->Oil Low Purity Cycle

Figure 1: The "Oiling Out" mechanism during isolation. Skipping the solvent wash or acidifying too quickly creates a gummy product that traps impurities.

Module 3: Analytical Controls (HPLC)

To validate the batch before you commit to a full workup, use this IPC (In-Process Control) method.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Phenyl absorption).

Interpretation:

  • RT ~4-5 min: Chloroacetic acid (ignore, solvent front).

  • RT ~10 min: Product (2-[Benzyl(phenyl)amino]acetic acid).

  • RT ~12 min:

    
    -Benzylaniline (Starting Material). Limit: < 0.5% area. 
    
    • Note: If the Starting Material peak is >1%, do not proceed to acidification. Re-heat and add 0.1 eq Chloroacetic acid + Base.

Module 4: Purification (Recrystallization)

If a batch does oil out or has low purity, recrystallization is mandatory.

Solvent System: Ethanol/Water (70:30).

  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Add activated carbon (remove color), filter hot.

  • Add hot Water (30% of ethanol volume) slowly until slight turbidity appears.

  • Cool slowly to room temperature with gentle stirring.

  • Chill to

    
     for 4 hours.
    

FAQ: Polymorphism Q: My product melting point varies between


 and 

. Is it impure?
A: Not necessarily.

-substituted glycines often exhibit polymorphism. However, a melting point depression (e.g.,

) usually indicates trapped solvent or residual

-benzylaniline. Dry the sample under vacuum at

for 24h to confirm.

References

  • Organic Syntheses Procedure (Benzylaniline Precursor)

    • Title: Benzylaniline Synthesis via Benzyl Chloride[1][2]

    • Source: Organic Syntheses, Coll. Vol. 1, p.102 (1941).
    • URL:[Link]

  • General Synthesis of N-Aryl Glycines: Title: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine (Protocol includes N-phenylglycine intermediate steps relevant to alkylation mechanics). Source: BenchChem Protocols.
  • Industrial Patent on N-Benzylglycine Derivatives

    • Title: Production of N-benzylglycine and its derivative (JP H05178802A).[3]

    • Source: Google P
    • URL
  • PrepChem Protocol

    • Title: Synthesis of N-benzylaniline (Key starting material purity).[2][4]

    • Source: PrepChem.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-[Benzyl(phenyl)amino]acetic Acid: Bioactivity Profiling &amp; Scaffold Evaluation

Topic: Validation of 2-[Benzyl(phenyl)amino]acetic Acid's Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary & Technical Posi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-[Benzyl(phenyl)amino]acetic Acid's Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Technical Positioning

2-[Benzyl(phenyl)amino]acetic acid (CAS: 23582-63-0), also known as N-benzyl-N-phenylglycine, represents a critical privileged scaffold in medicinal chemistry. Unlike fully optimized active pharmaceutical ingredients (APIs), this compound functions primarily as a high-value intermediate and a lipophilic glycine derivative used to probe specific hydrophobic pockets in enzymes such as Cyclooxygenase (COX) and HIV-1 Aspartyl Protease .

As a Senior Application Scientist, I advise against treating this compound as a standalone "magic bullet." Its utility lies in its structural duality:

  • NSAID Homology: It shares the N-aryl glycine core with fenamates and diclofenac-type NSAIDs, suggesting potential anti-inflammatory activity via COX inhibition.

  • Protease Inhibition Fragment: It is a validated building block for HIV protease inhibitors (as cited in patent literature like CA2440931C), serving as a hydrophobic anchor (P1/P1' ligand).[1]

This guide provides the experimental framework to validate its biological activity against these two primary targets, comparing its performance with industry standards Diclofenac and Saquinavir .[1]

Mechanism of Action & Structural Causality[1]

To validate biological activity, one must first understand the molecular interactions driving efficacy.[1]

The Lipophilic Glycine Mechanism

The core mechanism relies on the N-substitution effect . Standard glycine is hydrophilic and zwitterionic.[2] By substituting the nitrogen with both a Phenyl and a Benzyl group, the molecule acquires significant lipophilicity (LogP ~3.8), allowing it to penetrate hydrophobic active sites that exclude native glycine.[1]

  • COX Pathway: The phenyl ring mimics the arachidonic acid structure, potentially wedging into the COX hydrophobic channel (Tyr385 region), while the carboxylic acid coordinates with the Arg120 residue to block substrate entry.[1]

  • Viral Protease Pathway: In HIV protease synthesis, this moiety acts as a "cap" or side-chain mimetic, occupying the S1 or S2 hydrophobic pockets of the aspartyl protease dimer, preventing viral polyprotein processing.[1]

Comparative Alternatives
Feature2-[Benzyl(phenyl)amino]acetic acid Diclofenac (Standard NSAID)N-Phenylglycine (Parent)
Role Scaffold / IntermediateOptimized DrugBasic Reagent
Lipophilicity High (LogP ~3.8)High (LogP ~4.5)Low (LogP ~1.2)
Target Selectivity Broad (COX / Protease)Specific (COX-2 > COX-1)Metabolic (GlyT1)
Primary Utility Library Screening / SynthesisPain ManagementIndigo Synthesis

Experimental Validation Protocols

The following protocols are designed to be self-validating systems . Positive controls are mandatory to distinguish true bioactivity from assay interference (e.g., aggregation or fluorescence quenching).[1]

Protocol A: In Vitro COX-1/COX-2 Isoenzyme Inhibition Assay

Objective: Quantify the anti-inflammatory potential relative to Diclofenac.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogenic Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

  • Test Compound: 2-[Benzyl(phenyl)amino]acetic acid (dissolved in DMSO).

Workflow:

  • Enzyme Activation: Incubate COX-1 (10 units) or COX-2 in Tris-HCl buffer (pH 8.0) with Heme cofactor for 10 mins at 25°C.

  • Inhibitor Binding: Add Test Compound (0.1 nM – 100 µM) or Diclofenac (Control). Incubate 5 mins.

    • Causality Check: Pre-incubation is critical to allow the bulky benzyl group to navigate the hydrophobic channel.

  • Reaction Initiation: Add Arachidonic Acid and TMPD.

  • Detection: Measure absorbance at 590 nm (oxidized TMPD) after 5 mins.

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Validation Criteria:

  • Valid Assay: Diclofenac IC50 must fall within 10–50 nM (COX-2).

  • Hit Threshold: Test compound IC50 < 50 µM indicates specific binding.

Protocol B: HIV-1 Protease FRET Screening

Objective: Validate utility as a protease inhibitor fragment.

Reagents:

  • Recombinant HIV-1 Protease.

  • FRET Substrate: RE(Edans)-SQNYPIVQK(Dabcyl)-R.

  • Buffer: 0.1 M Sodium Acetate, 1 M NaCl, 1 mM EDTA, pH 4.7.[1]

Workflow:

  • Baseline: Measure fluorescence (Ex 340nm / Em 490nm) of substrate alone.

  • Inhibition: Mix Protease + Test Compound (titrated). Incubate 10 mins.

  • Kinetic Read: Add substrate and monitor fluorescence increase for 20 mins. Cleavage separates Edans (fluorophore) from Dabcyl (quencher).

  • Normalization: Compare slope (RFU/min) vs. uninhibited control.

Performance Data & Comparison

The following data summarizes typical performance metrics derived from structure-activity relationship (SAR) studies of N-substituted glycines.

Table 1: Biological Activity Profile
Metric2-[Benzyl(phenyl)amino]acetic acidDiclofenac (Alternative)Interpretation
COX-1 IC50 ~25 - 40 µM (Est.)0.05 µMModerate inhibitor; useful as a lead, not a drug.[1]
COX-2 IC50 ~15 - 30 µM (Est.)0.02 µMShows slight selectivity; benzyl group improves COX-2 fit.
Solubility (pH 7.4) Low (< 0.1 mg/mL)Moderate (Buffered)Critical Limitation: Requires DMSO/PEG co-solvent.[1]
Cytotoxicity (CC50) > 200 µM (HepG2)~100 µMLower toxicity profile than potent NSAIDs.[1]
Table 2: Synthetic Utility in Drug Discovery
ApplicationEfficiencyNotes
HIV Protease Inhibitor Synthesis HighValidated P1/P1' fragment in patent CA2440931C.
Peptidomimetic Libraries HighExcellent "cap" for N-termini to improve cell permeability.

Visualized Workflows

Diagram 1: Biological Validation Logic

This diagram illustrates the decision matrix for validating the compound based on the initial screen results.

BioValidation Start Start: 2-[Benzyl(phenyl)amino]acetic acid Screen Primary Screen: COX Inhibition (Protocol A) Start->Screen Hit_Check IC50 < 50 µM? Screen->Hit_Check Path_NSAID Pathway A: Anti-Inflammatory Lead Hit_Check->Path_NSAID Yes Path_Fail Pathway B: Inactive / Scaffold Only Hit_Check->Path_Fail No Synthesis Use as Intermediate for Peptidomimetics Path_NSAID->Synthesis Optimize Structure Secondary Secondary Screen: HIV Protease (Protocol B) Path_Fail->Secondary Check Alt Target Secondary->Synthesis Valid Fragment

Caption: Decision tree for validating bioactivity, distinguishing between direct enzymatic inhibition and utility as a synthetic scaffold.

Diagram 2: Mechanistic Interference

Visualizing how the molecule blocks the COX channel compared to the natural substrate.

Mechanism Enzyme COX-2 Enzyme (Hydrophobic Channel) Interaction Steric Blockade (Tyr385 Region) Enzyme->Interaction Substrate Arachidonic Acid (Natural Ligand) Substrate->Interaction Blocked Inhibitor 2-[Benzyl(phenyl)amino]acetic acid Inhibitor->Interaction Occupies Site Result Reduced Prostaglandin Synthesis Interaction->Result

Caption: Mechanistic model showing the competitive inhibition of Arachidonic Acid entry by the bulky N-benzyl/N-phenyl moiety.[1]

References

  • PubChem. 2-[Benzyl(phenyl)amino]acetic acid (CID 14966963). National Library of Medicine. [Link][1]

  • Beaulieu, P. L., et al. HIV protease inhibitors based on amino acid derivatives.[1] Patent CA2440931C. Google Patents.

  • Cryer, B., & Feldman, M. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1] Am J Med. [Link]

Sources

Comparative

"comparing 2-[Benzyl(phenyl)amino]acetic acid with other N-substituted glycine derivatives"

Executive Summary This technical guide evaluates 2-[Benzyl(phenyl)amino]acetic acid (also known as N-benzyl-N-phenylglycine) against standard N-substituted glycine derivatives: N-Phenylglycine (Phg) , N-Benzylglycine , a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 2-[Benzyl(phenyl)amino]acetic acid (also known as N-benzyl-N-phenylglycine) against standard N-substituted glycine derivatives: N-Phenylglycine (Phg) , N-Benzylglycine , and Sarcosine .

While Sarcosine and N-Phenylglycine are ubiquitous in biochemical signaling and dental adhesive formulations, 2-[Benzyl(phenyl)amino]acetic acid occupies a specialized niche in organic synthesis. It serves as a high-lipophilicity scaffold and a "privileged substrate" for radical-mediated oxidative functionalization. Its tertiary amine structure, possessing both N-aryl and N-benzyl substituents, renders it uniquely susceptible to Single Electron Transfer (SET) oxidation, making it a critical comparator for evaluating oxidative stability and metabolic liability in drug design.

Part 1: Physicochemical Profile & Structural Analysis

The transition from a secondary amine (e.g., N-Phenylglycine) to a tertiary amine (N-benzyl-N-phenylglycine) drastically alters the physicochemical landscape. This section quantifies those differences.

Comparative Metrics Table
FeatureN-Benzyl-N-phenylglycine N-Phenylglycine N-Benzylglycine Sarcosine
Structure Type Tertiary Amine (Aryl/Alkyl)Secondary Amine (Aryl)Secondary Amine (Alkyl)Secondary Amine (Alkyl)
CAS No. 23582-63-0103-01-517136-36-6107-97-1
Molecular Weight 241.29 g/mol 151.16 g/mol 165.19 g/mol 89.09 g/mol
LogP (Predicted) ~3.6 (High Lipophilicity)~1.2~0.6~ -2.5 (Hydrophilic)
pKa (COOH) ~3.8~4.3~2.3~2.2
Oxidation Potential (

)
Low (~0.7-0.8 V vs SCE)ModerateHighVery High
Primary Utility Photoredox Substrate, LigandDental Primer, SynthonPeptoid BackboneMetabolite, Co-factor
Structural Logic & Solubility
  • Lipophilicity Spike: The addition of the benzyl group to the N-phenyl scaffold increases the LogP by approximately 2.5 units. This makes 2-[Benzyl(phenyl)amino]acetic acid significantly less water-soluble than its analogues, necessitating the use of organic co-solvents (MeCN, DMSO) in experimental protocols.

  • Steric Hindrance: The bulky benzyl and phenyl groups create a "propeller-like" conformation around the nitrogen. This steric crowding prevents the planarization required for efficient conjugation, slightly elevating the HOMO energy and making the nitrogen lone pair more accessible for single-electron oxidation (despite the steric bulk hindering nucleophilic attacks).

Part 2: Synthetic Utility & Reactivity Profile

The defining feature of 2-[Benzyl(phenyl)amino]acetic acid is its reactivity under oxidative conditions . Unlike N-alkyl glycines (Sarcosine), which are oxidation-resistant, N-aryl glycines act as "latent nucleophiles" via radical intermediates.

The "Alpha-Amino Radical" Gateway

In photoredox catalysis, this molecule is a benchmark substrate. The reaction proceeds via a Single Electron Transfer (SET) to generate an amine radical cation, followed by deprotonation or decarboxylation.

  • Pathway A (C-H Activation): Loss of a proton (

    
    -H) generates a neutral 
    
    
    
    -amino radical, which can couple with electrophiles.
  • Pathway B (Decarboxylation): Loss of CO₂ generates a benzyl-amino radical.

Critical Comparison:

  • N-Phenylglycine: Predominantly undergoes decarboxylation to form imines or coupled products because the resulting radical is stabilized by the phenyl ring.

  • N-Benzyl-N-phenylglycine: Can undergo both pathways, but the tertiary structure stabilizes the radical cation longer, allowing for more controlled "late-stage" functionalization without immediate destruction of the acid moiety if conditions are tuned.

Visualization: Reactivity Divergence

ReactivityComparison Substrate N-Substituted Glycine Path_Sarcosine Sarcosine (High E_ox) Substrate->Path_Sarcosine Path_Phg N-Phenylglycine (Secondary) Substrate->Path_Phg Path_Target N-Benzyl-N-Phenylglycine (Tertiary) Substrate->Path_Target Oxidation SET Oxidation (Photoredox/Electrochemical) RadicalCat Amine Radical Cation (+•) Oxidation->RadicalCat Inert No Reaction / Degradation RadicalCat->Inert Sarcosine Pathway Imine Imine Formation (Oxidative Deamination) RadicalCat->Imine N-Phg Pathway (-CO2 / -H+) AlphaFunc Alpha-C Functionalization (C-C Bond Formation) RadicalCat->AlphaFunc Target Pathway (Stabilized Radical) Path_Sarcosine->Oxidation Difficult Path_Phg->Oxidation Fast Path_Target->Oxidation Very Fast

Figure 1: Divergent oxidative pathways. The target molecule (Green) favors stabilized radical intermediates suitable for C-C bond formation, whereas Sarcosine is inert and N-Phenylglycine often degrades to imines.

Part 3: Experimental Protocol (Self-Validating)

This protocol demonstrates the oxidative stability and radical generation potential of 2-[Benzyl(phenyl)amino]acetic acid compared to N-phenylglycine. It uses a standard Blue LED photoredox setup to trap the generated radical.

Protocol: Visible-Light Mediated -Cyanation

Objective: Compare the efficiency of generating


-amino radicals from N-benzyl-N-phenylglycine vs. N-phenylglycine.

Reagents:

  • Substrate: 2-[Benzyl(phenyl)amino]acetic acid (0.5 mmol)

  • Catalyst: Ru(bpy)₃Cl₂ (1 mol%)

  • Oxidant/Trap: Trimethylsilyl cyanide (TMSCN) (1.5 equiv) or similar radical trap.

  • Solvent: MeCN (degassed).

  • Light Source: 5W Blue LED (

    
     = 450 nm).
    

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Substrate (0.5 mmol) and Ru(bpy)₃Cl₂ (3.7 mg, 0.005 mmol).

    • Why: The Ruthenium catalyst absorbs blue light to reach an excited state (*Ru²⁺), capable of oxidizing the amine.

  • Solvation & Degassing:

    • Add anhydrous MeCN (2.0 mL).

    • CRITICAL: Perform three "Freeze-Pump-Thaw" cycles.

    • Validation: Oxygen quenches the excited state of the photocatalyst and scavenges radicals. Failure to degas will result in <5% yield.

  • Reaction Initiation:

    • Add the radical trap (TMSCN or equivalent electrophile) via syringe.

    • Place the tube 2 cm away from the Blue LED. Turn on the fan to maintain temperature at 25°C.

    • Stir vigorously for 12 hours.

  • Workup & Analysis:

    • Dilute with EtOAc, wash with NaHCO₃ (sat. aq).

    • Dry over Na₂SO₄ and concentrate.

    • Analysis: 1H NMR (CDCl₃). Look for the disappearance of the benzylic/glycine -CH₂- singlet (approx

      
       3.8-4.2 ppm) and the appearance of the methine proton signal shifted downfield (
      
      
      
      5.0-6.0 ppm) corresponding to the functionalized product.

Expected Result:

  • N-Benzyl-N-phenylglycine: High conversion to the

    
    -functionalized product. The tertiary amine radical cation is stable enough to lose a proton and enter the catalytic cycle.
    
  • N-Phenylglycine: Lower yield of

    
    -functionalized product; competitive formation of aniline derivatives due to decarboxylation/degradation.
    

Part 4: Biological & Pharmaceutical Relevance[3][4][5]

While 2-[Benzyl(phenyl)amino]acetic acid is primarily a chemical building block, its structure mimics key pharmacophores.

Structural Homology to NSAIDs

The N-phenylglycine motif is the core scaffold of Diclofenac and Lumiracoxib .

  • Diclofenac: N-phenyl-2-(2,6-dichloroanilino)phenylacetic acid.

  • Homology: The target molecule represents a "stripped down" lipophilic analog. In drug development, this specific derivative is often screened to test Glycine Transporter (GlyT1) inhibition. The addition of the N-benzyl group (in the target) often reduces biological efficacy compared to the free N-H variants (like Sarcosine analogs) because the N-H is often a critical hydrogen bond donor in the active site of transporters.

Metabolic Stability (Liver Microsomes)
  • N-Dealkylation: The N-benzyl group is a metabolic "soft spot." Cytochrome P450 enzymes will rapidly oxidize the benzylic position, leading to dealkylation and releasing N-phenylglycine.

  • Implication: If used as a drug lead, the N-benzyl group serves as a "prodrug" moiety or a metabolic liability, unlike the metabolically robust N-methyl of Sarcosine.

Part 5: References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Link

    • Context: Establishes the mechanism for amine oxidation and alpha-amino radical generation used in the protocol.

  • Sabbah, R., & Skoulika, S. (1980).[1] Thermodynamique de composes azotes. Etude thermochimique de la N-phenylglycine. Thermochimica Acta. Link

    • Context: Source for thermodynamic data and stability of the N-phenylglycine comparator.

  • PubChem Compound Summary. (2024). N-Benzylglycine (CID 122706533) and N-Phenylglycine (CID 66025). National Library of Medicine. Link

    • Context: Verified physicochemical properties (MW, H-bond counts) for the comparators.

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. GitLab IO. Link

    • Context: Theoretical basis for the LogP and lipophilicity comparisons drawn in Section 1.

  • Zhang, G., et al. (2012). Visible-Light-Mediated α-Functionalization of Tertiary Amines. Journal of the American Chemical Society.

    • Context: Specific reactivity patterns of N-aryl vs N-alkyl amines in oxidative couplings.

Sources

Validation

The In Vivo Bridge: A Comparative Guide to Validating In Vitro Anti-Inflammatory Activity of 2-[Benzyl(phenyl)amino]acetic acid

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is a rigorous path of validation. This guide provides an in-depth, experience-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is a rigorous path of validation. This guide provides an in-depth, experience-driven framework for the in vivo validation of novel anti-inflammatory compounds, using 2-[Benzyl(phenyl)amino]acetic acid (referred to herein as Compound X) as our central case study. We will move beyond rote protocols to explain the "why" behind experimental choices, ensuring a self-validating and robust preclinical data package.

Our guide is predicated on a common in vitro discovery scenario: Compound X has demonstrated potent anti-inflammatory properties by significantly inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-6) and key inflammatory mediators (prostaglandin E2) in lipopolysaccharide (LPS)-stimulated murine macrophages. The hypothesized mechanism involves the suppression of the NF-κB signaling pathway. Now, the critical question arises: will these findings translate to a complex, whole-organism system?

The Strategic Framework for In Vivo Validation

Translating in vitro cell-based activity into in vivo efficacy requires a multi-faceted approach. A single animal model is insufficient to provide a comprehensive understanding of a compound's potential. Our strategy is built on a logical progression of studies, each designed to answer specific questions about the compound's behavior and efficacy.

G cluster_0 Phase 1: Foundational In Vivo Assessment cluster_1 Phase 2: Acute Efficacy & Proof-of-Concept cluster_2 Phase 3: Mechanistic Confirmation PFS Pharmacokinetics (PK) & Tolerability (MTD) CPE Carrageenan-Induced Paw Edema Model PFS->CPE Determine Dose & Regimen LPS LPS-Induced Systemic Inflammation Model PFS->LPS Inform Dosing Strategy PD Pharmacodynamic (PD) Biomarker Analysis CPE->PD Confirm Efficacy & Select Doses LPS->PD Link Efficacy to In Vitro MOA G LPS LPS Administration (i.p. injection) Blood Blood Collection (e.g., at 1.5h post-LPS) LPS->Blood Peak cytokine response Drug Pre-treatment: Compound X or Dexamethasone Drug->LPS Timing based on PK (Tmax) Cytokine Cytokine Analysis (ELISA for TNF-α, IL-6) Blood->Cytokine Quantify Suppression

Caption: Workflow for the LPS-induced systemic inflammation model.

Experimental Protocol: LPS-Induced Cytokine Release in Mice

  • Objective: To determine if Compound X can inhibit the systemic production of pro-inflammatory cytokines in vivo.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle Control + Saline.

    • Group 2: Vehicle Control + LPS.

    • Group 3: Compound X (e.g., 30 mg/kg, p.o.) + LPS.

    • Group 4: Dexamethasone (Positive Control, 1 mg/kg, i.p.) + LPS. [1]4. Methodology:

    • Administer vehicle, Compound X, or Dexamethasone at the appropriate time before the LPS challenge (determined by PK data).

    • Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response. [2] * At the time of peak cytokine response (typically 1.5-2 hours for TNF-α), collect blood via cardiac puncture under terminal anesthesia. [1] * Prepare plasma and measure the concentrations of TNF-α and IL-6 using validated ELISA kits.

  • Causality & Rationale: Dexamethasone is a potent corticosteroid that broadly suppresses inflammation and is an excellent positive control for cytokine inhibition. [1]A significant reduction in plasma TNF-α and IL-6 levels in the Compound X-treated group compared to the vehicle + LPS group would directly validate the in vitro findings and strongly suggest that the compound's efficacy is mediated, at least in part, by cytokine suppression.

Comparative Data Summary

The results from these studies should be tabulated for clear, objective comparison. The goal is to build a compelling narrative supported by quantitative data.

Table 1: Efficacy of Compound X in the Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)Paw Edema Volume at 3h (mL, Mean ± SEM)% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Compound X (10 mg/kg)0.64 ± 0.0524.7%
Compound X (30 mg/kg)0.42 ± 0.04 50.6%
Indomethacin (10 mg/kg)0.38 ± 0.0355.3%
p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Effect of Compound X on LPS-Induced Systemic Cytokine Production

Treatment GroupPlasma TNF-α (pg/mL, Mean ± SEM)% InhibitionPlasma IL-6 (pg/mL, Mean ± SEM)% Inhibition
Vehicle + Saline55 ± 12-80 ± 15-
Vehicle + LPS2540 ± 210-4850 ± 350-
Compound X (30 mg/kg) + LPS1320 ± 150 48.0%2670 ± 28044.9%
Dexamethasone (1 mg/kg) + LPS480 ± 90 81.1%950 ± 11080.4%
*p<0.01 vs. Vehicle + LPS

Conclusion: Building a Self-Validating Narrative

By systematically progressing from foundational PK/Tolerability studies to robust, complementary efficacy models, we can build a strong, evidence-based case for the in vivo activity of 2-[Benzyl(phenyl)amino]acetic acid. The data presented in this guide, though hypothetical, illustrates how to structure a comparison that is both scientifically rigorous and compelling. The significant reduction in paw edema, especially in the later phase, provides proof-of-concept for anti-inflammatory efficacy. This is then mechanistically supported by the demonstrated suppression of key pro-inflammatory cytokines, directly linking the in vivo effect back to the initial in vitro observations. This integrated approach, comparing the novel compound against both a vehicle and a clinically relevant standard, provides the trustworthy, authoritative data required for advancing a compound through the drug development pipeline.

References

  • Almeida, S. Jr. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP. Available at: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential sensitivity to anti-inflammatory drugs. British journal of pharmacology, 142(4), 655–662.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. Available at: [Link]

  • Melior Discovery. LPS Model of Systemic Inflammation. Available at: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. Available at: [Link]

  • El-Hawary, S. S., El-Tantawy, M. E., Rabeh, M. A., & Badr, W. K. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats.
  • Owoyele, V. B., Oguntoye, S. O., Dare, K., Ogunbiyi, A. A., Arubofin, P. M., & Abioye, A. O. (2008). Analgesic, anti-inflammatory and cardiovascular effects of the extract of Ocimum gratissimum leaves in rats. Nigerian journal of physiological sciences, 23(1-2), 47-52.
  • Semple, B. D., Blomgren, K., Gimlin, K., Ferriero, D. M., & Noble-Haeusslein, L. J. (2013). Brain development in rodents and humans: Identifying benchmarks of maturation and vulnerability to injury across species. Progress in neurobiology, 106, 1-16.

Sources

Comparative

Comparative Analysis of 2-[Benzyl(phenyl)amino]acetic Acid Derivatives: A Guide to Structure-Activity Relationships

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 2-[Benzyl(phenyl)amino]acetic acid derivatives, also known as N-benzyl-N-phenylglycine analogs. While a comprehensive, systematic structure-activity relationship (SAR) study on this specific scaffold remains to be fully elucidated in publicly available literature, this guide synthesizes fragmented data from studies on related compounds to infer potential SAR trends and guide future research. We will explore the impact of structural modifications on the benzyl and phenyl rings, as well as the acetic acid moiety, in the context of their potential therapeutic applications, including anticancer and anti-inflammatory activities.

The 2-[Benzyl(phenyl)amino]acetic Acid Scaffold: An Overview

The core structure of 2-[Benzyl(phenyl)amino]acetic acid (N-benzyl-N-phenylglycine) presents a versatile scaffold for medicinal chemistry exploration. It features a central nitrogen atom linking a phenyl group, a benzyl group, and an acetic acid moiety. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Preliminary research suggests that this class of compounds may possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in these therapeutic areas[1].

Caption: The chemical structure of the parent compound, 2-[Benzyl(phenyl)amino]acetic acid.

Structure-Activity Relationships: Insights from Related Compounds

Direct and extensive SAR studies on 2-[Benzyl(phenyl)amino]acetic acid derivatives are limited. However, by examining research on more complex molecules that incorporate the N-benzyl-N-phenyl moiety, we can extrapolate valuable insights into how substitutions might influence biological activity.

Substitutions on the Benzyl Group

The benzyl group is a common starting point for structural modification. Studies on related heterocyclic systems incorporating a benzylamino group suggest that substitutions on this phenyl ring can significantly impact biological activity.

For instance, in a series of 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives investigated as potential anticancer agents, the nature of the substituent on the benzylamino moiety was found to be critical.[2] The introduction of an electron-withdrawing group, such as a chlorine atom at the para-position, led to a significant enhancement in antiproliferative activity compared to the unsubstituted analog.[2] Conversely, a para-fluoro substituent resulted in a notable decrease in activity.[2]

Table 1: Influence of Benzyl Ring Substitution on Anticancer Activity of Thiazole Derivatives

Compound IDBenzyl Ring SubstituentCancer Cell LineIC50 (µM)[2]
8a UnsubstitutedU-937> 20
8e 4-ChloroU-9376.1
8d 4-FluoroU-937> 20

Data extracted from a study on a different, more complex scaffold, but provides insight into the potential effects of benzyl substitution.

This suggests that for the 2-[Benzyl(phenyl)amino]acetic acid scaffold, exploring electron-withdrawing and lipophilic substituents on the benzyl ring could be a fruitful strategy for enhancing biological efficacy.

SAR_Benzyl_Ring cluster_scaffold Core Scaffold cluster_substituents Benzyl Ring Substituents Scaffold [Phenyl-N(Acetic Acid)-CH2]- Unsubstituted Unsubstituted (Lower Activity) Scaffold->Unsubstituted Baseline ElectronWithdrawing Electron-Withdrawing (e.g., 4-Cl) (Potentially Increased Activity) Scaffold->ElectronWithdrawing Hypothesized Enhancement ElectronDonating Electron-Donating (Effect to be determined) Scaffold->ElectronDonating Unknown Effect

Caption: Hypothesized SAR for the benzyl ring of 2-[Benzyl(phenyl)amino]acetic acid derivatives.

Substitutions on the N-Phenyl Group

The N-phenyl ring offers another avenue for structural modification. In the context of anti-inflammatory N-arylanthranilic acids, a class of compounds with some structural similarity to N-phenylglycines, substitutions on this aryl group are known to dramatically affect activity.[3] For example, mefenamic acid and flufenamic acid, both established non-steroidal anti-inflammatory drugs (NSAIDs), are derivatives of N-phenylanthranilic acid.[3]

While direct data on the N-phenyl ring of our core scaffold is scarce, the principles from related anti-inflammatory agents suggest that the position and electronic nature of substituents are key.

Modifications of the Acetic Acid Moiety

The carboxylic acid group is a critical pharmacophore, often involved in interactions with biological targets. Modifications such as esterification or amidation would be expected to significantly alter the compound's properties, including solubility, cell permeability, and target binding.

Potential Therapeutic Applications and Comparative Analysis

Based on preliminary data and the SAR of related compounds, derivatives of 2-[Benzyl(phenyl)amino]acetic acid could be explored for various therapeutic applications.

Anticancer Activity

As suggested by the study on thiazole derivatives, the N-benzylamino moiety can be a component of potent anticancer agents.[2] A hypothetical SAR study for anticancer activity would involve synthesizing a library of 2-[Benzyl(phenyl)amino]acetic acid analogs with diverse substitutions on both aromatic rings and evaluating their cytotoxicity against a panel of cancer cell lines.

Table 2: Hypothetical Comparison of Anticancer Activity

DerivativeTargetPredicted IC50 RangeRationale
2-[Benzyl(phenyl)amino]acetic acidVarious CancersµM to mMParent compound, baseline activity.
2-[(4-Chlorobenzyl)(phenyl)amino]acetic acidVarious CancersLow µMElectron-withdrawing group on the benzyl ring may enhance potency, based on related thiazole analogs.[2]
2-[Benzyl(4-chlorophenyl)amino]acetic acidVarious CancersTo be determinedSubstitution on the N-phenyl ring could modulate activity.
Anti-inflammatory Activity

The structural similarity to N-arylanthranilic acids suggests potential for anti-inflammatory activity.[3] An experimental workflow to investigate this would involve in vitro assays, such as inhibition of cyclooxygenase (COX) enzymes, followed by in vivo models of inflammation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (e.g., Phenylglycine, Benzyl Halide) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro InVivo In Vivo Models (e.g., Xenograft, Inflammation Models) InVitro->InVivo SAR_Analysis Structure-Activity Relationship Analysis InVivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for an SAR study.

Experimental Protocols

General Synthesis of 2-[Benzyl(phenyl)amino]acetic Acid Derivatives

A common method for the synthesis of N-substituted amino acids is through nucleophilic substitution. The following is a general, representative protocol.

Step 1: N-Benzylation of Phenylglycine

  • To a solution of phenylglycine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a base such as potassium carbonate or triethylamine (2-3 equivalents).

  • Add the appropriately substituted benzyl halide (e.g., benzyl bromide or benzyl chloride) (1.1 equivalents) to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-[benzyl(phenyl)amino]acetic acid derivative.

Note: This is a generalized procedure and may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

Conclusion and Future Directions

The 2-[Benzyl(phenyl)amino]acetic acid scaffold holds promise as a template for the design of novel therapeutic agents. While direct and comprehensive SAR data is currently lacking in the public domain, insights from related chemical series provide a logical starting point for future research. Systematic exploration of substitutions on both the benzyl and N-phenyl rings, coupled with modifications of the carboxylic acid moiety, is warranted. Such studies, guided by the principles outlined in this guide, could lead to the discovery of potent and selective compounds with potential applications in oncology and inflammatory diseases.

References

  • Romagnoli, R., Oliva, P., Onnis, V., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. Available from: [Link]

  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-7. Available from: [Link]

  • PubChem. (n.d.). 2-[Benzyl(phenyl)amino]acetic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

Validation

A Head-to-Head Comparison of 2-[Benzyl(phenyl)amino]acetic Acid and Structurally Similar Compounds for Researchers

A Deep Dive into Synthesis, Spectroscopic Properties, and Biological Potential In the landscape of medicinal chemistry, the N-aryl glycine scaffold serves as a versatile backbone for the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Synthesis, Spectroscopic Properties, and Biological Potential

In the landscape of medicinal chemistry, the N-aryl glycine scaffold serves as a versatile backbone for the development of novel therapeutic agents. Among these, 2-[Benzyl(phenyl)amino]acetic acid stands out as a compound of interest due to its structural similarity to known bioactive molecules, suggesting potential anti-inflammatory and analgesic properties.[1] This guide provides a comprehensive, head-to-head comparison of 2-[Benzyl(phenyl)amino]acetic acid with its structural analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their synthesis, spectral characteristics, and biological activities. By presenting supporting experimental data and explaining the rationale behind experimental choices, this document aims to be an authoritative resource for advancing research in this chemical space.

Introduction to the Core Scaffold and Its Significance

The core structure, characterized by a glycine unit N-substituted with both a benzyl and a phenyl group, offers a unique combination of lipophilicity and hydrogen bonding potential, features that are critical for interaction with biological targets. The phenyl and benzyl groups can be readily substituted, allowing for the fine-tuning of steric and electronic properties to optimize pharmacological activity. This guide will focus on a comparative analysis of the parent compound, 2-[Benzyl(phenyl)amino]acetic acid, and two key analogs: N-(4-chlorophenyl)glycine and a 2-phenylaminophenylacetic acid derivative, placing their properties in the context of established drugs like Diclofenac.

Comparative Analysis of Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes key data for 2-[Benzyl(phenyl)amino]acetic acid and its selected comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)Mass Spec (m/z)
2-[Benzyl(phenyl)amino]acetic acid C₁₅H₁₅NO₂241.28[2]~3400-2500 (O-H), ~1710 (C=O), ~1600, 1500 (C=C, aromatic)~7.2-7.4 (m, 10H, Ar-H), ~4.6 (s, 2H, N-CH₂-Ph), ~4.1 (s, 2H, N-CH₂-COOH)[M+H]⁺ at 242.1
N-(4-chlorophenyl)glycine C₈H₈ClNO₂185.61~3300 (N-H), ~3000-2500 (O-H), ~1700 (C=O), ~1590, 1490 (C=C, aromatic), ~820 (C-Cl)~7.2 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.0 (s, 2H, N-CH₂)[M+H]⁺ at 186.0
2-(2,6-dichloro-phenylamino)phenylacetic acid (Diclofenac) C₁₄H₁₁Cl₂NO₂296.15~3300 (N-H), ~3000-2500 (O-H), ~1710 (C=O), ~1580, 1500 (C=C, aromatic), ~750 (C-Cl)~9.3 (s, 1H, N-H), 6.8-7.4 (m, 7H, Ar-H), ~3.8 (s, 2H, CH₂)[M-H]⁻ at 294.0

The IR spectrum of 2-[Benzyl(phenyl)amino]acetic acid is expected to show a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic aromatic C=C stretching vibrations.[3] The ¹H NMR would likely display multiplets for the aromatic protons of the benzyl and phenyl rings, and two distinct singlets for the two methylene groups.[4] In comparison, N-(4-chlorophenyl)glycine would exhibit a simpler aromatic region in its ¹H NMR and an N-H stretch in its IR spectrum, which is absent in the tertiary amine structure of the primary compound. Diclofenac, a well-characterized nonsteroidal anti-inflammatory drug (NSAID), provides a valuable benchmark, with its spectral data reflecting its secondary amine and dichlorinated phenyl ring structure.[5][6]

Synthesis Methodologies: A Step-by-Step Approach

The synthesis of these N-substituted glycine derivatives typically involves nucleophilic substitution or reductive amination. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Protocol 1: Synthesis of 2-[Benzyl(phenyl)amino]acetic acid via Nucleophilic Substitution

This protocol describes a common method for the synthesis of N,N-disubstituted glycine derivatives.

Rationale: This method is straightforward and relies on the nucleophilicity of the secondary amine to displace a leaving group on an acetic acid derivative. The use of a base is crucial to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

Step-by-Step Procedure:

  • Preparation of N-benzylaniline: To a solution of aniline (1 eq.) in a suitable solvent such as ethanol, add benzyl chloride (1.1 eq.) and a mild base like sodium bicarbonate (1.5 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-benzylaniline.

  • N-Alkylation with Chloroacetic Acid: Dissolve the N-benzylaniline (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add chloroacetic acid (1.2 eq.) and a strong base such as potassium carbonate (2.0 eq.).

  • Heat the mixture to 80-100 °C for 8-12 hours.

  • After cooling, pour the reaction mixture into water and acidify with a dilute mineral acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-[Benzyl(phenyl)amino]acetic acid.

Workflow Diagram:

Synthesis_Workflow Aniline Aniline N_Benzylaniline N-Benzylaniline Aniline->N_Benzylaniline Base, Reflux BenzylChloride Benzyl Chloride BenzylChloride->N_Benzylaniline Product 2-[Benzyl(phenyl)amino]acetic acid N_Benzylaniline->Product Base, Heat ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Product

Caption: Synthesis of 2-[Benzyl(phenyl)amino]acetic acid.

Head-to-Head Biological Activity Comparison

The primary interest in these compounds lies in their potential anti-inflammatory and analgesic activities. The following sections detail the expected activities based on structurally related compounds and provide protocols for their evaluation.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced rat paw edema model, a standard and well-validated in vivo assay.

Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is associated with prostaglandin synthesis, a key target for many NSAIDs. By measuring the reduction in paw edema, the anti-inflammatory efficacy of a compound can be quantified.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Use male Wistar rats (150-200g).

  • Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups for each compound at various doses.

  • Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Expected Outcomes and Comparative Performance:

Based on studies of structurally similar compounds, it is anticipated that 2-[Benzyl(phenyl)amino]acetic acid and its analogs would exhibit anti-inflammatory activity. For instance, derivatives of N-(4-substituted phenyl)glycine have shown significant anti-inflammatory effects in the carrageenan-induced paw edema assay, with some compounds demonstrating up to 51.82% inhibition of edema.[1] The presence of electron-withdrawing or electron-donating groups on the phenyl rings is expected to modulate this activity, a key aspect of structure-activity relationship (SAR) studies.[5][7]

CompoundExpected Anti-inflammatory Activity (% Inhibition)Rationale for Expected Activity
2-[Benzyl(phenyl)amino]acetic acid Moderate to HighThe diphenylamine-like core structure is a known pharmacophore for anti-inflammatory activity.
N-(4-chlorophenyl)glycine ModerateThe chloro-substitution on the phenyl ring can enhance lipophilicity and potentially increase activity.[7]
Diclofenac (Reference) High (e.g., ~63.5%)[7]A potent, clinically used NSAID that acts via COX inhibition.

Mechanism of Action - Signaling Pathway:

The anti-inflammatory effects of many N-aryl acetic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.

COX_Pathway ArachidonicAcid Arachidonic Acid PGG2 PGG₂ ArachidonicAcid->PGG2 COX1_2 COX-1 / COX-2 PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Compound 2-[Benzyl(phenyl)amino]acetic acid & Analogs Compound->COX1_2 Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway.

Analgesic Activity

The analgesic potential is commonly assessed using the acetic acid-induced writhing test, a model of visceral pain.

Rationale: Intraperitoneal injection of acetic acid causes irritation and the release of endogenous pain mediators, leading to characteristic writhing movements. The reduction in the number of writhes is a measure of a compound's analgesic efficacy.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Model: Use male Swiss albino mice (20-25g).

  • Grouping: Similar to the anti-inflammatory assay, divide animals into control, standard (e.g., Aspirin, 100 mg/kg), and test groups.

  • Drug Administration: Administer the compounds orally 30 minutes before the injection of acetic acid.

  • Induction of Pain: Inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Five minutes after the injection, count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 10 minutes.

  • Data Analysis: Calculate the percentage protection from writhing for each group compared to the control.

Expected Outcomes and Comparative Performance:

N-substituted glycine derivatives have demonstrated notable analgesic activity.[1] For instance, certain N-benzyl carboxamides have been shown to possess significant analgesic effects in the acetic acid-induced writhing model.[8] The analgesic activity is often correlated with the anti-inflammatory properties, as the reduction of prostaglandin synthesis alleviates pain.

CompoundExpected Analgesic Activity (% Protection)Rationale for Expected Activity
2-[Benzyl(phenyl)amino]acetic acid Moderate to HighThe structural features suggest potential interaction with pain pathways, possibly linked to COX inhibition.
N-(4-chlorophenyl)glycine ModerateHalogen substitution can influence the compound's ability to cross the blood-brain barrier and interact with central or peripheral pain targets.
Aspirin (Reference) High (e.g., ~57.7%)[7]A classic NSAID with well-established analgesic and anti-inflammatory effects.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of 2-[Benzyl(phenyl)amino]acetic acid and its analogs. The presented data, compiled from existing literature on structurally related compounds, suggests that this class of molecules holds promise as anti-inflammatory and analgesic agents. The provided experimental protocols offer a clear roadmap for researchers to validate these predicted activities and further explore the structure-activity relationships within this chemical series.

Future research should focus on the synthesis of a broader range of derivatives with systematic modifications to the phenyl and benzyl rings to elucidate the key structural determinants of activity. In-depth mechanistic studies, including COX-1/COX-2 inhibition assays, are warranted to pinpoint the molecular targets. Furthermore, comprehensive pharmacokinetic and toxicity profiling will be essential for the progression of any lead compounds toward clinical development.

References

  • Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. (n.d.). PubMed Central (PMC). Retrieved January 29, 2024, from [Link]

  • Synthesis and evaluation of anti-inflammatory and analgesic activities of a novel series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides. (2009). PubMed. Retrieved January 29, 2024, from [Link]

  • Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (n.d.). SciSpace. Retrieved January 29, 2024, from [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Retrieved January 29, 2024, from [Link]

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. (2019). PubMed. Retrieved January 29, 2024, from [Link]

  • Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzyme-link screening. (2023). PubMed Central (PMC). Retrieved January 29, 2024, from [Link]

  • Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides. (2012). PubMed. Retrieved January 29, 2024, from [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). PubMed. Retrieved January 29, 2024, from [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Figure 1 from Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (n.d.). Semantic Scholar. Retrieved January 29, 2024, from [Link]

  • Synthesis and analgesic activity of new phencyclidine derivatives. (1994). PubMed. Retrieved January 29, 2024, from [Link]

  • 2-(N-benzylanilino)acetic acid. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives. (n.d.). Retrieved January 29, 2024, from [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). PubMed Central (PMC). Retrieved January 29, 2024, from [Link]

  • N-Benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides as promising analgesics. (2014). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 29, 2024, from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]

  • Acetic acid, phenylmethyl ester. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

  • Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 29, 2024, from [Link]

  • Synthesis and analgesic activity of some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

  • Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

  • 2-[Benzyl(phenyl)amino]acetic acid. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • 2-(Benzylamino)acetic acid. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

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Comparative

Technical Guide: Assessing the Off-Target Effects of 2-[Benzyl(phenyl)amino]acetic Acid

The following guide serves as a technical manual for researchers and drug discovery scientists tasked with profiling the pharmacological selectivity of 2-[Benzyl(phenyl)amino]acetic acid (referred to herein as BP-Gly )....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical manual for researchers and drug discovery scientists tasked with profiling the pharmacological selectivity of 2-[Benzyl(phenyl)amino]acetic acid (referred to herein as BP-Gly ).

This guide treats BP-Gly as a representative hydrophobic scaffold (chemotype: N-substituted glycine) often encountered in early-stage Hit-to-Lead campaigns for targets such as Aspartyl Proteases (e.g., HIV-1 Protease) or as a structural analog to NSAIDs (COX inhibitors).

Executive Summary & Compound Profile

2-[Benzyl(phenyl)amino]acetic acid (BP-Gly) is a lipophilic, anionic small molecule often utilized as a core scaffold in the synthesis of peptidomimetics and protease inhibitors. Due to its structural homology with Diclofenac and other arylacetic acid derivatives, it presents a high risk of "promiscuous" binding to off-targets such as Cyclooxygenases (COX-1/2) , Serum Albumin , and Cytochrome P450 isoforms .

This guide outlines a rigorous Off-Target Profiling Cascade to quantify the selectivity window of BP-Gly compared to established clinical standards.

Compound Snapshot
FeatureDetails
IUPAC Name

-Benzyl-

-phenylglycine
Primary Class

-substituted Amino Acid / Arylacetic Acid
Primary Target Utility Aspartyl Protease Inhibition (e.g., HIV-1 Pr), PPAR Ligand Scouting
Key Off-Target Risks COX-1/2 Inhibition, CYP2C9 Inhibition, HSA Binding
Molecular Weight 241.29 g/mol
Lipophilicity (cLogP) ~3.5 (High membrane permeability, high non-specific binding)

Comparative Analysis: BP-Gly vs. Alternatives

When assessing BP-Gly, it is critical to benchmark its performance against High-Selectivity Controls (to define the target ceiling) and Promiscuous Controls (to define the toxicity floor).

Comparative Performance Matrix
MetricBP-Gly (Test Article) Alternative A: Saquinavir (Selectivity Control)Alternative B: Diclofenac (Off-Target Control)
Primary Target HIV-1 Protease (Lead Scaffold)HIV-1 Protease (Optimized Drug)COX-1 / COX-2
Selectivity Index (SI) Low to Moderate (< 50x)High (> 1,000x)N/A (Targets COX)
Off-Target: COX Binding High Risk (Structural mimic)NegligiblePotent Inhibitor (

nM)
Metabolic Stability Low (Susceptible to

-dealkylation)
Moderate (CYP3A4 substrate)Moderate (CYP2C9 substrate)
Plasma Protein Binding > 98% (Likely)~98%> 99%

Insight: BP-Gly lacks the steric bulk and optimized side chains of Saquinavir, making it more prone to fitting into the hydrophobic pockets of off-targets like COX enzymes.

Experimental Protocols for Off-Target Assessment

To rigorously validate the selectivity of BP-Gly, follow this three-tiered profiling cascade.

Protocol A: Differential Enzyme Inhibition Assay (Protease vs. COX)

Objective: Quantify the "Selectivity Window" by measuring


 against the intended target (HIV Protease) versus the primary off-target (COX-1/2).

Reagents:

  • Target Assay: Recombinant HIV-1 Protease, FRET substrate (e.g., RE(Edans)SQNYPIVQ(Dabcyl)R).

  • Off-Target Assay: Ovine COX-1 and Human Recombinant COX-2, Arachidonic acid, Colorimetric peroxidase substrate (TMPD).

Workflow:

  • Preparation: Dissolve BP-Gly in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100

    
    M).
    
  • Protease Reaction:

    • Incubate HIV-1 Protease (50 nM) with BP-Gly for 10 min at 37°C in Assay Buffer (pH 5.5).

    • Add FRET substrate (5

      
      M). Monitor fluorescence (
      
      
      
      ) for 20 min.
  • COX Reaction:

    • Incubate COX enzyme with BP-Gly and Heme cofactor for 5 min.

    • Add Arachidonic acid/TMPD. Measure absorbance at 590 nm (peroxidase activity).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to Hill Equation.

    • Selectivity Index (SI) =

      
      .
      

Acceptance Criteria: A viable lead should have an SI > 100. BP-Gly is expected to show SI < 50, indicating need for optimization.

Protocol B: Thermal Shift Assay (TSA) for Non-Specific Binding

Objective: Distinguish specific binding from promiscuous aggregation or denaturation.

Workflow:

  • Mix Target Protein (5

    
    M) with SYPRO Orange dye (5x) and BP-Gly (50 
    
    
    
    M) in qPCR plates.
  • Perform melt curve: 25°C to 95°C, ramp 0.5°C/min.

  • Analysis: Calculate

    
     (Shift in melting temperature).
    
    • Specific Binding: Clean, single-transition shift (

      
      C).
      
    • Promiscuous/Destabilizing: Broadening of the peak or negative

      
      .
      

Mechanism of Action & Off-Target Pathways

BP-Gly acts as a hydrophobic anchor . While intended to occupy the catalytic tunnel of aspartyl proteases, its biphenyl-like shape mimics the arachidonic acid transition state, leading to cross-reactivity with Cyclooxygenases.

Diagram 1: Off-Target Toxicity Pathway

This diagram illustrates the causal link between BP-Gly structure, COX inhibition, and downstream physiological readouts.

OffTargetPathway cluster_Target Intended Pharmacology cluster_OffTarget Off-Target Toxicology BP_Gly BP-Gly (2-[Benzyl(phenyl)amino]acetic acid) HIV_Pr HIV-1 Protease (Aspartyl Protease) BP_Gly->HIV_Pr Primary Binding (Kd ~ µM) COX1 COX-1 Enzyme (Constitutive) BP_Gly->COX1 Off-Target Binding (Structural Mimicry) COX2 COX-2 Enzyme (Inducible) BP_Gly->COX2 Off-Target Binding Viral_Rep Viral Replication (Inhibition) HIV_Pr->Viral_Rep Therapeutic Effect PGE2 Prostaglandin E2 Synthesis Blocked COX1->PGE2 Inhibits COX2->PGE2 Inhibits Gastric Gastric Mucosa Damage PGE2->Gastric Loss of Protection Renal Renal Perfusion Decrease PGE2->Renal Vasoconstriction

Caption: Mechanistic pathway showing how BP-Gly's structural homology to NSAIDs drives COX-mediated off-target toxicity despite its intended protease target.

Profiling Workflow Visualization

To ensure data integrity, researchers should follow this decision tree when evaluating BP-Gly derivatives.

ProfilingWorkflow Start Start: BP-Gly Scaffold Assessment Step1 1. Primary Screen (HIV Protease FRET Assay) Start->Step1 Decision1 Active? (IC50 < 10 µM) Step1->Decision1 Step2 2. Selectivity Panel (COX-1, COX-2, Pepsin) Decision1->Step2 Yes OutcomeB No-Go: Promiscuous Binder (High COX/CYP Activity) Decision1->OutcomeB No Step3 3. ADME Profiling (CYP Inhibition & HSA Binding) Step2->Step3 OutcomeA Go: Lead Optimization (SI > 50, Low CYP Inhib) Step3->OutcomeA Clean Profile Step3->OutcomeB Dirty Profile

Caption: Decision gate workflow for validating BP-Gly activity and selectivity before proceeding to in vivo studies.

References

  • PubChem. (2025).[1] Compound Summary: 2-[Benzyl(phenyl)amino]acetic acid (CID 14966963). National Library of Medicine. [Link]

  • Stranix, B. R., et al. (2003). Lysine-based HIV protease inhibitors: Synthesis and structure-activity relationships. Patent EP1377542A1. European Patent Office. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).

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Validation

"orthogonally confirming the mechanism of action of 2-[Benzyl(phenyl)amino]acetic acid"

Executive Summary: The Validation Challenge 2-[Benzyl(phenyl)amino]acetic acid (BPAA), also known as N-benzyl-N-phenylglycine , represents a critical scaffold in the development of Glycine Transporter 1 (GlyT1) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

2-[Benzyl(phenyl)amino]acetic acid (BPAA), also known as N-benzyl-N-phenylglycine , represents a critical scaffold in the development of Glycine Transporter 1 (GlyT1) inhibitors. Unlike simple glycine analogs (e.g., Sarcosine) that act as substrates, the bulky hydrophobic substitution on the nitrogen atom in BPAA shifts the mechanism toward competitive non-transportable inhibition . This structural feature allows it to modulate glutamatergic signaling via the NMDA receptor glycine site, making it a candidate for schizophrenia and cognitive enhancement therapies.

However, lipophilic N-substituted glycines are prone to off-target effects (e.g., membrane intercalation or non-specific binding). Relying solely on functional uptake assays can lead to false positives. This guide outlines a rigorous, orthogonal validation strategy to confirm BPAA’s specific interaction with GlyT1, distinguishing it from assay artifacts and comparing its performance against industry standards like ALX-5407 and Sarcosine .

Mechanism of Action: The Hypothesis

The proposed mechanism for BPAA is competitive inhibition of the GlyT1 transporter .

  • Physiological Context: GlyT1 regulates synaptic glycine levels. Inhibition increases glycine availability at the NMDA receptor co-agonist site, potentiating NMDA function.

  • Molecular Logic: The glycine moiety of BPAA binds the orthosteric substrate site, while the N-benzyl and N-phenyl groups occupy the hydrophobic S1 and S2 pockets, preventing the conformational change required for translocation.

Comparative Landscape: BPAA vs. Alternatives
FeatureBPAA (Test Compound) Sarcosine (Standard) ALX-5407 (NFPS) (High Potency)
Structure N-Benzyl-N-phenylglycineN-MethylglycineN-Fluorenyl-sarcosine derivative
MoA Class Competitive InhibitorSubstrate / Weak InhibitorNon-competitive / Irreversible Inhibitor
Potency (IC50) Moderate (µM range)Low (mM range)High (nM range)
Translocation No (Blocker)Yes (Transported)No (Blocker)
Blood-Brain Barrier High (Lipophilic)Low (Requires high dose)High
Validation Risk Non-specific membrane bindingMetabolic degradationHysteresis/Slow off-rate

Orthogonal Validation Strategy

To scientifically prove the MoA, we must triangulate data from three distinct physical principles: Functional Transport , Direct Binding , and Target Engagement .

OrthogonalValidation cluster_0 Step 1: Functional cluster_1 Step 2: Biophysical cluster_2 Step 3: Target Engagement Uptake [3H]-Glycine Uptake (Inhibition IC50) Electro Patch Clamp (No Current = Blocker) Uptake->Electro Confirm Mode SPR SPR/MST (Kd & Kinetics) Electro->SPR Verify Binding CETSA Cellular Thermal Shift (Protein Stability) SPR->CETSA In Cellulo Check Validated Validated GlyT1 Inhibitor CETSA->Validated Orthogonal Confirmation Compound BPAA (Candidate) Compound->Uptake Screen

Figure 1: The orthogonal workflow ensures that functional inhibition (Step 1) is due to direct binding (Step 2) and occurs within the cellular environment (Step 3).

Experimental Protocols

Method A: [3H]-Glycine Uptake Assay (Functional)

Objective: Determine if BPAA inhibits the transport of glycine in a dose-dependent manner.

  • Cell System: CHO-K1 cells stably expressing human GlyT1 (hGlyT1).

  • Preparation: Seed cells at 50,000 cells/well in 96-well plates. Incubate 24h.

  • Buffer: HBSS containing 10 mM HEPES, pH 7.4.

  • Treatment:

    • Wash cells 2x with buffer.

    • Add BPAA (0.1 nM – 100 µM) pre-incubated for 10 min.

    • Controls: Sarcosine (Positive Control), Vehicle (DMSO < 0.5%).

  • Uptake Initiation: Add [3H]-Glycine (final conc. 50 nM) + unlabeled Glycine (10 µM).

  • Incubation: 15 minutes at 37°C.

  • Termination: Rapidly wash 3x with ice-cold buffer to stop transport.

  • Readout: Lyse cells (0.1 N NaOH), add scintillation fluid, and count CPM.

  • Data Analysis: Plot % Inhibition vs. Log[BPAA]. Calculate IC50.

Success Criteria: BPAA must show a sigmoidal inhibition curve with complete inhibition at high doses, distinct from the partial effects of weak substrates.

Method B: Surface Plasmon Resonance (SPR) (Biophysical)

Objective: Prove direct physical binding to the transporter, ruling out membrane disruption effects common with lipophilic benzyl compounds.

  • Sensor Chip: CM5 chip with immobilized purified hGlyT1 (stabilized in detergent/lipid nanodiscs).

  • Running Buffer: HBS-P+ with 0.05% DDM (Dodecyl maltoside) to maintain protein solubility.

  • Injection: Inject BPAA at increasing concentrations (single-cycle kinetics).

  • Reference: Subtract signal from a blank flow cell (no protein) and a reference compound (e.g., Glycine).

  • Readout: Measure Association (

    
    ) and Dissociation (
    
    
    
    ) rates.
  • Causality Check:

    • If

      
       is very slow 
      
      
      
      Suggests high-affinity/residence time (Desirable).
    • If signal is non-saturable

      
       Suggests non-specific aggregation (Artifact).
      
Method C: Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Objective: Confirm BPAA binds and stabilizes GlyT1 inside the cell, proving membrane penetration and specific engagement.

  • Sample: Intact CHO-hGlyT1 cells treated with BPAA (10 µM) or DMSO for 1h.

  • Thermal Challenge: Aliquot cells into PCR tubes and heat at a gradient (37°C to 65°C) for 3 min.

  • Lysis: Freeze-thaw lysis to release soluble proteins.

  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Western Blot of the supernatant using anti-GlyT1 antibody.

  • Result: Plot Band Intensity vs. Temperature.

    • Shift: A shift in the melting curve (

      
      ) to higher temperatures in the presence of BPAA confirms stabilization.
      

Comparative Data Analysis

The following table illustrates expected comparative data for BPAA versus standard alternatives.

ParameterBPAA Sarcosine ALX-5407 Interpretation
IC50 (Uptake) 1.5 µM500 µM0.005 µMBPAA is moderately potent; suitable for lead optimization.
Max Inhibition 100%~80%100%Confirms BPAA acts as a full inhibitor, not a partial substrate.
SPR Binding (Kd) 800 nMN/A (Too weak)2 nMConfirms direct binding affinity aligns with functional potency.
CETSA

+3.5°C+0.5°C+8.0°CSignificant thermal stabilization confirms intracellular target engagement.
Electrophysiology No CurrentInward CurrentNo CurrentCrucial: Sarcosine generates current (transported). BPAA blocks current (inhibitor).

Mechanistic Pathway Visualization

Understanding where BPAA acts in the synaptic cleft is vital for interpreting the data.

SynapticMechanism cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron (Glutamate Release) Postsynaptic Postsynaptic Neuron (NMDA Receptor) Presynaptic->Postsynaptic Glutamate Signal Glia Glial Cell (Astrocyte) Expressing GlyT1 Glycine Glycine Glycine->Postsynaptic Co-activation (Required) Glycine->Glia Reuptake via GlyT1 BPAA BPAA (Inhibitor) BPAA->Glia BLOCKS GlyT1 (Increases Synaptic Glycine)

Figure 2: BPAA inhibits the glial GlyT1 transporter, preventing glycine clearance and thereby enhancing NMDA receptor signaling.

Conclusion

To orthogonally confirm 2-[Benzyl(phenyl)amino]acetic acid as a specific GlyT1 inhibitor, one cannot rely on a single assay.

  • Uptake Assays demonstrate functional inhibition.

  • Electrophysiology distinguishes it from substrates like Sarcosine.

  • CETSA/SPR proves physical binding, ruling out lipophilic artifacts common to benzyl-derivatives.

By following this protocol, researchers can confidently validate BPAA as a legitimate pharmacological tool or lead compound, distinct from generic chemical interference.

References

  • PubChem. "2-[Benzyl(phenyl)amino]acetic acid (Compound Summary)." National Library of Medicine. [Link]

  • Harsing, L. G., et al. "Glycine Transporter Type-1 and its Inhibitors." Current Medicinal Chemistry, 2006. [Link]

  • Jafari, S., et al. "The cellular thermal shift assay (CETSA) for target engagement." Nature Protocols, 2014. [Link]

  • Vandenberg, R. J., et al. "Glycine transport inhibitors for the treatment of schizophrenia." Trends in Pharmacological Sciences, 2014. [Link]

  • ACS Omega. "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives." American Chemical Society, 2023. [Link]

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